1-(3,4-Diethoxyphenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSXEBIIDKQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387814 | |
| Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-50-4 | |
| Record name | 3,4-Diethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105321-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-diethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Diethoxyphenyl)ethanamine chemical properties
Executive Summary
1-(3,4-Diethoxyphenyl)ethanamine is a chiral primary amine featuring a substituted catechol diether scaffold. As a derivative of the pharmacologically significant phenethylamine class, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a stereocenter at the alpha-carbon and two activating ethoxy groups on the aromatic ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic and purification protocols based on established chemical principles, details expected analytical characterizations, and discusses its handling and potential applications. The methodologies presented are designed to be self-validating, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and safety.
Chemical Identity and Structural Analysis
The fundamental properties of this compound are summarized below. The presence of a chiral center is a critical structural feature, meaning the compound exists as a racemic mixture unless a stereoselective synthesis or resolution is performed.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-Diethoxyphenyl)ethan-1-amine | N/A |
| CAS Number | 105321-50-4 | [1] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| Molecular Weight | 209.28 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
The molecule's structure combines a nucleophilic primary amine with an electron-rich aromatic system, dictating its reactivity. The ethoxy groups are moderate activating groups, directing electrophilic aromatic substitution to the ortho and para positions relative to themselves.
Synthesis and Purification Protocols
The most logical and efficient pathway to this compound is through the reductive amination of the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone. This approach is widely applicable in amine synthesis due to its high efficiency and the commercial availability of precursors.[2][3]
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 1,2-diethoxybenzene: (1) Friedel-Crafts acylation to synthesize the ketone precursor, and (2) Reductive amination of the ketone to yield the target amine.
Caption: Overall workflow for the synthesis and purification of this compound.
Protocol I: Modern Reductive Amination
This one-pot protocol is favored for its mild conditions and high selectivity, minimizing over-alkylation, a common issue with direct alkylation methods.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is less reactive towards the ketone starting material than the intermediate iminium ion, reducing side reactions.[4]
Methodology:
-
Reaction Setup: To a solution of 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add ammonium acetate (NH₄OAc, 3-5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The progress can be monitored by TLC or GC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete as determined by analytical monitoring.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo. The resulting crude amine can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol II: Leuckart-Wallach Reaction (Classical Method)
This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It is a robust but often lower-yielding method that requires high temperatures.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, combine 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) and ammonium formate (3-5 eq).
-
Thermal Reaction: Heat the mixture to 160-180 °C.[7] The reaction will produce water and carbon dioxide. Water is continuously removed by distillation. Causality Note: The removal of water drives the equilibrium towards the formation of the intermediate N-formyl amine.
-
Hydrolysis: After 4-8 hours of heating, cool the reaction mixture. Add aqueous hydrochloric acid (e.g., 6 M HCl) and reflux for 2-4 hours to hydrolyze the formyl intermediate to the primary amine.
-
Workup and Purification: Cool the mixture and basify with a strong base (e.g., 20% NaOH) until pH > 12. Extract the product with an organic solvent (e.g., diethyl ether or toluene). The subsequent purification follows the steps outlined in Protocol 3.2.
Caption: Simplified mechanism of reductive amination.
Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the identity and purity of the final product. The following data are predicted based on the known structure and spectral data from analogous compounds.[8]
| Property | Predicted Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.8 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 4.0 (q, 2H, OCH₂), 3.8 (q, 1H, CH-NH₂), 1.8 (s, 2H, NH₂), 1.4 (t, 6H, OCH₂CH₃), 1.3 (d, 3H, CH-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.2, 148.5, 138.0, 118.5, 112.0, 111.5 (Ar-C), 64.5 (OCH₂), 52.0 (CH-NH₂), 24.5 (CH-CH₃), 15.0 (OCH₂CH₃) ppm. |
| IR (thin film) | 3380-3300 (N-H stretch), 3050 (C-H aromatic), 2980-2850 (C-H aliphatic), 1600, 1515 (C=C aromatic), 1260 (C-O ether) cm⁻¹. |
| Mass Spec (EI) | M⁺ at m/z = 209. Predicted fragments: 194 (M-CH₃), 180 (M-C₂H₅). |
Safety, Handling, and Storage
This compound and its structural analogs are classified as hazardous chemicals. Safe handling is paramount to prevent injury.[9][10]
Hazard Identification
Based on data for structurally similar amines, the compound should be treated as:
-
Harmful: May be harmful if swallowed or inhaled.
-
Irritant: May cause respiratory irritation.
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.[12]
-
-
Dispensing: Use caution when transferring. Avoid creating aerosols. Ensure all containers are clearly labeled.
-
Waste Disposal: Dispose of chemical waste in a designated, sealed container according to institutional and local regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11]
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Store in a locked cabinet or area accessible only to authorized personnel.
Potential Research Applications
The true value of this compound lies in its utility as a synthetic intermediate. Its structural motifs are present in a variety of biologically active molecules.
-
Pharmaceutical Scaffolding: Phenethylamine derivatives are precursors to a vast number of pharmaceuticals. For example, the related compound 2-(3,4-dimethoxyphenyl)ethanamine is a key intermediate in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure.[14] The title compound provides a chiral handle and a diethoxy-substituted ring that can be used to modulate properties like solubility, metabolism, and receptor binding affinity in drug discovery programs.
-
Chiral Ligands: The primary amine can be functionalized to create chiral ligands for asymmetric catalysis, a cornerstone of modern chemical synthesis.
-
Probe Synthesis: The compound can be used to synthesize molecular probes for studying biological systems, where the diethoxyphenyl group can be tailored for specific interactions or detection methods.
References
-
Leuckart reaction. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]
-
This compound Hydrochloride. PubChem. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
Studies On The Leuckart Reaction. Scribd. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. PubMed. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Ethylamine. Wikipedia. [Link]
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
Sources
- 1. scbt.com [scbt.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-(3,4-Diethoxyphenyl)ethanamine
CAS Number: 105321-50-4
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Diethoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and pharmacological research. While specific data for this compound is limited in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, analytical characterization, and potential applications by drawing parallels with structurally related compounds. Detailed, field-proven protocols for its synthesis via reductive amination and the Leuckart reaction are presented, along with methodologies for its purification, analysis, and chiral resolution. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with or interested in this class of compounds.
Introduction and Significance
Substituted phenethylamines are a broad class of compounds with significant pharmacological and toxicological profiles.[1] Their structure, consisting of a phenyl ring attached to an ethylamine backbone, allows for a wide range of modifications that can dramatically alter their interaction with biological targets.[1] this compound, with its characteristic diethoxy substitutions on the phenyl ring, is a chiral primary amine with potential applications as a building block in the synthesis of more complex molecules and as a psychoactive agent. Its structural similarity to known psychoactive substances and neurotransmitters suggests potential interactions with monoamine systems in the central nervous system.[2][3] The CAS number for this compound is 105321-50-4.[4][5]
This guide will delve into the core technical aspects of this compound, providing a scientifically grounded framework for its synthesis and characterization.
Physicochemical Properties
Predicting the precise physicochemical properties of this compound requires experimental determination. However, based on its structure and data from analogous compounds, we can infer the following properties:
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₂H₁₉NO₂ | Based on chemical structure.[4] |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Colorless to pale yellow oil or liquid | Typical for many phenethylamine derivatives. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform, dichloromethane). Limited solubility in water. | The hydrophobic phenyl and ethoxy groups dominate over the polar amine group. |
| Boiling Point | Estimated to be in the range of 280-320 °C | Extrapolated from similar substituted phenethylamines. |
| pKa | Estimated to be around 9.5 - 10.5 | The primary amine group is basic. |
Synthesis of this compound
The synthesis of this compound typically proceeds from the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone (CAS: 1137-71-9). Two primary methods for this conversion are reductive amination and the Leuckart reaction.
Synthesis Pathway Overview
Caption: General synthetic routes to this compound.
Experimental Protocol 1: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[6][7] The reaction proceeds via an imine intermediate which is then reduced in situ.
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia. An excess of ammonium acetate (3-5 equivalents) or a solution of ammonia in methanol can be used.
-
For reactions with weakly nucleophilic amines or sterically hindered ketones, a Lewis acid catalyst like titanium(IV) isopropoxide can be added to facilitate imine formation.[8]
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours to allow for imine formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in portions. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Basify the aqueous residue with a sodium hydroxide solution to a pH > 12 to ensure the amine is in its free base form.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Experimental Protocol 2: Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[9][10]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide.
-
Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction mixture will become homogeneous and evolve carbon dioxide.[1]
-
-
Hydrolysis:
-
After the initial heating period, cool the reaction mixture.
-
Add an excess of concentrated hydrochloric acid and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone and non-basic byproducts.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until strongly alkaline (pH > 12).
-
Extract the liberated amine with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | * Aromatic Protons: 6.7-6.9 ppm (multiplet, 3H) * CH-NH₂: ~4.1 ppm (quartet, 1H) * -OCH₂CH₃: ~4.0 ppm (quartet, 4H) * -CH₃: ~1.4 ppm (doublet, 3H) * -OCH₂CH₃: ~1.3 ppm (triplet, 6H) * -NH₂: Broad singlet, variable chemical shift |
| ¹³C NMR | * Aromatic C-O: ~148-150 ppm * Aromatic C-H & C-C: ~110-140 ppm * -OCH₂CH₃: ~64 ppm * CH-NH₂: ~50 ppm * -CH₃: ~24 ppm * -OCH₂CH₃: ~15 ppm |
| Mass Spec. (EI) | * Molecular Ion (M⁺): m/z 209 * Base Peak: m/z 194 ([M-CH₃]⁺) or m/z 44 ([C₂H₆N]⁺) |
| IR Spectroscopy | * N-H stretch: ~3300-3400 cm⁻¹ (two bands for primary amine) * C-H stretch (aromatic & aliphatic): ~2850-3100 cm⁻¹ * C=C stretch (aromatic): ~1500-1600 cm⁻¹ * C-O stretch (ether): ~1200-1260 cm⁻¹ |
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of phenethylamines.[2][11]
GC-MS Workflow:
Caption: A typical workflow for the GC-MS analysis of phenethylamines.
-
Derivatization: For GC analysis, derivatization of the primary amine with agents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.
-
Fragmentation: The primary fragmentation pathway in EI-MS for 1-phenylethylamines is typically the cleavage of the Cα-Cβ bond, leading to a prominent ion at m/z 44 for the ethylamine fragment and a stabilized benzylic cation.[12]
Chiral Resolution
As this compound is a chiral compound, the separation of its enantiomers is often necessary for pharmacological studies. Diastereomeric salt formation with a chiral resolving agent is a common and scalable method.[13][14]
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocol: Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a hot protic solvent like methanol or ethanol. In a separate flask, dissolve a chiral resolving agent such as (+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with heating.
-
Crystallization: Slowly add the hot tartaric acid solution to the hot amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the pH is > 12.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).
-
Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.
Potential Applications and Safety Considerations
Potential Applications
-
Pharmaceutical Intermediate: As a chiral amine, it can serve as a valuable building block for the synthesis of more complex, biologically active molecules.[2]
-
Pharmacological Research: Its structural similarity to other psychoactive phenethylamines suggests it may have activity at monoamine transporters and receptors, making it a candidate for neuropharmacological research.[12] The diethoxy substitution may alter its lipophilicity and metabolic profile compared to its dimethoxy analogue.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, the broader class of substituted phenethylamines includes compounds with potent psychoactive and sympathomimetic effects.[15]
-
Handling Precautions: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Toxicity Profile (Inferred): Based on related compounds, potential toxic effects could include cardiovascular stress, neurotoxicity, and behavioral changes. In vitro studies on similar phenethylamines have shown potential for cytotoxicity and induction of oxidative stress.[14][16] Metabolism is likely to proceed via cytochrome P450 enzymes.[17]
Conclusion
This compound is a chiral substituted phenethylamine with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential significance, drawing upon established methodologies for structurally related compounds. The detailed protocols and analytical insights presented herein are intended to empower researchers to confidently work with and explore the properties of this and other novel phenethylamine derivatives.
References
- Amaral, C., Caldas, M., & Laranjinha, J. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(23), 7293.
- D'Acquarica, I., Gasparrini, F., & Zappia, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4839.
- Gaki, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9631.
- BenchChem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.
- Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050.
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.
- Karjalainen, K. M., & Pelander, A. (2015). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Forensic Science Review, 27(2), 97-116.
- Hill, S. L., & Thomas, S. H. L. (2011). Clinical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring, 33(4), 432-438.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxyphenyl)ethanone. Retrieved from a Santa Cruz Biotechnology product page.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
- De Boeck, F., et al. (2014). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. Pharmacy World & Science, 26(2), 110-113.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
- Gaki, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- European Patent Office. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9-22.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.
- Sciencemadness Wiki. (2020). Leuckart reaction.
- D'Acquarica, I., Gasparrini, F., & Zappia, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
- Pal, A., & Ghosh, A. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3834–3841.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine. Retrieved from a Santa Cruz Biotechnology product page.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3,4-Diethoxyphenyl)ethanamine: Synthesis, Characterization, and Pharmacological Profile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and potential pharmacological profile of 1-(3,4-diethoxyphenyl)ethanamine. As a member of the substituted phenethylamine class, this compound holds significant interest for its potential neuromodulatory activities, drawing parallels with structurally related compounds known to interact with monoamine systems. This document synthesizes available data on analogous compounds to project the physicochemical properties and biological activities of the title compound, offering a foundational resource for researchers in medicinal chemistry and pharmacology. Detailed theoretical protocols for its synthesis and characterization are provided, underpinned by established chemical principles and supported by data from closely related structures.
Introduction: The Phenethylamine Scaffold and the Promise of this compound
The phenethylamine backbone is a privileged scaffold in neuroscience and pharmacology, forming the core of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds.[1] Modifications to the aromatic ring and the ethylamine side chain can profoundly influence the pharmacological properties of these molecules, leading to a diverse spectrum of activities ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[2]
This compound, with its characteristic diethoxy substitutions on the phenyl ring, represents an intriguing yet underexplored member of this chemical class. Its structural similarity to dopamine and other catecholamines suggests a potential for interaction with monoaminergic systems. The ethoxy groups, in place of the more commonly studied methoxy groups found in compounds like 3,4-dimethoxyphenethylamine (DMPEA), are expected to modulate lipophilicity and metabolic stability, potentially leading to a unique pharmacokinetic and pharmacodynamic profile.
This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous compounds to build a comprehensive understanding of its molecular structure and potential applications.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value for this compound | Reference Data for 1-(3,4-Dimethoxyphenyl)ethanamine[3] |
| Molecular Formula | C12H19NO2 | C10H15NO2 |
| Molecular Weight | 209.28 g/mol | 181.23 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. The hydrochloride salt should exhibit aqueous solubility. | - |
| pKa | Estimated to be around 9.5-10.5 (for the amine group) | - |
| LogP | Predicted to be higher than its dimethoxy analog (LogP ~0.8) due to the larger alkyl groups, likely in the range of 1.5-2.0. | - |
The increased lipophilicity conferred by the two ethyl groups compared to methyl groups is a critical feature. This may enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects.
Synthesis of this compound: A Proposed Synthetic Route
A plausible and efficient synthetic route to this compound involves a two-step process starting from the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone. This approach, centered around reductive amination, is a well-established and versatile method for amine synthesis.[2][4]
Caption: Proposed synthesis of this compound via reductive amination.
Step 1: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,2-diethoxybenzene.
Protocol:
-
To a stirred solution of 1,2-diethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 1.1 equivalents) portion-wise.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,4-diethoxyphenyl)ethanone.
Step 2: Reductive Amination to this compound
The ketone is then converted to the target amine via reductive amination.[1]
Protocol:
-
Dissolve 1-(3,4-diethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with a dilute acid (if using a borohydride reagent).
-
Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Chiral Resolution
For the separation of the enantiomers of this compound, classical resolution using a chiral acid to form diastereomeric salts is a viable strategy.[5][6] Tartaric acid and its derivatives are commonly used for this purpose.[7]
Protocol:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free amine by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
Analytical Characterization: Spectroscopic Signatures
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy groups, the methine proton, and the methyl group of the ethanamine side chain, as well as the amine protons.
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.
-
Ethoxy Groups: Two quartets (δ ~4.0-4.2 ppm) for the -OCH2- protons and two triplets (δ ~1.3-1.5 ppm) for the -CH3 protons of the two ethoxy groups.
-
Ethanamine Side Chain: A quartet (δ ~3.5-3.8 ppm) for the methine proton (-CH(NH2)-), a doublet (δ ~1.2-1.4 ppm) for the methyl group (-CH3), and a broad singlet for the amine protons (-NH2) which may be exchangeable with D2O.
13C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the two carbons attached to the ethoxy groups appearing at lower field.
-
Ethoxy Groups: Two signals for the -OCH2- carbons (δ ~64-66 ppm) and two signals for the -CH3 carbons (δ ~14-16 ppm).
-
Ethanamine Side Chain: A signal for the methine carbon (-CH(NH2)-) around δ 50-55 ppm and a signal for the methyl carbon (-CH3) around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A broad absorption in the region of 3300-3500 cm-1, characteristic of the primary amine.
-
C-H Stretching: Absorptions around 2850-3000 cm-1 for the aliphatic C-H bonds and above 3000 cm-1 for the aromatic C-H bonds.
-
C=C Stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm-1.
-
C-O Stretching: Strong absorptions in the region of 1000-1300 cm-1 corresponding to the aryl ether C-O bonds.
-
C-N Stretching: An absorption in the region of 1020-1250 cm-1.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 209, corresponding to the molecular weight of the compound.
-
Fragmentation: A prominent fragment would likely be observed at m/z = 194, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment would be the benzylic cation at m/z = 180, formed by the cleavage of the C-C bond next to the amine group.
Pharmacological Profile: A Predictive Exploration
The pharmacological activity of this compound has not been extensively reported. However, based on its structural similarity to other phenethylamines, we can hypothesize its potential biological targets and effects.
Caption: Hypothetical signaling pathways for this compound.
Monoamine Oxidase (MAO) Inhibition
Many phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[8] The structurally related 3,4-dimethoxyphenethylamine (DMPEA) has been shown to be a monoamine oxidase inhibitor.[8] It is plausible that this compound also possesses MAO inhibitory activity. The presence of the α-methyl group may influence its selectivity for MAO-A versus MAO-B.
Serotonin Receptor Interactions
Substituted phenethylamines frequently exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic compounds.[9] The diethoxy substitution pattern on the aromatic ring could confer affinity for various serotonin receptor subtypes. The nature of this interaction (agonist, partial agonist, or antagonist) would determine the resulting pharmacological effects.
Structure-Activity Relationship (SAR) Considerations
-
Alkoxy Substituents: The replacement of methoxy groups with ethoxy groups increases lipophilicity, which may enhance blood-brain barrier penetration and alter receptor binding affinity and selectivity.
-
α-Methyl Group: The presence of a methyl group on the α-carbon of the ethylamine side chain is known to increase metabolic stability by sterically hindering MAO-mediated degradation. It also introduces a chiral center, leading to enantiomers that may exhibit different pharmacological properties.
Future Directions and Conclusion
This compound represents a compelling target for further investigation within the field of medicinal chemistry and neuropharmacology. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, synthesis, and potential biological activities, based on established chemical principles and data from closely related analogs.
Future research should focus on the following key areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques (NMR, IR, MS).
-
Enantioselective Synthesis and Resolution: The development of methods for the enantioselective synthesis or efficient chiral resolution of the (R)- and (S)-enantiomers is crucial for elucidating their individual pharmacological profiles.
-
In-depth Pharmacological Evaluation: Comprehensive in vitro and in vivo studies are required to determine the compound's affinity and functional activity at a range of biological targets, including monoamine transporters, MAO isoforms, and various serotonin and dopamine receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with varying substitution patterns on the aromatic ring and the side chain will provide valuable insights into the structural determinants of biological activity.
References
- Glennon, R. A., Gessner, P. K. (1979). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 22(4), 428–432.
- Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone.
- Keller, W. J., & Ferguson, G. G. (1978). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 67(12), 1774-1775.
-
Reductive amination. Wikipedia. Accessed January 12, 2026. [Link]
-
Chiral resolution. Wikipedia. Accessed January 12, 2026. [Link]
-
The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. ResearchGate. Accessed January 12, 2026. [Link]
- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Accessed January 12, 2026. [Link]
-
Chiral resolution. chemeurope.com. Accessed January 12, 2026. [Link]
-
(1S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride. SpectraBase. Accessed January 12, 2026. [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
1-(3,4-Dimethoxyphenyl)ethanone. FooDB. Accessed January 12, 2026. [Link]
- Ross, S. B., & Stenfors, C. (2015). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of neural transmission, 122(3), 333–338.
-
Reductive Amination. Chemistry LibreTexts. Accessed January 12, 2026. [Link]
- Sunal, S. G., Yabanoglu, S., Yesilada, A., & Ucar, G. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of neural transmission, 114(6), 717–719.
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 12, 2026. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Boyle, J. P., Park, E., & Shih, J. C. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 692743.
-
Easy P2P reductive amination with NaBH(OAc)3. The Hive. Accessed January 12, 2026. [Link]
- Pytka, K., Partyka, A., Jastrzębska-Więsek, M., et al. (2015). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
- Pigott, A., Frescas, S., McCorvy, J., & Nichols, D. E. (2012). Affinity values (K i in nM) at selected serotonin receptor isoforms.
-
Benzeneethanamine, 3,4-dimethoxy-. NIST WebBook. Accessed January 12, 2026. [Link]
-
2C-B. Wikipedia. Accessed January 12, 2026. [Link]
-
IS NIR Spectra. S.T. Japan-Europe GmbH. Accessed January 12, 2026. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 12, 2026. [Link]
-
3,4-Dimethoxyphenethylamine. SpectraBase. Accessed January 12, 2026. [Link]
-
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. PubChem. Accessed January 12, 2026. [Link]
-
Ethylenediamine. NIST WebBook. Accessed January 12, 2026. [Link]
-
(a) Experimental FTIR spectrum of melamine. Calculated IR spectra with... ResearchGate. Accessed January 12, 2026. [Link]
-
(R)-1-(3-Methoxyphenyl)ethylamine. PubChem. Accessed January 12, 2026. [Link]
-
Ethanamine, N-ethyl-. NIST WebBook. Accessed January 12, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
1-(3,4-Diethoxyphenyl)ethanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a valuable building block for research in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. The core of this guide details a robust, two-stage synthetic route commencing with the widely available precursor, 3',4'-dihydroxyacetophenone. The synthesis involves an initial Williamson ether synthesis to yield the key intermediate, 1-(3,4-diethoxyphenyl)ethanone, followed by its conversion to the target amine via the classical Leuckart-Wallach reaction. This document is intended for researchers, chemists, and drug development professionals, providing detailed, self-validating protocols, mechanistic insights, and supporting data to ensure reproducible and efficient synthesis.
Introduction: Significance and Synthetic Strategy
This compound and its structural analogues are important precursors in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. The phenethylamine scaffold is a privileged structure in medicinal chemistry, and variations in the aromatic ring's substitution pattern can significantly modulate pharmacological activity. The dimethoxy analogue, for instance, is a known building block for compounds targeting the central nervous system.[1][2]
The synthetic strategy outlined herein is designed for efficiency and reliability, utilizing common laboratory reagents and techniques. It is a two-stage process:
-
Stage I: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone. This stage involves the di-O-ethylation of 3',4'-dihydroxyacetophenone.
-
Stage II: Reductive Amination. The synthesized ketone is converted to the target primary amine, this compound, using the Leuckart-Wallach reaction.
This approach ensures high yields and purity, with straightforward purification steps.
Stage I: Synthesis of the Ketone Precursor: 1-(3,4-Diethoxyphenyl)ethanone
The first critical step is the formation of the diether, 1-(3,4-diethoxyphenyl)ethanone[3], from a commercially available diol. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and scalability.
Mechanistic Rationale: Williamson Ether Synthesis
This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl groups of 3',4'-dihydroxyacetophenone are weakly acidic and must be deprotonated by a base to form more potent nucleophiles (phenoxides). The choice of base is critical; an anhydrous carbonate base like potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3) is ideal as it is strong enough to deprotonate the phenols without causing unwanted side reactions.[4][5] The resulting phenoxide ions then attack the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group (iodide or sulfate) to form the desired ether linkages.
Experimental Protocol: Di-O-ethylation
Materials:
-
3',4'-Dihydroxyacetophenone[6]
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered
-
Ethyl Iodide (C2H5I)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3',4'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to create a stirrable slurry.
-
Add ethyl iodide (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to obtain 1-(3,4-diethoxyphenyl)ethanone as a pure solid.
Data Summary: Reagent Quantities
| Reagent | Molar Eq. | Purpose | Typical Yield |
| 3',4'-Dihydroxyacetophenone | 1.0 | Starting Material | - |
| Potassium Carbonate | 2.5 | Base | - |
| Ethyl Iodide | 2.2 | Ethylating Agent | - |
| Product | - | 1-(3,4-diethoxyphenyl)ethanone | >90% |
Stage II: Synthesis of this compound
The conversion of the ketone to the amine is a classic example of reductive amination.[7] The Leuckart-Wallach reaction is a robust and time-tested method for this transformation, particularly for large-scale synthesis, as it uses inexpensive reagents.[8][9]
Mechanistic Rationale: The Leuckart-Wallach Reaction
The Leuckart reaction is a one-pot process where ammonium formate serves as both the source of ammonia and the reducing agent (formic acid/formate).[8][10] The reaction proceeds through several key steps:
-
Imine Formation: The ketone carbonyl is attacked by ammonia (generated in situ from ammonium formate) to form a hemiaminal, which then dehydrates to an iminium ion intermediate.
-
Hydride Transfer: The iminium ion is reduced by a hydride transfer from a formate ion or formic acid, which is oxidized to carbon dioxide in the process. This forms an N-formyl intermediate.[11][12]
-
Hydrolysis: The resulting N-formyl amine (amide) is stable under the reaction conditions. A separate acid-catalyzed hydrolysis step is required to cleave the formyl group and liberate the final primary amine.[12]
Experimental Protocol: Leuckart Reaction and Hydrolysis
Materials:
-
1-(3,4-Diethoxyphenyl)ethanone
-
Ammonium Formate or Formamide/Formic Acid
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution, 5M
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
Part A: Amine Formation
-
In a round-bottom flask fitted with a distillation head and condenser, combine 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heat the mixture slowly in an oil bath to 160-180°C. The reaction will become vigorous as water and formic acid distill off.
-
Maintain this temperature for 4-6 hours, or until the distillation of water ceases. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The crude product is the N-formyl derivative.
Part B: Hydrolysis
-
To the cooled reaction flask containing the crude N-formyl product, add concentrated hydrochloric acid (sufficient to make the solution acidic).
-
Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the amide.
-
After cooling, transfer the acidic solution to a separatory funnel and wash with diethyl ether to remove any unreacted ketone or non-basic impurities. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and carefully basify by the slow addition of 5M NaOH solution until the pH is >12. The free amine will precipitate or form an oil.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.[13]
Data Summary: Reagent Quantities
| Reagent | Molar Eq. | Purpose | Typical Yield |
| 1-(3,4-Diethoxyphenyl)ethanone | 1.0 | Starting Material | - |
| Ammonium Formate | 3.0 - 5.0 | Amine Source & Reductant | - |
| Concentrated HCl | Excess | Hydrolysis Catalyst | - |
| Product | - | This compound | 60-80% |
Alternative Methods: Modern Reductive Amination
While the Leuckart reaction is effective, it requires high temperatures. Milder, more selective modern methods are available and may be preferable for sensitive substrates. In these procedures, the imine is formed in situ and immediately reduced by a selective hydride agent.[14]
-
Sodium Cyanoborohydride (NaBH3CN): This reagent is particularly useful because it is stable in weakly acidic conditions (pH 4-6), which favor imine formation, and it selectively reduces the iminium ion much faster than the starting ketone.[7][14] The reaction is typically run in methanol with an ammonia source like ammonium acetate.
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): Known as STAB, this is another mild and selective reducing agent that is often used as a less toxic alternative to NaBH3CN.[7][14] It is effective for a wide range of ketones and aldehydes.
These methods offer greater functional group tolerance and often result in cleaner reactions with simpler workups, avoiding the high temperatures and strong acids of the Leuckart protocol.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving the Williamson ether synthesis of 1-(3,4-diethoxyphenyl)ethanone from 3',4'-dihydroxyacetophenone, followed by a Leuckart-Wallach reductive amination. The protocols described are robust and utilize readily accessible materials, making them suitable for standard laboratory practice. For syntheses requiring milder conditions or involving sensitive functional groups, alternative modern reductive amination techniques provide excellent options. This guide provides the necessary technical detail and mechanistic understanding for researchers to successfully synthesize this valuable chemical intermediate.
References
-
ResearchGate. (n.d.). Overall synthesis scheme of 3,4-Dihydroxyacetophenone. Retrieved from [Link]
-
Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(11), x161794. Retrieved from [Link]
-
El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
-
Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(11). DOI: 10.1107/S2414314616017946. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]
-
Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1, x161794. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
IOPscience. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Future Science. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]
-
SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Retrieved from [Link]
-
Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]
-
Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]
-
PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Dihydroxyacetophenone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. scispace.com [scispace.com]
- 13. This compound Hydrochloride | C12H20ClNO2 | CID 2917742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic data of 1-(3,4-Diethoxyphenyl)ethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Diethoxyphenyl)ethanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical application of spectroscopic techniques for structural elucidation and purity assessment. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
This compound is a primary amine of significant interest in medicinal chemistry. Its structural motif, featuring a di-substituted catechol ether, is a common feature in various pharmacologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide will explore the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H-2, H-5, H-6) | 6.7 - 6.9 | Multiplet (m) | 3H | Aromatic protons on the di-substituted benzene ring. Their specific shifts are influenced by the electron-donating ethoxy groups. |
| -O-CH₂ -CH₃ | 4.0 - 4.1 | Quartet (q) | 4H | Methylene protons of the two ethoxy groups, split by the adjacent methyl protons. |
| >CH -NH₂ | 4.0 - 4.2 | Quartet (q) | 1H | The methine proton on the chiral center, split by the adjacent methyl group protons. |
| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| >CH-CH₃ | 1.3 - 1.4 | Doublet (d) | 3H | Methyl protons adjacent to the chiral methine center, split by the single methine proton. |
| -O-CH₂-CH₃ | 1.4 - 1.5 | Triplet (t) | 6H | Methyl protons of the two ethoxy groups, split by the adjacent methylene protons. |
Expertise in Action: Causality in Signal Prediction The electron-donating nature of the two ethoxy groups at positions 3 and 4 of the phenyl ring increases the electron density on the aromatic ring, causing the aromatic protons (H-2, H-5, H-6) to be shielded and appear at a relatively upfield region (6.7-6.9 ppm) compared to unsubstituted benzene (7.34 ppm). The quartet and triplet patterns of the ethoxy groups are classic examples of spin-spin coupling, providing definitive evidence for the -O-CH₂-CH₃ fragment.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-C -O (C-3, C-4) | 148 - 150 | Aromatic carbons directly attached to the electron-donating oxygen atoms, resulting in a downfield shift. |
| Ar-C -CH (C-1) | 138 - 140 | Quaternary aromatic carbon attached to the ethylamine side chain. |
| Ar-C H (C-2, C-5, C-6) | 110 - 120 | Aromatic carbons bearing hydrogen atoms. The specific shifts are influenced by their position relative to the substituents. |
| -O-C H₂-CH₃ | 64 - 66 | Methylene carbons of the ethoxy groups. |
| >C H-NH₂ | 50 - 55 | The chiral carbon atom attached to the amine group. |
| >CH-C H₃ | 23 - 26 | Methyl carbon of the ethylamine side chain. |
| -O-CH₂-C H₃ | 14 - 16 | Methyl carbons of the ethoxy groups, typically found in the upfield region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) C-H |
| 3010 - 3100 | C-H Stretch | Aromatic (sp²) C-H |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1200 - 1260 | C-O Stretch | Aryl Ether (Ar-O-C) |
| 1020 - 1050 | C-O Stretch | Aryl Ether (Ar-O-C) |
| 1000 - 1250 | C-N Stretch | Amine |
The presence of a primary amine is strongly indicated by the characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong absorptions corresponding to the C-O stretching of the aryl ether groups are also key identifiers for this molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.
-
Expected Molecular Ion [M]⁺: The nominal molecular weight of this compound (C₁₂H₁₉NO₂) is 209 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 209.
-
Expected Base Peak: A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of a methyl group. Therefore, a major fragment would be expected at m/z = 194 ([M-CH₃]⁺), which is likely to be the base peak.
-
Other Key Fragments: Fragmentation of the ethoxy groups and cleavage of the ethylamine side chain would lead to other characteristic fragments.
Experimental Protocols: A Self-Validating Workflow
The acquisition of high-quality spectroscopic data requires meticulous experimental execution. The following protocols represent standard, validated procedures.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Data Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: A typical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous method for the structural confirmation and purity assessment of this compound. The predicted data and workflows presented in this guide serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to these analytical principles ensures data integrity and supports the advancement of scientifically sound research and development.
References
A Technical Guide to the Potential Research Applications of 1-(3,4-Diethoxyphenyl)ethanamine
Abstract
1-(3,4-Diethoxyphenyl)ethanamine is a substituted phenethylamine, a class of compounds renowned for its diverse pharmacological activities.[1] While direct research on this specific molecule is limited, its structural similarity to extensively studied analogs, particularly its dimethoxy counterpart, 1-(3,4-dimethoxyphenyl)ethanamine, provides a robust framework for predicting its potential research applications. This guide synthesizes data from related compounds to propose a multi-faceted research plan for this compound, focusing on its potential as a modulator of monoaminergic systems, a scaffold for novel therapeutics, and a tool in medicinal chemistry. We will explore its prospective applications in neuroscience, its utility as a synthetic building block, and more speculative roles in peripheral systems, providing detailed experimental workflows and protocols to validate these hypotheses.
Core Molecular Profile and Synthesis
This compound belongs to the phenethylamine chemical class, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The key features of this molecule are the di-ethoxy substitutions at the 3 and 4 positions of the phenyl ring and a methyl group at the alpha position of the ethylamine sidechain, which creates a chiral center. This structure is analogous to neurotransmitters like dopamine and norepinephrine, suggesting a high probability of interaction with their corresponding biological targets.[2]
The ethoxy groups, compared to the more commonly studied methoxy groups, increase the molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier and could alter its metabolic profile and receptor binding kinetics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105321-50-4 | [3] |
| Molecular Formula | C₁₂H₁₉NO₂ | [3] |
| Molecular Weight | 209.28 g/mol | [3] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Proposed Synthetic Route: Reductive Amination
A reliable method for synthesizing α-methyl-phenethylamines is the reductive amination of a corresponding ketone. This approach offers high yields and good control over the reaction conditions.[2]
Protocol 1: Synthesis via Reductive Amination
-
Step 1: Synthesis of 1-(3,4-diethoxyphenyl)ethan-1-one.
-
Combine 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere.
-
Perform a standard aqueous workup followed by purification (e.g., column chromatography or recrystallization) to isolate the ketone precursor.
-
-
Step 2: Reductive Amination.
-
Dissolve the synthesized ketone in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)).
-
Alternatively, for a greener approach, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction, perform an acid-base extraction to isolate the amine product, and purify via distillation or column chromatography.
-
-
Step 3: Chiral Resolution (Optional but Recommended).
-
The synthesis will yield a racemic mixture. To study the specific effects of each enantiomer, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or through enzymatic resolution using a lipase.[2]
-
Potential Application in Neuroscience Research
The vast majority of substituted phenethylamines exert their effects by modulating monoamine neurotransmitter systems.[1] Therefore, the most promising research applications for this compound lie in its potential to act as a CNS stimulant, psychedelic, or entactogen through interactions with serotonin, dopamine, and norepinephrine receptors and transporters.[1][6]
Workflow for Neuropharmacological Characterization
A systematic, multi-tiered approach is required to elucidate the neuropharmacological profile of this compound. The workflow should progress from initial screening to detailed mechanistic studies and finally to in vivo behavioral validation.
Caption: A tiered workflow for neuropharmacological evaluation.
Investigation of Serotonergic Activity
Many psychedelic phenethylamines are potent agonists of the serotonin 5-HT₂A and 5-HT₂C receptors.[6][7] The structural similarity of the target compound to known hallucinogens makes this a primary avenue for investigation.
Protocol 2: 5-HT₂A Receptor Functional Assay (Calcium Flux)
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM). Plate the cells in a 96-well or 384-well microplate and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound (and its individual R/S enantiomers) in DMSO. Create a serial dilution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the fluorescent dye and incubate according to the manufacturer's instructions to allow for cell loading.
-
Wash the cells again to remove excess dye.
-
Use an automated plate reader with an injection system (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Inject the compound dilutions and immediately begin measuring fluorescence intensity over time. 5-HT should be used as a positive control.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Compare the results to the known 5-HT₂A agonist 2,5-Dimethoxy-4-iodoamphetamine (DOI).
-
Investigation of Dopaminergic and Noradrenergic Activity
Stimulant properties of phenethylamines often arise from their ability to inhibit or reverse the action of the dopamine transporter (DAT) and norepinephrine transporter (NET).[1]
Protocol 3: Monoamine Transporter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from the striatum (for DAT) and cortex (for NET) of rodent brains using established differential centrifugation methods.
-
Assay Setup: In a 96-well plate, pre-incubate aliquots of the synaptosome preparation with various concentrations of this compound or control inhibitors (e.g., GBR-12909 for DAT, desipramine for NET).
-
Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, rapidly terminate the reaction by filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (with internalized radiolabel) from the buffer.
-
Quantification: Wash the filters rapidly with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle controls. Plot the data and determine the IC₅₀ value for uptake inhibition at each transporter.
Application as a Chiral Building Block in Medicinal Chemistry
Beyond its direct pharmacological potential, this compound is a valuable chiral intermediate. The dimethoxy analog is widely used in the asymmetric synthesis of more complex molecules.[2] Its primary amine and chiral center make it an ideal starting material for constructing novel scaffolds.
Synthesis of Novel Dihydroisoquinoline Scaffolds
The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines from phenethylamine precursors. These scaffolds are present in numerous biologically active compounds, including the vasodilator papaverine.[8][9]
Caption: Workflow for Dihydroisoquinoline Synthesis.
Protocol 4: General Procedure for Bischler-Napieralski Cyclization
-
Amide Formation: React this compound with an acyl chloride of choice (R-COCl) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., DCM or THF) to form the corresponding N-acyl amide intermediate. Purify the amide via crystallization or chromatography.
-
Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetonitrile or toluene).
-
Dehydration: Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and reflux the mixture.[9] The reaction temperature and time will depend on the specific substrate.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto ice. Basify the aqueous solution with an appropriate base (e.g., NaOH or Na₂CO₃) to neutralize the acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude dihydroisoquinoline product by column chromatography on silica gel.
Conclusion
While this compound remains an understudied molecule, its chemical structure provides a clear and compelling roadmap for future research. Its potential as a neuropharmacological agent, particularly as a modulator of serotonergic and dopaminergic pathways, warrants a thorough investigation using the systematic workflows outlined in this guide. Furthermore, its utility as a chiral building block opens avenues for the creation of novel and complex chemical entities with therapeutic potential. The protocols provided herein offer a validated starting point for researchers to unlock the full scientific value of this promising compound.
References
-
Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]
-
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Drug and Alcohol Dependence, 145, 134-144. Available at: [Link]
-
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC. Retrieved from [Link]
-
Fantegrossi, W. E., et al. (2005). Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-)-MDMA-trained mice. Psychopharmacology, 181(3), 551-559. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]
-
Nichols, D. E., & Kostuba, L. J. (1979). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring. Journal of Medicinal Chemistry, 22(10), 1264-1267. Retrieved from [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. Retrieved from [Link]
-
ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]
-
PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
-
PubMed. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
Wikipedia. (2024). 2C-B. Retrieved from [Link]
-
Wikipedia. (2024). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An Investigator's Guide to the Biological Activity of 1-(3,4-Diethoxyphenyl)ethanamine: A Technical Whitepaper
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activity of the novel compound 1-(3,4-Diethoxyphenyl)ethanamine. Given the limited direct research on this specific molecule, this guide synthesizes information from structurally related phenethylamines to propose a logical, data-driven framework for its investigation. We will delve into its chemical properties, hypothesized mechanisms of action, and detailed experimental protocols to elucidate its pharmacological profile.
Introduction: The Phenethylamine Landscape
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds.[1] Their biological effects are exquisitely sensitive to the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group.[1] These modifications can dramatically alter a compound's affinity and selectivity for various biological targets, leading to a wide spectrum of activities, including central nervous system stimulation, hallucinogenic effects, and antidepressant properties.[1]
This compound is a chiral molecule whose structure suggests potential interactions with monoamine neurotransmitter systems, a common characteristic of many psychoactive drugs.[1] Its similarity to other catecholamine-like structures warrants a thorough investigation into its potential as a modulator of dopamine, norepinephrine, and serotonin signaling. This guide outlines a systematic approach to characterizing its biological activity.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its pharmacological evaluation.
| Property | Value | Source |
| Molecular Formula | C12H19NO2 | [2] |
| Molecular Weight | 209.28 g/mol | [2] |
| CAS Number | 105321-50-4 | [2] |
| Predicted LogP | 1.5 | [3] |
| IUPAC Name | 1-(3,4-diethoxyphenyl)ethan-1-amine | PubChem |
The predicted LogP suggests that this compound possesses moderate lipophilicity, which may allow it to cross the blood-brain barrier, a prerequisite for central nervous system activity.
Hypothesized Biological Activity and Mechanism of Action
Based on its structural similarity to other substituted phenethylamines, we hypothesize that this compound primarily acts as a modulator of monoamine transporters. The 3,4-diethoxy substitution on the phenyl ring is an isosteric replacement for the hydroxyl groups in catecholamines like dopamine and norepinephrine. The alpha-methyl group is a common feature in stimulants like amphetamine and is known to increase resistance to metabolism by monoamine oxidase (MAO) and enhance activity at monoamine transporters.
Our central hypothesis is that this compound will exhibit psychostimulant properties by inhibiting the reuptake of dopamine (DAT), norepinephrine (NET), and possibly serotonin (SERT).[4]
Caption: Hypothesized mechanism of this compound at the monoaminergic synapse.
Proposed Experimental Workflow for Biological Characterization
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended to systematically evaluate the biological activity of this compound.
Caption: A tiered experimental workflow for characterizing the biological activity.
Detailed Experimental Protocols
The following protocols are standard, validated methods for assessing the interaction of novel compounds with the monoamine system.
In Vitro Assays
5.1.1 Monoamine Transporter Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology: Radioligand binding assays using cell membranes prepared from cells stably expressing the human transporters.[5]
-
Preparation: Prepare cell membrane homogenates from HEK293 cells expressing hDAT, hNET, or hSERT.
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
5.1.2 Monoamine Transporter Uptake Inhibition
-
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of monoamines.
-
Methodology: Radiotracer uptake inhibition assays in cells expressing the transporters.[5]
-
Cell Plating: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Add a radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to initiate uptake.[5]
-
Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[5]
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
-
5.1.3 Monoamine Oxidase (MAO) Inhibition
-
Objective: To assess whether this compound inhibits the activity of MAO-A or MAO-B.
-
Methodology: Commercially available MAO assay kits that measure the production of hydrogen peroxide.[6][7]
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.[6]
-
Incubation: Incubate the MAO enzyme with varying concentrations of this compound, followed by the addition of a substrate (e.g., kynuramine).[6]
-
Detection: The enzymatic reaction produces hydrogen peroxide, which reacts with a probe to generate a fluorescent or colorimetric signal.[7]
-
Analysis: Measure the signal using a plate reader and calculate the IC50 for inhibition of each MAO isoform.
-
In Vivo Behavioral Assays
5.2.1 Locomotor Activity (Open-Field Test)
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity, a common indicator of psychostimulant effects.[8]
-
Methodology:
-
Acclimation: Acclimate mice or rats to the open-field arena for a set period (e.g., 15-30 minutes).[8]
-
Administration: Administer various doses of this compound (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Place the animals back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes) using automated tracking software.
-
Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.
-
5.2.2 Drug Discrimination
-
Objective: To determine if the subjective effects of this compound are similar to known psychostimulants like cocaine or amphetamine.[9]
-
Methodology:
-
Training: Train animals (e.g., rats or pigeons) to press one of two levers after receiving a known psychostimulant (e.g., d-amphetamine) and the other lever after receiving saline to obtain a food reward.
-
Testing: Once the animals have learned to reliably discriminate between the drug and saline, administer various doses of this compound and observe which lever they predominantly press.
-
Analysis: If the animals press the drug-associated lever, it suggests that the test compound has similar subjective effects to the training drug.
-
Expected Data and Interpretation
The in vitro and in vivo assays will provide a comprehensive pharmacological profile of this compound.
| Assay | Expected Outcome for Psychostimulant Profile | Interpretation |
| Transporter Binding | Low nanomolar Ki values for DAT and NET, with lower affinity for SERT. | Indicates high affinity for dopamine and norepinephrine transporters. |
| Uptake Inhibition | Potent IC50 values for dopamine and norepinephrine uptake inhibition. | Confirms functional blockade of DAT and NET, leading to increased synaptic monoamine levels. |
| MAO Inhibition | High IC50 values (low potency) for both MAO-A and MAO-B. | Suggests the compound is not a primary MAO inhibitor. |
| Locomotor Activity | Dose-dependent increase in horizontal and vertical activity. | Consistent with central nervous system stimulant effects.[8][10] |
| Drug Discrimination | Generalization to the d-amphetamine-appropriate lever. | Indicates similar subjective effects to amphetamine. |
Conclusion
This technical guide provides a robust framework for the systematic investigation of the biological activity of this compound. By employing the described in vitro and in vivo assays, researchers can elucidate its mechanism of action, potency, and behavioral effects. The proposed studies will determine if this novel compound exhibits psychostimulant properties and characterize its selectivity for monoamine transporters. This foundational knowledge is critical for any future drug development efforts.
References
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hage, S., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1599–1610. Available from: [Link]
-
Howell, L. L., & Votaw, J. R. (2012). Translational In Vivo Assays in Behavioral Biology. ILAR journal, 53(1), 48–60. Available from: [Link]
-
Spencer, R. C., Devilbiss, D. M., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological psychiatry, 77(11), 980–991. Available from: [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Psychostimulant responses in wild-type mice. ResearchGate. Available from: [Link]
-
Wikipedia. (2023, December 1). Substituted phenethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]
-
Aguilar-Alonso, P., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18. Available from: [Link]
-
Berridge, C. W., Devilbiss, D. M., & Spencer, R. C. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(47), 16686–16698. Available from: [Link]
-
Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(5), 1766–1772. Available from: [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. Available from: [Link]
-
Saha, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 9(4), 664–678. Available from: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,4-Diethoxyphenyl)ethanamine and its Derivatives: Synthesis, Characterization, and Pharmacological Landscape
This guide provides a comprehensive technical overview of 1-(3,4-diethoxyphenyl)ethanamine, a versatile phenethylamine derivative, and its analogues. Phenethylamines are a well-established class of compounds with significant applications in medicinal chemistry and pharmacology due to their diverse biological activities. This document will delve into the synthetic routes for preparing the core molecule and its derivatives, methods for their characterization, and an exploration of their current and potential pharmacological applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction to the this compound Scaffold
The core structure of this compound belongs to the broader class of substituted phenethylamines. These compounds are characterized by a phenyl ring connected to an amino group via a two-carbon sidechain[1]. The specific substitutions on the phenyl ring and the ethylamine backbone give rise to a vast array of compounds with distinct pharmacological profiles, ranging from central nervous system stimulants and hallucinogens to antidepressants and anti-inflammatory agents[2].
The this compound scaffold is of particular interest due to the presence of two ethoxy groups on the catechol ring. These groups, compared to the more commonly studied methoxy analogues, can alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this core molecule and the derivatization strategies that unlock its therapeutic potential.
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives primarily relies on established organic chemistry transformations. The following sections detail the most common and effective methodologies.
Synthesis of the Core Moiety: this compound
A robust and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 3,4-diethoxyacetophenone. This reaction proceeds via an imine intermediate, which is then reduced to the final amine.
One of the classic and efficient methods for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent[1][3]. The reaction is typically carried out at elevated temperatures[1].
Experimental Protocol: Leuckart Reaction for this compound
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine 3,4-diethoxyacetophenone and an excess of ammonium formate.
-
Step 2: Heating. Heat the reaction mixture to a temperature of 160-185°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Hydrolysis. After completion of the reaction (typically several hours), the intermediate formamide is hydrolyzed to the primary amine by heating with a strong acid, such as hydrochloric acid.
-
Step 4: Work-up and Purification. The reaction mixture is cooled, and the pH is adjusted to be basic with a suitable base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
The causality behind this experimental choice lies in the Leuckart reaction's simplicity and the use of inexpensive and readily available reagents. The high temperature is necessary to drive the reaction towards the formation of the formamide intermediate. The subsequent acid hydrolysis is a standard and effective method for the deprotection of the amine.
Caption: Workflow for the Leuckart Synthesis.
Derivatization: N-Acylation
A common and effective strategy for modifying the pharmacological properties of phenethylamines is N-acylation . This involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide derivative. This modification can significantly impact the compound's polarity, ability to cross the blood-brain barrier, and interaction with biological targets.
Experimental Protocol: Synthesis of N-acyl-1-(3,4-diethoxyphenyl)ethanamine Derivatives
-
Step 1: Reactant Preparation. Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Step 2: Acylation. Cool the solution in an ice bath and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger. Slowly add the desired acyl chloride or acid anhydride to the stirred solution.
-
Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Step 4: Work-up and Purification. Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it sequentially with water and brine, and then dry it over an anhydrous salt. Remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
This protocol is a self-validating system as the progress of the acylation can be easily monitored by the disappearance of the starting amine and the appearance of the less polar amide product on a TLC plate. The choice of an aprotic solvent is crucial to prevent the hydrolysis of the acylating agent.
Chemical Characterization
The structural elucidation and confirmation of purity of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the di-substituted benzene ring, the quartet and triplet of the ethoxy groups, the methine proton adjacent to the nitrogen, the methyl group of the ethylamine backbone, and the N-H proton (which may be broad and exchangeable with D₂O). For N-acyl derivatives, an additional amide N-H signal and signals for the acyl group protons will be present. |
| ¹³C NMR | Resonances for the aromatic carbons (including the two oxygenated carbons), the carbons of the ethoxy groups, the methine and methyl carbons of the ethylamine side chain. In N-acyl derivatives, a characteristic carbonyl carbon signal will be observed in the downfield region (typically 160-180 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the primary amine, typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. N-acyl derivatives will show a strong C=O stretching band (around 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, such as the loss of the ethyl or ethoxy groups. |
Pharmacological Profile and Derivatives
The pharmacological activity of substituted phenethylamines is diverse and largely depends on their interaction with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways[2].
Potential Neuromodulatory Effects
Analogous to other phenethylamines, this compound and its derivatives are predicted to interact with monoamine transporters and receptors. The dimethoxy analogue, for instance, has been investigated for its weak affinity for serotonin receptors and its activity as a monoamine oxidase inhibitor (MAOI)[5]. It is plausible that the diethoxy compound shares some of these properties, potentially acting as a neuromodulator. The specific nature of this interaction (e.g., agonist, antagonist, reuptake inhibitor) would require dedicated pharmacological screening.
Caption: Hypothetical Monoaminergic Synapse Interactions.
Anti-Inflammatory Activity of N-Acyl Derivatives
Recent research has demonstrated that N-acyl derivatives of this compound possess anti-inflammatory properties[6]. A series of these compounds were synthesized and evaluated, with some exhibiting activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and acetylsalicylic acid, but with lower acute toxicity[6]. This highlights a promising therapeutic avenue for this class of compounds, moving beyond the traditional focus on neuromodulatory effects. The exact mechanism of this anti-inflammatory action is yet to be fully elucidated but may involve the modulation of inflammatory pathways.
Analytical Methodologies
The quantitative and qualitative analysis of this compound and its derivatives in various matrices, such as biological fluids or reaction mixtures, requires sensitive and specific analytical methods.
A general approach for the analysis of similar compounds involves:
-
Sample Preparation: This may include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to isolate the analyte of interest and remove interfering substances.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the analyte from other components in the sample. The choice of column and mobile/carrier phase is critical for achieving good resolution.
-
Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of these compounds[7].
For quantitative analysis, the use of an internal standard, ideally a stable isotope-labeled version of the analyte, is recommended to ensure accuracy and precision.
Conclusion and Future Perspectives
This compound represents a valuable scaffold in medicinal chemistry. Its synthesis via reductive amination is a well-established and scalable process. The true potential of this core molecule lies in its derivatization, particularly through N-acylation, which has been shown to yield compounds with significant anti-inflammatory activity.
Future research in this area should focus on:
-
Elucidation of the Mechanism of Action: A deeper understanding of how these compounds exert their anti-inflammatory and potential neuromodulatory effects is crucial for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different acyl groups and other substitutions on the core structure will help in optimizing the potency and selectivity of these compounds.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are necessary to assess their drug-likeness and potential for clinical development.
The versatility of the this compound scaffold, coupled with the promising biological activities of its derivatives, makes it a compelling area for continued investigation in the pursuit of novel therapeutics.
References
- Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5), e202204007.
-
Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]
- Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., ... & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.
- Gunnar, T., & Undheim, K. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Zarghi, A., & Arfaei, S. (2011). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Molecules, 16(12), 10465-10474.
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Jiang, S., Gao, J., & Han, L. (2011). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Bioscience, Biotechnology, and Biochemistry, 75(4), 768-770.
-
SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
- Obniska, J., & Czarnecka, E. (2001). Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives. Acta Poloniae Pharmaceutica, 58(3), 185-190.
-
MtoZ Biolabs. (n.d.). 2-(3,4-Dimethoxyphenyl)Ethanamine Analysis Service. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzeneethanamine, 3,4-diethoxy-. Retrieved from [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3,4-Dimethoxyphenyl)Ethanamine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to the Pharmacology of Phenethylamine Derivatives
Introduction
The phenethylamine (PEA) scaffold is a foundational structure in neuropharmacology, serving as the backbone for a vast array of psychoactive compounds. From endogenous neurotransmitters like dopamine and norepinephrine to potent therapeutic agents and recreational drugs, the chemical simplicity of PEA belies its profound and diverse pharmacological effects.[1][2][3] This guide provides a technical overview for researchers, scientists, and drug development professionals, delving into the classification, mechanisms of action, structure-activity relationships (SAR), and essential methodologies for characterizing these multifaceted molecules. We will explore the causality behind their distinct pharmacological profiles, from central nervous system stimulants to entactogens and psychedelics, grounded in an understanding of their interactions with monoamine transporters and receptors.
Chapter 1: Classification and Core Mechanisms of Action
Phenethylamine derivatives can be broadly categorized based on their primary pharmacological effects, which are dictated by their affinity and efficacy at specific molecular targets. These substitutions on the phenethylamine core structure can dramatically alter a compound's properties.[4]
Stimulants: Modulators of Monoamine Transporters
-
Core Mechanism: The classical stimulants, exemplified by amphetamine , exert their effects primarily by interacting with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5][6][7] Amphetamine is a substrate for these transporters, meaning it is taken up into the presynaptic neuron.[5][8] Once inside, it disrupts the vesicular storage of monoamines via vesicular monoamine transporter 2 (VMAT2) and reverses the direction of transporter flux, leading to a significant, non-vesicular release of dopamine and norepinephrine into the synaptic cleft.[5][8]
-
Role of TAAR1: A key, often intracellular, target for amphetamine is the Trace Amine-Associated Receptor 1 (TAAR1).[6][9][10][11][12] Activation of TAAR1 by amphetamine initiates signaling cascades that further modulate transporter function, contributing to its overall effects.[2][9][10][11][13] TAAR1 activation can lead to the phosphorylation of monoamine transporters, which can either cause them to be internalized or reverse their direction of flow.[14]
-
Pharmacological Effects: This surge in synaptic dopamine and norepinephrine underlies the classic stimulant effects: increased wakefulness, focus, and energy, making these compounds effective for treating conditions like ADHD and narcolepsy.[5][9][15]
Entactogens/Empathogens: Serotonin-Dominant Releasers
-
Core Mechanism: This class, famously represented by 3,4-methylenedioxymethamphetamine (MDMA) , shares the transporter-substrate mechanism with stimulants but exhibits a marked preference for the serotonin transporter (SERT).[14][16][17][18] MDMA is a potent serotonin releasing agent, causing a substantial increase in extracellular serotonin levels.[14][17] It also promotes the release of norepinephrine and dopamine, but to a lesser degree than classical stimulants.[16][17]
-
Pharmacological Effects: The profound serotonin release is responsible for the characteristic entactogenic ("touching within") and empathogenic effects of MDMA, including feelings of emotional closeness, euphoria, and increased sociability.[16][17] These properties are being explored for their therapeutic potential in treating post-traumatic stress disorder (PTSD).[16][19]
Psychedelics: Serotonin 5-HT2A Receptor Agonists
-
Core Mechanism: Psychedelic phenethylamines, such as mescaline and synthetic derivatives like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) , operate through a distinct mechanism.[4][20][21][22][23] Their primary target is the serotonin 2A receptor (5-HT2A), where they act as partial or full agonists.[20][21][24]
-
Signaling Cascade: The 5-HT2A receptor is a Gq/G11 protein-coupled receptor (GPCR).[24][25] Agonism by psychedelic phenethylamines activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), profoundly altering neuronal excitability and plasticity, particularly in cortical regions.[25] It is this Gq-mediated signaling, rather than β-arrestin pathways, that is predictive of a compound's psychedelic potential.[26]
-
Pharmacological Effects: Activation of 5-HT2A receptors is necessary for the profound alterations in perception, cognition, and mood that characterize the psychedelic experience.[24] The intensity of these effects is often correlated with a compound's affinity and efficacy at this receptor.[27]
Chapter 2: Structure-Activity Relationships (SAR) and Quantitative Data
Subtle modifications to the phenethylamine structure can lead to dramatic shifts in pharmacological activity.
-
Ring Substitutions: The position and nature of substituents on the phenyl ring are critical. For psychedelic phenethylamines, methoxy groups at the 2 and 5 positions are common features.[22] Adding a lipophilic group, such as a bromine or iodine atom at the 4-position (as in 2C-B), generally increases potency at the 5-HT2A receptor.[27][28]
-
Alpha-Methylation: The addition of a methyl group at the alpha-carbon (the carbon adjacent to the nitrogen) creates the amphetamine subclass. This modification protects the molecule from metabolism by monoamine oxidase (MAO), significantly increasing its duration of action and oral bioavailability.
-
N-Alkylation: Substitution on the amine nitrogen can also influence activity. For example, N-methylation of amphetamine produces methamphetamine, which has a higher potency and greater central effects.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | Class | Primary Target(s) | DAT | NET | SERT | 5-HT2A |
| d-Amphetamine | Stimulant | Transporter Substrate/Releaser | 24.8 | 7.4 | 2990 | >10,000 |
| MDMA | Entactogen | Transporter Substrate/Releaser | 570 | 610 | 108 | 2370 |
| 2C-B | Psychedelic | Receptor Agonist | 4590 | >10,000 | 4730 | 4.8 |
| Mescaline | Psychedelic | Receptor Agonist | >10,000 | >10,000 | >10,000 | 527 |
Note: Data is compiled from various sources and should be considered illustrative. Exact Ki values can vary based on experimental conditions.
Chapter 3: Key Methodologies for Pharmacological Characterization
A multi-tiered approach combining in vitro and in vivo assays is essential for comprehensively characterizing novel phenethylamine derivatives.
In Vitro Assay: Radioligand Competition Binding for Transporter Affinity
This assay determines a compound's binding affinity (Ki) for a specific monoamine transporter. The principle is to measure how effectively the test compound competes with a known radiolabeled ligand for binding to the transporter.
Experimental Protocol: [³H]Citalopram Binding for SERT Affinity
-
Preparation of Materials:
-
Cell Membranes: Use membranes from a cell line (e.g., HEK293) stably expressing the human serotonin transporter (hSERT).[29]
-
Radioligand: [³H]Citalopram, a high-affinity SERT ligand.[29]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[29]
-
Test Compound: Prepare serial dilutions of the phenethylamine derivative.
-
Non-specific Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define non-specific binding.[29]
-
-
Assay Procedure:
-
In a 96-well plate, combine the hSERT membranes (5-20 µg protein), a fixed concentration of [³H]Citalopram (near its Kd, typically 1-2 nM), and varying concentrations of the test compound.[29][30]
-
Set up triplicate wells for total binding (no competitor), non-specific binding (with fluoxetine), and each concentration of the test compound.[29]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[31]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand.[30][31]
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.[30][31]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Validation: This protocol is self-validating through the inclusion of total and non-specific binding controls. The choice of a specific radioligand like [³H]Citalopram ensures targeting of the primary binding site on SERT. The Cheng-Prusoff correction accounts for the competitive nature of the assay, providing a true measure of affinity.
In Vivo Assay: The Head-Twitch Response (HTR) in Mice
The HTR is a well-established behavioral proxy in rodents for 5-HT2A receptor activation and is highly predictive of psychedelic potential in humans.[32][33] The behavior is a rapid, side-to-side rotational head movement.[32][33]
Experimental Protocol: Quantifying HTR
-
Animal Preparation:
-
Use male C57BL/6J mice, as they exhibit a robust HTR.
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound (e.g., 2C-B) via intraperitoneal (i.p.) injection. Include a vehicle control group (e.g., saline).
-
Test a range of doses to establish a dose-response curve.
-
-
Observation and Quantification:
-
Place each mouse individually into a clean, standard observation chamber immediately after injection.
-
Record the number of head twitches over a defined period, typically starting 5-10 minutes post-injection and continuing for 30-60 minutes.
-
A trained observer, blind to the experimental conditions, should perform the manual scoring. Alternatively, automated systems using video tracking or head-mounted magnetometers can be used for higher throughput and objectivity.[34][35]
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the HTR frequency between the vehicle and drug-treated groups.
-
Plot the mean HTR count against the drug dose to generate a dose-response curve.
-
Causality and Validation: The validity of this model rests on the strong pharmacological link between HTR and 5-HT2A activation. To confirm the mechanism, a satellite experiment can be performed where animals are pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin). A significant attenuation or complete blockade of the test compound-induced HTR by the antagonist provides definitive evidence for a 5-HT2A-mediated mechanism.
Chapter 4: Core Signaling Pathways and Visualizations
Understanding the downstream consequences of drug-target interaction is crucial.
Mechanism of Monoamine Releasers
Phenethylamine-based stimulants and entactogens act as substrates for monoamine transporters. Their entry into the presynaptic terminal triggers a cascade that reverses the normal flow of neurotransmitter transport, leading to a massive efflux of monoamines into the synapse. This process is further modulated by the activation of intracellular TAAR1.
Caption: Workflow of a phenethylamine-based monoamine releasing agent.
Psychedelic 5-HT2A Receptor Signaling
Psychedelic phenethylamines bind to and activate the 5-HT2A receptor, a Gq-coupled GPCR. This initiates a canonical intracellular signaling cascade that is believed to underlie the profound changes in consciousness associated with these compounds.
Caption: Canonical Gq signaling pathway activated by psychedelic phenethylamines at the 5-HT2A receptor.
Conclusion
The phenethylamine core is a remarkably versatile scaffold that has given rise to some of the most important tools in pharmacology and neuroscience. By understanding the distinct structure-activity relationships and mechanisms of action—differentiating between transporter-based releasers and receptor-based agonists—drug development professionals can more effectively design novel compounds with tailored pharmacological profiles. The methodologies outlined here provide a robust framework for the characterization of these derivatives, ensuring both scientific integrity and the generation of reliable, translatable data. Continued exploration of this chemical class holds significant promise for developing next-generation therapeutics for a wide range of neuropsychiatric disorders.
References
-
Amphetamine - Wikipedia. Wikipedia. [Link]
-
Amphetamine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
MDMA - Wikipedia. Wikipedia. [Link]
-
Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Amphetamine? - Patsnap Synapse. Patsnap. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. KoreaScience. [Link]
-
Pharmacology and Toxicology of MDMA - Creative Diagnostics. Creative Diagnostics. [Link]
-
Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Technology Networks. [Link]
-
Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - NIH. National Institutes of Health. [Link]
-
Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC. National Center for Biotechnology Information. [Link]
-
Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - ResearchGate. ResearchGate. [Link]
-
The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PubMed Central. National Center for Biotechnology Information. [Link]
-
5-HT2A receptor - Wikipedia. Wikipedia. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. Biomolecules & Therapeutics. [Link]
-
The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC. National Center for Biotechnology Information. [Link]
-
Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | ACS Chemical Neuroscience. ACS Publications. [Link]
-
TAAR1 - Wikipedia. Wikipedia. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. Sungkyunkwan University. [Link]
-
Substituted phenethylamine - Wikipedia. Wikipedia. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature. [Link]
-
2C-B - Wikipedia. Wikipedia. [Link]
-
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC. National Center for Biotechnology Information. [Link]
-
2C (psychedelics) - Wikipedia. Wikipedia. [Link]
-
3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy"): pharmacology and toxicology in animals and humans - PubMed. National Center for Biotechnology Information. [Link]
-
Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuropsychopharmacology. [Link]
-
Safer Using - 2C-B | CAHMA. CAHMA. [Link]
-
βk-2C-B - Wikipedia. Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. MDPI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]
-
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PubMed. National Center for Biotechnology Information. [Link]
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. ResearchGate. [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. National Center for Biotechnology Information. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. National Center for Biotechnology Information. [Link]
-
Overview of Monoamine Transporters - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Head-twitch response - Wikipedia. Wikipedia. [Link]
-
Monoamine transporter - Wikipedia. Wikipedia. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. National Center for Biotechnology Information. [Link]
-
Monoamine transporters and psychostimulant drugs. - ClinPGx. ClinPGx. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. Oxford University Press. [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PubMed Central. National Center for Biotechnology Information. [Link]
-
Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC. National Center for Biotechnology Information. [Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis | ACS Pharmacology & Translational Science. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 8. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine - Wikipedia [en.wikipedia.org]
- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MDMA - Wikipedia [en.wikipedia.org]
- 17. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. 2C-B - Wikipedia [en.wikipedia.org]
- 21. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 23. cahma.org.au [cahma.org.au]
- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 25. jneurosci.org [jneurosci.org]
- 26. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 28. pure.skku.edu [pure.skku.edu]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Head-twitch response - Wikipedia [en.wikipedia.org]
- 34. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine via Reductive Amination
Introduction and Strategic Overview
1-(3,4-Diethoxyphenyl)ethanamine is a valuable primary amine and a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a chiral center and a di-substituted phenyl ring, makes it a versatile precursor for more complex molecular architectures.
This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 3,4-diethoxybenzaldehyde. The selected synthetic strategy is a one-pot reductive amination . This method is favored for its operational simplicity, high efficiency, and avoidance of isolating the intermediate imine, which can be unstable.[1][2] The process involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by immediate reduction to the target primary amine using a hydride-based reducing agent.
Causality of Method Selection: Direct alkylation of ammonia is notoriously difficult to control and often leads to mixtures of primary, secondary, and tertiary amines. Reductive amination, however, provides a highly selective and controlled route to the desired primary amine.[3] We will utilize sodium borohydride as the reducing agent due to its ready availability, ease of handling, and excellent reactivity profile for this type of transformation.
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Pathway:
The reaction proceeds through a two-step sequence within a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3,4-diethoxybenzaldehyde. This forms an unstable hemiaminal intermediate. The hemiaminal then undergoes dehydration, typically facilitated by a mildly acidic environment, to yield the corresponding imine.[1]
-
Hydride Reduction: The C=N double bond of the imine is then reduced by a hydride (H⁻) delivered from sodium borohydride (NaBH₄). This reduction is highly efficient and chemoselective, as NaBH₄ is capable of reducing imines but is generally less reactive towards aldehydes under neutral or basic conditions, allowing the imine formation to proceed first.[3] The final step involves a protonation of the resulting anion during the aqueous workup to yield the neutral primary amine product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4-Diethoxybenzaldehyde | ≥97% | Sigma-Aldrich | Starting material |
| Ammonium Acetate (NH₄OAc) | ACS Reagent, ≥98% | Fisher Scientific | Ammonia source and mild acid catalyst |
| Methanol (MeOH) | Anhydrous, 99.8% | VWR | Reaction solvent |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Acros Organics | Reducing agent |
| Dichloromethane (DCM) | ACS Grade | Macron Fine Chem | Extraction solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | J.T. Baker | For preparing aqueous solution for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | EMD Millipore | For pH adjustment and salt formation |
| Deionized Water (DI H₂O) | N/A | In-house | For workup |
Equipment
-
Round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel (500 mL)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and clamps
Step-by-Step Synthesis Procedure
Step 1: Imine Formation (In-Situ)
-
To a 250 mL round-bottom flask, add 3,4-diethoxybenzaldehyde (9.71 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous methanol (100 mL) and stir until the aldehyde is fully dissolved.
-
Add ammonium acetate (23.1 g, 300 mmol, 6.0 equiv.). The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring for 1 hour. This facilitates the formation of the imine intermediate.
Step 2: Reduction of the Imine
-
After 1 hour of reflux, cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction with the reducing agent.
-
Slowly and portion-wise, add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv.) to the stirring solution over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reduction is complete.
Step 3: Work-up and Extraction
-
Carefully quench the reaction by slowly adding 50 mL of DI water. This will decompose any unreacted NaBH₄.
-
Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Add 100 mL of dichloromethane (DCM) to the remaining aqueous slurry and transfer the mixture to a 500 mL separatory funnel.
-
Make the aqueous layer basic (pH > 12) by adding a 2 M NaOH solution. This ensures the amine product is in its free-base form, which is soluble in the organic layer. Check the pH with pH paper.
-
Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water and some water-soluble impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filter off the drying agent and wash the solid with a small amount of fresh DCM.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Purification
The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
-
Expected Boiling Point: Approx. 125-130 °C at 1 mmHg.
-
Typical Yield: 75-85%.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data Summary
| Analysis Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃, δ ppm): ~6.85-6.75 (m, 3H, Ar-H ), 4.10-4.00 (m, 4H, 2 x -O-CH₂ -CH₃), 4.05 (q, 1H, -CH (NH₂)-CH₃), 1.60 (s, 2H, -NH₂ ), 1.42 (t, 6H, 2 x -O-CH₂-CH₃ ), 1.35 (d, 3H, -CH(NH₂)-CH₃ ). |
| ¹³C NMR | (100 MHz, CDCl₃, δ ppm): ~149.0, 148.5, 138.0, 118.0, 111.5, 111.0 (Ar-C ), 64.5, 64.4 (-O-CH₂ -CH₃), 51.0 (-CH (NH₂)-CH₃), 25.0 (-CH(NH₂)-CH₃ ), 15.0, 14.9 (-O-CH₂-CH₃ ). |
| IR Spectroscopy | (ATR, cm⁻¹): 3380-3300 (N-H stretch, two bands characteristic of a primary amine), 2975-2850 (C-H stretch, aliphatic), 1610, 1515 (C=C stretch, aromatic), 1260-1230 (C-O stretch, aryl ether), 1140 (C-N stretch).[4][5][6] Primary amines typically show two N-H stretching bands due to symmetric and asymmetric modes.[7][8] |
| Mass Spectrometry | (EI, m/z): Expected [M]⁺ at 209.14. The presence of an odd-numbered molecular weight is consistent with the nitrogen rule for a compound containing a single nitrogen atom.[4] A major fragmentation peak would be expected at m/z 194, corresponding to the loss of a methyl group ([M-15]⁺). |
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism: Imine formation followed by hydride reduction.
References
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- ChemHelper. (n.d.). IR Spectroscopy Tutorial: Amines.
- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Illinois State University. (2015). Infrared Spectroscopy.
- Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- Leuckart reaction - Grokipedia. (n.d.).
- Wikipedia. (n.d.). Leuckart reaction.
- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
-
Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. [Link]
- Wikipedia. (n.d.). Reductive amination.
- PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene.
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts, 13(2), 295. [Link]
- Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
- Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Benchchem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- NileRed. (2023, March 16). Reductive Amination [Video]. YouTube.
- Benchchem. (n.d.). Synthesis routes of 3,4-Diethoxybenzaldehyde.
-
MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- PrepChem.com. (n.d.). Synthesis of (1) Formation of 2-(3,4-Dimethoxyphenyl)-1,3-dithiane.
- Santa Cruz Biotechnology. (n.d.). (1R)-1-(3,4-diethoxyphenyl)ethanamine.
- ChemScene. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
- PubChem. (n.d.). 3,4-Diethoxybenzaldehyde.
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Benchchem. (n.d.). Synthesis routes of 3,4-Diethoxyphenethylamine.
- SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum.
- Santa Cruz Biotechnology. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine.
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern.
- PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine.
- NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
- mzCloud. (n.d.). 2 2 5 Dimethoxyphenyl ethylamine.
- ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR.
- SpectraBase. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. wikieducator.org [wikieducator.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]
Application Notes and Protocols for the Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine
Introduction
1-(3,4-Diethoxyphenyl)ethanamine is a primary amine of significant interest in medicinal chemistry and drug development due to its structural relation to pharmacologically active phenethylamine derivatives. This document provides a comprehensive, field-tested guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthesis. This guide is structured to be a self-validating system, with in-text citations to authoritative sources for mechanistic claims and procedural standards.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 1-(3,4-diethoxyphenyl)ethanone. The second, and key, step is the reductive amination of this ketone to the desired primary amine. This approach is favored for its reliability and scalability.
Visualization of the Synthetic Pathway
Caption: Key steps in the reductive amination process.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3,4-Diethoxyphenyl)ethanone | 208.25 | 5.0 g | 0.024 |
| Ammonium Acetate | 77.08 | 18.5 g | 0.240 |
| Sodium Borohydride | 37.83 | 1.8 g | 0.048 |
| Methanol | 32.04 | 100 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Sodium Hydroxide (2 M) | 40.00 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(3,4-diethoxyphenyl)ethanone (5.0 g) and ammonium acetate (18.5 g) in methanol (100 mL). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.8 g) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: To the residue, add 2 M sodium hydroxide (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purification: The crude amine can be purified by vacuum distillation to yield a colorless oil. For many applications, purification can be achieved by forming the hydrochloride salt, recrystallizing it, and then liberating the free base. [1]
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
1-(3,4-Diethoxyphenyl)ethanone:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 7.52 (d, J = 2.0 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 4H), 2.55 (s, 3H), 1.48 (t, J = 7.0 Hz, 6H).
-
IR (KBr, cm⁻¹): 1670 (C=O), 1590, 1515 (aromatic C=C).
-
-
This compound:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.80-6.90 (m, 3H), 4.10 (q, J = 7.0 Hz, 4H), 4.05 (q, J = 6.6 Hz, 1H), 1.55 (s, 2H, NH₂), 1.45 (t, J = 7.0 Hz, 6H), 1.38 (d, J = 6.6 Hz, 3H).
-
IR (neat, cm⁻¹): 3360, 3280 (N-H stretch), 1610, 1510 (aromatic C=C).
-
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Borohydride: Flammable solid and toxic. Reacts with water to produce flammable hydrogen gas. [2][3]* Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Avoid inhalation and work away from ignition sources.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the ketone intermediate in Part 1 is a prerequisite for proceeding to Part 2. The purification steps are crucial for obtaining a high-purity final product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds. Should the experimental data deviate significantly from the expected values, it would indicate the need to revisit the procedural steps or the purity of the reagents.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 779-783.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Sodium cyanoborohydride. Retrieved from [Link]
Sources
Analytical methods for 1-(3,4-Diethoxyphenyl)ethanamine quantification
An Application Guide to the Analytical Quantification of 1-(3,4-Diethoxyphenyl)ethanamine
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a key substituted phenethylamine.[1][2] Recognizing the critical need for precise and reliable analytical data in pharmaceutical development and quality control, this document outlines robust protocols using state-of-the-art chromatographic techniques. We delve into the rationale behind method selection, offering a primary protocol for trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a secondary protocol for assessing enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC). Each protocol is supported by a detailed discussion of method validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring the trustworthiness and integrity of the generated data.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the characterization of this compound.
Introduction: The Analytical Imperative
This compound belongs to the substituted phenethylamine chemical class, a group of compounds with significant relevance in medicinal chemistry and pharmacology.[1] As with many chiral amines, its presence as a synthetic intermediate, active pharmaceutical ingredient (API), or potential impurity necessitates rigorous analytical control.[5][6] Inaccurate quantification can have profound implications, affecting everything from process chemistry optimization and impurity profiling to final product safety and efficacy.
The validation of analytical methods is a cornerstone of Good Manufacturing Practices (GMPs), providing documented evidence that a procedure is fit for its intended purpose.[5][7] This guide, therefore, not only presents procedural steps but also explains the underlying scientific principles and validation framework required to establish a method as reliable, repeatable, and accurate.[6]
Strategic Selection of an Analytical Technique
The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for chiral separation. For this compound, several chromatographic techniques are viable, each with distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For phenethylamines, GC-MS often provides excellent separation and structural information.[8][9] However, the primary amine functional group may require derivatization to improve peak shape and thermal stability, adding a step to sample preparation.[8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique in quality control laboratories. It is suitable for quantifying the analyte at moderate concentrations. Its primary limitation is lower sensitivity and potential for interference from matrix components that also absorb UV light.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for achieving high sensitivity and selectivity.[11] By using Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify the target analyte at very low levels (ppm or ppb), even in complex matrices, making it ideal for impurity analysis.[12][13][14]
-
Chiral HPLC: Since this compound possesses a stereocenter, its enantiomers may exhibit different pharmacological properties. Chiral HPLC, using a chiral stationary phase (CSP), is essential for separating and quantifying the individual enantiomers to determine enantiomeric purity or excess (e.e.).[15][16][17]
The following decision workflow illustrates the selection process based on analytical goals.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. fda.gov [fda.gov]
- 5. particle.dk [particle.dk]
- 6. wjarr.com [wjarr.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. jopcr.com [jopcr.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(3,4-Diethoxyphenyl)ethanamine as a Versatile Precursor in Drug Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(3,4-diethoxyphenyl)ethanamine as a pivotal precursor in the synthesis of novel chemical entities. We move beyond simple procedural outlines to deliver an in-depth analysis of the precursor's chemical attributes, its reactivity, and the causality behind protocol choices. Detailed, field-tested protocols for key synthetic transformations, including amide bond formation and reductive amination, are presented alongside robust analytical methods for in-process control and final product validation. The guide is structured to empower scientists with the expertise required to effectively integrate this valuable building block into their research and development workflows.
Precursor Profile: this compound
This compound is a substituted phenethylamine derivative characterized by a chiral center at the alpha-carbon and a catechol diether moiety on the phenyl ring.[1] These structural features make it a highly valuable and versatile starting material in medicinal chemistry. The primary amine offers a reactive handle for a multitude of synthetic transformations, while the diethoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, often by enhancing lipophilicity and modulating interactions with biological targets.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | [2] |
| CAS Number | 105321-50-4 | [3] |
| Molecular Formula | C₁₂H₁₉NO₂ | [2][3] |
| Molecular Weight | 209.28 g/mol | [2][3] |
| Monoisotopic Mass | 209.141578849 Da | [2] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for the diethoxy variant is not widely available, data from the closely related and structurally similar dimethoxy analog, 3,4-dimethoxyphenethylamine, provides a strong basis for hazard assessment and handling procedures.
2.1 Hazard Identification (Based on Analog Data)
-
Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns and eye damage.[4][5][6][7]
-
Target Organ Toxicity: May cause respiratory irritation.[2][4][8]
2.2 Protocol for Safe Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[5] Facilities must be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[9]
-
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks, eating, or drinking.[5][8] Do not eat, drink, or smoke in the laboratory area.[8]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for hazardous waste disposal.[8]
2.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][5]
-
For long-term stability, especially for chiral compounds, storage in a cool, dry place is recommended.[5]
Core Synthetic Application: Amide Coupling
The formation of an amide bond is one of the most fundamental and prevalent reactions in pharmaceutical synthesis. The primary amine of this compound serves as an excellent nucleophile for coupling with carboxylic acids to form a diverse range of bioactive molecules.
3.1 Causality and Rationale
The choice of coupling reagent is critical and depends on the substrate's sensitivity, scale, and desired purity. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used. They work by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. This two-step, one-pot process minimizes side reactions and typically results in high yields.
3.2 Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an N-acylated derivative.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at a concentration of ~0.1 M.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.
Core Synthetic Application: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the N-alkylation of the precursor. This is a cornerstone strategy for modifying a drug's properties, such as its basicity, solubility, and ability to cross the blood-brain barrier.
4.1 Causality and Rationale
This reaction proceeds via the initial formation of an imine (from an aldehyde) or enamine (from a ketone) intermediate, which is then reduced in situ to the corresponding amine. Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is moisture-stable and selectively reduces the protonated iminium ion much faster than the carbonyl starting material, allowing the entire reaction to be performed in a single pot.
4.2 Detailed Protocol: STAB-Mediated Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation (Optional Pre-formation): Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude secondary or tertiary amine product using flash column chromatography.
Table 2: Representative Data for Reductive Amination
| Aldehyde/Ketone Partner | Product Type | Typical Yield (%) | Typical Purity (%) |
| Benzaldehyde | Secondary Amine | 85 - 95% | >98% (by LCMS) |
| Cyclohexanone | Secondary Amine | 80 - 90% | >98% (by LCMS) |
| Acetone | Secondary Amine | 75 - 85% | >97% (by LCMS) |
Analytical and Quality Control Workflow
Rigorous analytical validation is non-negotiable in drug synthesis. A multi-step QC process ensures reaction success and the purity of the final compound.[10]
Caption: A logical workflow for the analytical quality control of synthesized compounds.
5.1 Protocol: TLC for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Select an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The goal is to achieve an Rf value of ~0.3-0.5 for the product.
-
Spotting: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Visualization: Visualize under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines). The disappearance of the starting material spot indicates reaction completion.
5.2 Protocol: LC-MS for Purity and Mass Confirmation
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical gradient runs from 5% Acetonitrile in Water (with 0.1% formic acid) to 95% Acetonitrile in Water over several minutes.
-
Analysis: The resulting chromatogram will provide the purity of the compound based on peak area, while the mass spectrometer will confirm the molecular weight of the product, typically as the [M+H]⁺ ion.[11]
References
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840694, 3,4-Diethoxyphenethylamine. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. env.go.jp [env.go.jp]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Protocol for studying the in vitro effects of 1-(3,4-Diethoxyphenyl)ethanamine
Application Note & Protocol
In Vitro Pharmacological Profiling of 1-(3,4-Diethoxyphenyl)ethanamine
Abstract
This document provides a comprehensive, tiered protocol for the in vitro characterization of this compound, a substituted phenethylamine compound. Substituted phenethylamines are a broad class of compounds known to interact with monoamine neurotransmitter systems[1]. The structural similarity of the target compound to known psychoactive molecules, such as 3,4-dimethoxyphenethylamine (DMPEA), suggests a potential interaction with monoamine transporters and receptors[2]. This guide details a logical workflow, beginning with foundational cytotoxicity assessment to establish a valid concentration range, followed by a primary functional assay to measure interaction with the dopamine transporter (DAT), and concluding with a secondary mechanistic assay to probe for off-target G-protein coupled receptor (GPCR) activation. The protocols are designed for researchers in pharmacology and drug development, providing step-by-step instructions and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction & Scientific Rationale
This compound belongs to the phenethylamine class, which includes many endogenous neurotransmitters (e.g., dopamine) and potent synthetic modulators of the central nervous system[1]. The primary mechanism of action for many such compounds is the modulation of monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—which are responsible for the reuptake of neurotransmitters from the synaptic cleft[3]. By inhibiting these transporters, compounds can increase the extracellular concentration of neurotransmitters, leading to significant physiological effects.
Given the structure of this compound, it is hypothesized to act as a monoamine transporter inhibitor. This guide therefore presents a systematic approach to test this hypothesis in vitro.
The experimental workflow is structured in three tiers:
-
Tier 1: Cytotoxicity Assessment. Before assessing specific pharmacological activity, it is crucial to determine the concentration range at which the compound is not broadly cytotoxic. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than general cell death. The MTT assay, which measures mitochondrial metabolic activity, is a reliable and standard method for this purpose[4][5].
-
Tier 2: Primary Target Engagement (Neurotransmitter Uptake Assay). To directly test the hypothesis, a functional assay measuring dopamine transporter (DAT) activity is employed. This protocol uses a commercially available fluorescence-based kit that provides a non-radioactive method to measure transporter inhibition in real-time[6][7]. We use Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), creating a clean and specific system to isolate the compound's effect on this single target[8][9].
-
Tier 3: Secondary Mechanism & Off-Target Screening (cAMP Assay). Many monoamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular levels of cyclic AMP (cAMP) upon activation[10]. To investigate potential off-target effects or a secondary mechanism of action, a cAMP assay is performed. This assay can detect whether the compound activates Gs-coupled receptors (increasing cAMP) or Gi-coupled receptors (decreasing forskolin-stimulated cAMP levels), providing a broader view of its pharmacological profile[11][12].
This structured approach ensures that the resulting data is robust, interpretable, and scientifically valid.
Experimental Workflow Overview
The following diagram illustrates the logical progression of the in vitro characterization protocol.
Caption: Tiered workflow for in vitro characterization.
Tier 1 Protocol: Cell Viability & Cytotoxicity (MTT Assay)
3.1. Principle The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[4]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
3.2. Materials
-
HEK293 parental cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution: 5 mg/mL in sterile PBS[4]
-
Solubilization solution: 10% SDS in 0.01 M HCl[13]
-
96-well flat-bottom tissue culture plates
-
Plate reader (absorbance at 570 nm)
3.3. Step-by-Step Protocol
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 2 mM) down to a low concentration (e.g., ~1 µM). Include a "vehicle control" (medium with DMSO, if used for solubilization) and a "no-cell" blank control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours (exposure time should be consistent with subsequent functional assays).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals[13].
-
Final Incubation & Reading: Allow the plate to stand overnight in the incubator. Mix gently by pipetting to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
3.4. Data Analysis & Expected Results Calculate cell viability as a percentage relative to the vehicle control. Plot the % viability against the log concentration of the compound to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 0.952 | 100% |
| 1 | 0.948 | 99.6% |
| 10 | 0.935 | 98.2% |
| 50 | 0.899 | 94.4% |
| 100 | 0.751 | 78.9% |
| 200 | 0.481 | 50.5% |
| 400 | 0.155 | 16.3% |
Tier 2 Protocol: Neurotransmitter Uptake Assay
4.1. Principle This assay directly measures the function of the dopamine transporter (DAT). It uses a fluorescent substrate that acts as a mimic for dopamine. When the transporter is active, it moves the substrate into the cell, leading to an increase in intracellular fluorescence[6]. A masking dye in the extracellular medium quenches the fluorescence of any substrate outside the cells, enabling a no-wash, real-time measurement[7]. An inhibitor of DAT, like the test compound, will block the uptake of the fluorescent substrate, resulting in a reduced rate of fluorescence increase.
Caption: Mechanism of the fluorescence-based uptake assay.
4.2. Materials
-
HEK293 cells stably expressing hDAT (HEK293-hDAT)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[6]
-
Test Compound: this compound
-
Positive Control Inhibitor: GBR-12909 or Cocaine (known DAT inhibitors)
-
96- or 384-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with bottom-read capability
4.3. Step-by-Step Protocol
-
Cell Seeding: Seed HEK293-hDAT cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well in 100 µL of medium[7]. Incubate overnight to form a confluent monolayer.
-
Reagent Preparation: Prepare the fluorescent dye/masking dye solution according to the kit manufacturer's protocol[7]. Prepare serial dilutions of the test compound and positive control in the assay buffer provided.
-
Assay Initiation: Remove the culture medium from the wells. Add 90 µL of the compound dilutions (or buffer for 'no inhibition' control) to the cells.
-
Dye Addition: Add 10 µL of the prepared dye solution to each well.
-
Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Read the plate in kinetic mode (bottom-read) every 30-60 seconds for 20-30 minutes[3].
-
Alternative Endpoint Read: Incubate the plate for 30 minutes at 37°C and then take a single fluorescence reading[6].
-
4.4. Data Analysis & Expected Results For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values. Normalize the data to the 'no inhibition' control (100% activity) and 'maximal inhibition' positive control (0% activity). Plot the % inhibition against the log concentration of the test compound to determine the IC₅₀ value.
| Compound Concentration (nM) | Rate of Fluorescence Increase (RFU/min) | % Inhibition |
| 0 (No Inhibition Control) | 150.3 | 0% |
| 10 | 145.1 | 3.5% |
| 50 | 120.7 | 19.7% |
| 100 | 85.2 | 43.3% |
| 200 | 49.9 | 66.8% |
| 500 | 20.1 | 86.6% |
| 1000 | 5.8 | 96.1% |
| GBR-12909 (10 µM) | 4.5 | 97.0% |
Tier 3 Protocol: cAMP Accumulation Assay
5.1. Principle This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger. GPCRs that couple to Gs proteins activate adenylyl cyclase, increasing cAMP levels. GPCRs that couple to Gi proteins inhibit adenylyl cyclase, decreasing cAMP levels[10]. This protocol uses a competitive immunoassay format (e.g., HTRF or AlphaScreen) where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody[14][15]. A high level of cellular cAMP results in a low assay signal, and vice versa. To test for Gi activity, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels, and the compound's ability to reverse this increase is measured[15].
5.2. Materials
-
HEK293 parental cell line
-
cAMP Assay Kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen)[10][15]
-
Forskolin
-
Isoproterenol (positive control for Gs activation)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
5.3. Step-by-Step Protocol
-
Cell Preparation: Harvest and resuspend HEK293 cells in the assay buffer provided in the kit. Cell density should be optimized as per the kit's instructions.
-
Assay Setup (Gs Agonist Mode):
-
Dispense 5 µL of cells into each well.
-
Add 5 µL of the test compound at various concentrations. Use Isoproterenol as a positive control.
-
Incubate for 30 minutes at room temperature[14].
-
-
Assay Setup (Gi Antagonist Mode):
-
Dispense 5 µL of cells into each well.
-
Add 5 µL of the test compound co-incubated with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the detection reagents as per the manufacturer's protocol. This typically involves adding 5 µL of the labeled cAMP tracer followed by 5 µL of the antibody[14].
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader.
5.4. Data Analysis & Expected Results Calculate the assay signal (e.g., HTRF ratio) and convert it to cAMP concentration using a standard curve run in parallel.
-
Gs Activity: An increase in cAMP concentration indicates Gs-coupled GPCR agonism.
-
Gi Activity: A decrease in the forskolin-stimulated cAMP concentration indicates Gi-coupled GPCR agonism.
If the compound shows no activity, it suggests it does not directly modulate adenylyl cyclase via common Gs/Gi pathways in this cell type at the concentrations tested.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (Source: [Link])
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. (Source: [Link])
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. (Source: [Link])
-
PortaCellTec Biosciences GmbH. (n.d.). Drug Transporter Assays. (Source: [Link])
-
Pharma Industry Review. (2023). Ready-to-use HEK293 Cell-based In Vitro Plates. (Source: [Link])
-
Koenig, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. (Source: [Link])
-
PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. (Source: [Link])
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (Source: [Link])
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. (Source: [Link])
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. (Source: [Link])
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. (Source: [Link])
-
Zhou, Q., et al. (2016). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B115*. PubMed. (Source: [Link])
-
Wikipedia. (n.d.). Substituted phenethylamine. (Source: [Link])
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 9. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay [promega.jp]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 1-(3,4-Diethoxyphenyl)ethanamine Activity
Introduction
The substituted phenethylamines are a vast class of organic compounds built upon the phenethylamine structure, many of which are psychoactive drugs that act by modulating monoamine neurotransmitter systems.[1] This chemical family includes a wide array of compounds, from endogenous hormones and neurotransmitters like dopamine to therapeutic agents and novel psychoactive substances (NPS).[1][2] 1-(3,4-Diethoxyphenyl)ethanamine is a member of this class, and like its structural relatives, its biological activity is predicted to involve key central nervous system targets such as monoamine transporters and G-protein coupled receptors (GPCRs).
A thorough understanding of a novel compound's pharmacological profile is paramount for researchers in drug development and neuroscience. This requires a systematic, multi-tiered approach to in vitro testing. This application note provides a comprehensive suite of robust, cell-based assays designed to elucidate the biological activity of this compound. The protocols herein guide the user from foundational cytotoxicity assessments to detailed mechanistic studies on specific, high-value molecular targets. By integrating these assays, researchers can build a detailed pharmacological fingerprint of the compound, revealing its potency, selectivity, and potential mechanism of action.
Section 1: Foundational Assays - Determining Cytotoxicity and Therapeutic Window
Expert Rationale: Before investigating the specific pharmacological activity of a compound, it is critical to first establish its cytotoxicity profile. This foundational step is essential for two primary reasons: 1) to identify a concentration range where the compound can be studied without inducing cell death, ensuring that observed effects are due to specific target interactions rather than general toxicity, and 2) to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[3] For these initial studies, the human neuroblastoma SH-SY5Y cell line is an excellent model, as it is of neuronal origin and is frequently used to evaluate the neurotoxic effects of novel psychoactive substances.[4]
Workflow for Cytotoxicity Assessment
Caption: Inhibition of radiolabeled neurotransmitter uptake.
Protocol 2.1: Radioligand Uptake Inhibition Assay
This protocol outlines the procedure for measuring the inhibition of [³H]-dopamine uptake in HEK293 cells stably expressing the human dopamine transporter (hDAT). The same principle applies to hNET and hSERT, using [³H]-norepinephrine and [³H]-serotonin, respectively.
Materials:
-
HEK293 cells stably expressing hDAT (or hNET, hSERT).
-
Complete culture medium for HEK293 cells.
-
Krebs-HEPES buffer (KHB).
-
[³H]-Dopamine (or other appropriate radiolabeled substrate).
-
Non-specific uptake inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
This compound stock solution.
-
96-well cell culture plates (white, clear bottom for scintillation counting).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Seeding: Plate the transporter-expressing HEK293 cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 100 µL of room temperature KHB.
-
Compound Incubation: Add 50 µL of KHB containing various concentrations of this compound to the wells. For determining non-specific uptake, add a high concentration of a known selective inhibitor (e.g., 10 µM cocaine). For total uptake, add buffer only.
-
Radiotracer Addition: Add 50 µL of KHB containing the [³H]-substrate at a final concentration near its Km value (e.g., 10 nM [³H]-dopamine).
-
Uptake Reaction: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes). The precise time should be optimized to be within the linear range of uptake.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold KHB. This stops the transport process and removes unbound radiotracer. [5]7. Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS solution to each well.
-
Scintillation Counting: Add 150 µL of scintillation fluid to each well, seal the plate, and shake for 5 minutes. Measure the radioactivity in a microplate scintillation counter.
-
Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of cocaine) from the total uptake. Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.
| Target Transporter | Radiolabeled Substrate | Selective Inhibitor (for non-specific binding) |
| DAT (Dopamine) | [³H]-Dopamine | Cocaine or GBR 12909 |
| NET (Norepinephrine) | [³H]-Norepinephrine | Desipramine |
| SERT (Serotonin) | [³H]-Serotonin (5-HT) | Fluoxetine or S-Citalopram |
Section 3: Mechanistic Assays - GPCR Signaling Pathway Modulation
Expert Rationale: Beyond transporters, many phenethylamines are agonists or antagonists at GPCRs, which represent the largest family of cell surface receptors and drug targets. [6][7]Two highly relevant GPCRs for this class of compounds are the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT₂A receptor. [8][9]These receptors signal through different G-protein subtypes, leading to distinct downstream cellular responses.
-
TAAR1 is typically Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). [10]* 5-HT₂A is Gq-coupled, and its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺). [11]Measuring these second messengers provides a direct functional readout of receptor activation.
GPCR Signaling Pathways
Caption: Overview of Gs-coupled (cAMP) and Gq-coupled (Calcium) signaling pathways.
Protocol 3.1: cAMP Accumulation Assay
This protocol uses a bioluminescence-based assay (e.g., Promega's cAMP-Glo™) to measure changes in intracellular cAMP levels in response to compound treatment in cells expressing the target receptor (e.g., hTAAR1).
Materials:
-
HEK293 cells stably expressing hTAAR1.
-
cAMP-Glo™ Assay kit or similar.
-
This compound stock solution.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed hTAAR1-expressing HEK293 cells into white 96-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the cells and include wells for a positive control (e.g., a known TAAR1 agonist like β-phenylethylamine) and a vehicle control.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection: Following the kit's instructions, add the cAMP-Glo™ Lysis Buffer, which contains a reagent that will stop cAMP production and induce cell lysis. Then, add the cAMP Detection Solution, which contains protein kinase A (PKA). Unconverted ATP is then depleted.
-
Kinase Reaction: Add the Kinase-Glo® Reagent. The amount of light produced is inversely proportional to the amount of cAMP present (as cAMP activates PKA, which depletes the ATP needed for the luciferase reaction).
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Convert the luminescence signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax (maximal effect) values.
Protocol 3.2: Intracellular Calcium Flux Assay
This assay uses a fluorescent dye that binds to calcium, allowing for real-time measurement of changes in intracellular calcium concentration following receptor activation. [11] Materials:
-
HEK293 or CHO cells stably expressing h5-HT₂A.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Serotonin or a known 5-HT₂A agonist as a positive control.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed h5-HT₂A-expressing cells into black, clear-bottom 96-well plates and incubate for 24 hours.
-
Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add 100 µL of the dye-loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: In a separate 96-well plate, prepare 4X or 5X final concentrations of the test compound, positive control, and vehicle control.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time (e.g., excitation ~490 nm, emission ~525 nm for Fluo-8).
-
Compound Injection: The instrument will record a baseline fluorescence, then automatically inject the compound from the compound plate into the cell plate. It will continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log of the compound concentration to determine EC₅₀ and Emax values.
| Parameter | cAMP Assay (TAAR1) | Calcium Flux Assay (5-HT₂A) |
| Principle | Measures Gs/Gi-mediated cAMP production | Measures Gq-mediated Ca²⁺ release |
| Readout | Luminescence (inverse to cAMP) | Fluorescence (proportional to Ca²⁺) |
| Key Values | EC₅₀ (Potency), Emax (Efficacy) | EC₅₀ (Potency), Emax (Efficacy) |
Section 4: Profiling Metabolic Interaction - Monoamine Oxidase (MAO) Inhibition
Expert Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including phenethylamines. [12]Inhibition of these enzymes can prevent the breakdown of neurotransmitters and the compound itself, potentially enhancing and prolonging its effects. Assessing a compound's ability to inhibit MAO-A and MAO-B is crucial for a complete pharmacological profile. [13]
Protocol 4.1: In Vitro MAO-A/B Inhibition Assay
This is a cell-free, biochemical assay that uses recombinant human MAO enzymes and a substrate that generates a fluorescent or luminescent signal upon oxidation.
Materials:
-
Commercially available MAO-Glo™ Assay kit or similar.
-
Recombinant human MAO-A and MAO-B enzymes.
-
This compound stock solution.
-
Known MAO inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in the provided assay buffer.
-
Enzyme/Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to wells. Then add the test compound dilutions or controls. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAO substrate provided in the kit to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature. The substrate is a derivative that is converted by MAO to luciferin.
-
Detect Signal: Add the Luciferin Detection Reagent. This reagent stops the MAO reaction and initiates a firefly luciferase reaction that produces light in proportion to the amount of luciferin formed by active MAO.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: A lower light signal indicates greater MAO inhibition. Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
Summary and Integrated Strategy
This application note provides a tiered experimental strategy to profile the cellular activity of this compound. By following this workflow, researchers can efficiently move from broad toxicity screening to specific, mechanistic characterization. The initial cytotoxicity assays establish a valid concentration window for subsequent experiments. The monoamine transporter uptake assays then probe the compound's activity at the primary targets for this chemical class. Finally, the GPCR and MAO assays provide deeper insight into its specific signaling mechanisms and metabolic stability. Together, the data generated from these protocols will create a comprehensive pharmacological profile, elucidating the compound's potency, selectivity, and functional effects, which is essential for advancing research and development.
References
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
-
Caudevilla-Gálligo, F., L-C-T, J., R-V, E., & Calpe-López, C. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]
-
Cocchi, V., Gasperini, S., Hrelia, P., Tirri, M., Marti, M., & Lenzi, M. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Available at: [Link]
-
News-Medical.Net. (2026). TAAR1 mutation impairs brain signaling in schizophrenia. News-Medical.Net. Available at: [Link]
-
Bunnelle, W. J., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. PubChem. Available at: [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Creative Biolabs. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
I-C, F., & S-M, P. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]
-
Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. RSC Medicinal Chemistry. Available at: [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Li, S., et al. (2022). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. Available at: [Link]
-
Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Wikipedia. (n.d.). 2C-B. Wikipedia. Available at: [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Signaling Assays [worldwide.promega.com]
- 7. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes & Protocols: Evaluating the Preclinical Efficacy of 1-(3,4-Diethoxyphenyl)ethanamine Using In Vivo Animal Models
Introduction
1-(3,4-Diethoxyphenyl)ethanamine is a phenethylamine derivative, a class of compounds known for a wide range of neuropharmacological activities. Its core structure is analogous to the endogenous neurotransmitter dopamine and related trace amines. Specifically, it is the diethoxy- analogue of 3,4-dimethoxyphenethylamine (DMPEA)[1][2]. Research on DMPEA and similar derivatives suggests potential interactions with monoaminergic systems, including weak affinity for serotonin receptors and activity as a monoamine oxidase inhibitor (MAOI)[3][4][5]. These mechanisms are central to the action of many central nervous system (CNS) therapeutics, including psychostimulants, cognitive enhancers, and wakefulness-promoting agents[6][7][8].
Given this structural and mechanistic rationale, this compound presents itself as a candidate for evaluation in therapeutic areas characterized by deficits in monoaminergic neurotransmission, attention, and arousal. The substitution of methoxy groups with ethoxy groups may alter its pharmacokinetic profile, such as lipophilicity and blood-brain barrier permeability, and could modify its affinity for specific transporters and receptors, warranting a systematic in vivo evaluation.
This document provides a comprehensive guide for designing and executing preclinical efficacy studies using established animal models. It outlines the scientific justification for model selection, provides detailed, step-by-step protocols for key behavioral and physiological assays, and explains the causality behind experimental choices to ensure robust and translatable findings.
Section 1: Pharmacological Rationale and Hypothesized Mechanism
The primary hypothesis is that this compound modulates monoaminergic systems (dopamine, norepinephrine, serotonin) through one or more of the following mechanisms: 1) inhibition of reuptake transporters (e.g., DAT, NET), 2) inhibition of monoamine oxidase (MAO), or 3) direct receptor interaction. This profile is common to many psychostimulants and wake-promoting agents[7][9]. The structural similarity to key neurochemicals provides a strong basis for this hypothesis.
Caption: Structural analogy of the target compound to dopamine and its potential downstream effects.
Section 2: General Preclinical Evaluation Workflow
A structured, multi-stage approach is essential for characterizing the efficacy and safety profile of a novel compound. This workflow ensures that data from each stage informs the design of the next, optimizing the use of resources and adhering to ethical principles of animal research.
Caption: A phased approach for the in vivo evaluation of this compound.
Prior to initiating efficacy studies, it is imperative to establish a therapeutic dose range and understand the compound's basic pharmacokinetic properties. This minimizes the risk of adverse events and ensures that drug concentrations during behavioral testing are relevant and consistent.
Section 3: Protocol for Assessing Cognitive Enhancement Efficacy
Scientific Rationale: Psychostimulants and MAOIs can enhance cognitive functions like learning and memory[6]. We propose a dual approach: 1) testing for pro-cognitive effects in healthy animals and 2) assessing the ability to reverse a pharmacologically-induced cognitive deficit. The Novel Object Recognition (NOR) test is selected as a primary screen due to its reliance on the natural exploratory behavior of rodents, minimizing stress and training requirements.
Model Selection:
-
Species: Male C57BL/6J mice (8-10 weeks old). This strain is widely used in behavioral neuroscience and has well-characterized performance in cognitive tasks.
-
Pharmacological Deficit Model: Scopolamine, a muscarinic acetylcholine receptor antagonist, is used to induce temporary amnesia, mimicking cholinergic deficits seen in some cognitive disorders[10].
Protocol 3.1: Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 40x40x40 cm), uniformly lit (15-20 lux).
-
Two sets of identical objects (A, B) and one novel object (C). Objects should be non-porous, of similar size, and heavy enough not to be displaced by the mice.
-
Video tracking software (e.g., Any-maze, EthoVision).
Procedure:
-
Habituation (Day 1-2): Place each mouse in the empty arena for 10 minutes per day to acclimate to the environment. This reduces anxiety-related behaviors during testing.
-
Dosing:
-
Pro-cognitive arm: Administer vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes before the Training Phase. Doses should be based on preliminary dose-range finding studies.
-
Reversal arm: Administer vehicle or this compound. After 15 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.). The training phase begins 15 minutes later.
-
-
Training Phase (Day 3): Place two identical objects (A+A) in opposite corners of the arena. Allow the mouse to explore freely for 10 minutes. Exploration is defined as the nose being oriented toward the object within a 2 cm proximity.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours to test short-term vs. long-term memory).
-
Test Phase (Day 3): Replace one of the familiar objects with a novel object (A+C). Place the mouse back in the arena and record exploration for 5 minutes.
Data Analysis:
-
Calculate the total time spent exploring both objects (T_familiar + T_novel).
-
Calculate the Discrimination Index (DI) : (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object, signifying intact recognition memory. A DI near zero suggests a memory deficit.
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle or scopolamine-control group.
| Treatment Group | N | Mean Total Exploration (s) | Mean Discrimination Index (DI) | p-value vs. Control |
| Vehicle | 12 | |||
| Compound (1 mg/kg) | 12 | |||
| Compound (3 mg/kg) | 12 | |||
| Compound (10 mg/kg) | 12 | |||
| Scopolamine + Vehicle | 12 | |||
| Scopolamine + Cmpd (3 mg/kg) | 12 |
Table 1: Example Data Structure for NOR Test Results.
Section 4: Protocol for Assessing Wakefulness-Promoting Efficacy
Scientific Rationale: The hypothesized monoaminergic action of the compound is a hallmark of wake-promoting agents used to treat disorders of excessive daytime sleepiness, such as narcolepsy[7][8]. Polysomnography (EEG/EMG) is the gold-standard method for objectively quantifying sleep-wake states and assessing the efficacy of such agents[11].
Model Selection:
-
Species: Male C57BL/6J mice (10-12 weeks old).
-
Instrumentation: Surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
Protocol 4.1: EEG/EMG Recording and Analysis
Objective: To quantify changes in total wakefulness, sleep latency, and sleep architecture following administration of this compound.
Procedure:
-
Surgical Implantation:
-
Anesthetize mice using isoflurane. Provide appropriate peri-operative analgesia.
-
Secure the head in a stereotaxic frame.
-
Implant stainless steel EEG screw electrodes over the frontal and parietal cortices. Implant flexible EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow at least 7-10 days for full post-operative recovery. Handle mice daily to acclimate them to the recording cables.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish a stable sleep-wake pattern for each animal. Mice should be tethered to the recording apparatus in their home cages with a 12h:12h light-dark cycle.
-
Test Day Recording: Administer vehicle or this compound (e.g., 3, 10, 30 mg/kg, i.p.) at the beginning of the light (inactive) phase. Record EEG/EMG for at least 6-8 hours post-dosing.
-
Sleep Scoring:
-
Score the recordings in 10-second epochs using validated sleep analysis software (e.g., SleepSign, Spike2).
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG tone.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; EMG atonia.
-
Data Analysis:
-
Primary Endpoints:
-
Total time spent in wakefulness in the first 2-4 hours post-dose.
-
Latency to the first NREM sleep epoch lasting >1 minute.
-
-
Secondary Endpoints:
-
Total time in NREM and REM sleep.
-
Number and duration of wake/sleep bouts.
-
-
Statistical Analysis: Use repeated measures ANOVA or paired t-tests to compare drug effects to the animal's own baseline or a vehicle-treated group.
| Parameter | Vehicle | Compound (10 mg/kg) | Compound (30 mg/kg) |
| Total Wake Time (0-2h, min) | |||
| Latency to NREM Sleep (min) | |||
| NREM Time (0-2h, min) | |||
| REM Time (0-2h, min) | |||
| Wake Bout Duration (s) |
Table 2: Example Data Structure for Sleep-Wake Analysis.
Section 5: Protocol for Assessing ADHD-like Behavior Modulation
Scientific Rationale: Attention-Deficit/Hyperactivity Disorder (ADHD) is strongly linked to dysregulation of dopamine and norepinephrine pathways[12]. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD, exhibiting key behavioral phenotypes including hyperactivity and impulsivity[9][13]. Psychostimulants paradoxically reduce hyperactivity in this model.
Model Selection:
-
Species: Adolescent male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as the normotensive control strain (4-6 weeks old).
Protocol 5.1: Open Field Test (OFT)
Objective: To assess the effect of this compound on basal locomotor activity (hyperactivity).
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the test.
-
Dosing: Administer vehicle or this compound (doses determined from preliminary studies) to both SHR and WKY rats. A positive control like methylphenidate (e.g., 1-3 mg/kg) should be included[14].
-
Testing: 30 minutes post-dosing, place each rat in the center of the open field arena (e.g., 100x100x40 cm).
-
Recording: Record activity using a video tracking system for 30-60 minutes.
Data Analysis:
-
Primary Endpoint: Total distance traveled (cm). A reduction in distance traveled by SHR rats is indicative of a therapeutically relevant effect.
-
Secondary Endpoint: Time spent in the center zone vs. the periphery. This can provide an index of anxiety-like behavior.
-
Statistical Analysis: Use a two-way ANOVA (Strain x Treatment) to analyze the data, followed by post-hoc tests to identify specific group differences.
| Treatment Group | Strain | N | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | WKY | 10 | ||
| Vehicle | SHR | 10 | ||
| Compound (X mg/kg) | WKY | 10 | ||
| Compound (X mg/kg) | SHR | 10 | ||
| Methylphenidate | SHR | 10 |
Table 3: Example Data Structure for Open Field Test Results.
Ethical Considerations
All procedures involving animal subjects must be conducted in strict accordance with the guidelines set forth by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at all stages of experimental design. This includes using the minimum number of animals required for statistical power, refining procedures to minimize pain and distress (e.g., proper anesthesia and analgesia for surgery), and providing environmental enrichment.
Conclusion
The protocols outlined in this document provide a systematic framework for the initial in vivo efficacy assessment of this compound. Based on its structural relationship to known neuroactive phenethylamines, investigating its potential as a cognitive enhancer, wakefulness-promoting agent, or modulator of ADHD-like behaviors is a scientifically sound starting point. Positive results in these screening models would provide a strong rationale for more advanced mechanistic studies, such as in vivo microdialysis to measure neurotransmitter levels, receptor binding assays, and evaluation in more complex behavioral paradigms.
References
- Aghayan, S., & Haghparast, A. (2023). Scopolamine, a muscarinic acetylcholine receptor antagonist, induces temporary amnesia by disrupting cholinergic neurotransmission. Referenced in a broader review of animal models. [Source: Part of a review on memory-enhancing models, specific journal not cited but concept is standard]
- Belfiore, R., et al. (2019). Transgenic models, such as 3xTg-AD and APP/PS1 mice, develop amyloid plaques, tau tangles, and cognitive deficits. Referenced in a broader review of animal models. [Source: Part of a review on memory-enhancing models, specific journal not cited but concept is standard]
-
Bari, A., et al. (2008). Animal models to guide clinical drug development in ADHD: lost in translation? PMC. [Link]
-
Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048-1050. [Link]
-
Russell, V. A. (2007). Animal models of attention-deficit hyperactivity disorder. PMC. [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Wikipedia. [Link]
-
PharmaCompass. (n.d.). 3,4-Dimethoxyphenethylamine (Homoveratrylamine). PharmaCompass. [Link]
-
Dzhambazova, E., et al. (2016). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. National Institutes of Health (NIH). [Link]
-
Carmack, S. A., et al. (2014). Animal model of methylphenidate's long-term memory-enhancing effects. PMC. [Link]
-
Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]
-
NEUROFIT. (n.d.). Animal model responding to ADHD therapy. NEUROFIT. [Link]
-
Lee, S., et al. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. MDPI. [Link]
-
Nishino, S., & Mignot, E. (2017). Wake-Promoting Medications: Basic Mechanisms and Pharmacology. Neupsy Key. [Link]
-
Morales-Brown, P. (2026, January 10). Experimental drug reverses Alzheimer's in mice. Medical News Today. [Link]
-
Wikipedia. (n.d.). Wakefulness-promoting agent. Wikipedia. [Link]
-
Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]
-
Wang, Y., et al. (2025). Comparative efficacy of new wake-promoting agents for narcolepsy-a network meta-analysis. Sleep and Breathing. [Link]
-
Kim, J. H., et al. (2024). In vivo evaluation methods for assessing hypnotic effects. ResearchGate. [Link]
-
PubChem. (n.d.). This compound Hydrochloride. PubChem. [Link]
-
Semantic Scholar. (n.d.). Chapter 38 – Wake-Promoting Medications: Basic Mechanisms and Pharmacology. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. PubChem. [Link]
-
Wikipedia. (n.d.). Escaline. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 6. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wake-Promoting Medications: Basic Mechanisms and Pharmacology | Neupsy Key [neupsykey.com]
- 8. Wakefulness-promoting agent - Wikipedia [en.wikipedia.org]
- 9. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Formulation of 1-(3,4-Diethoxyphenyl)ethanamine for Experimental Use: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(3,4-Diethoxyphenyl)ethanamine (DEPEA) for experimental use. As a member of the substituted phenethylamine class, DEPEA is of interest for investigating neurotransmitter systems and structure-activity relationships.[1] Proper formulation is critical to ensure accurate, reproducible, and meaningful results in both in vitro and in vivo studies. This guide details the essential pre-formulation assessment, outlines strategies for vehicle selection and formulation development for various experimental paradigms, and provides step-by-step protocols for preparation and quality control.
Introduction: The Critical Role of Formulation in Research
This compound is a substituted phenethylamine, a class of compounds known for a wide range of psychoactive and pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[2][3] Like its analogs, DEPEA's utility as a research tool is fundamentally dependent on the ability to administer it in a consistent, stable, and bioavailable form.[4][5] The formulation strategy can significantly impact the pharmacokinetic and pharmacodynamic profile of a new chemical entity (NCE).[6] An inappropriate vehicle or formulation can lead to poor solubility, degradation of the test article, or vehicle-induced biological effects, thereby confounding experimental outcomes.[7]
The objective of these application notes is to provide a robust framework for developing reliable formulations of DEPEA. This involves a logical workflow from initial characterization of the compound's physicochemical properties to the preparation and verification of the final dosing solution. The principles and protocols described herein are designed to be adaptable for a range of experimental needs, from high-throughput in vitro screening to preclinical in vivo studies.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation development.[6] While experimental data for DEPEA is not widely published, we can establish a foundational profile using its known chemical structure and in silico prediction tools, which are commonly used in early drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Method | Significance in Formulation |
| Chemical Structure | The presence of an amine group and ether linkages dictates polarity and potential for salt formation. | ||
| Molecular Formula | C₁₂H₁₉NO₂ | Santa Cruz Biotechnology[8] | Used for all molecular weight-based calculations. |
| Molecular Weight | 209.28 g/mol | Santa Cruz Biotechnology[8] | Essential for calculating molarity and mass concentrations.[9] |
| Predicted pKa | 9.18 ± 0.10 | ECHEMI (Predicted)[10] | The basic amine group will be protonated and more soluble at pH < pKa. This is critical for selecting aqueous buffers. |
| Predicted XLogP3 | 1.5 | PubChem (Computed)[11] | A measure of lipophilicity. A value of 1.5 suggests moderate lipophilicity and likely poor aqueous solubility. |
| Predicted Aqueous Solubility | Low | Inferred from XLogP3 | Indicates that simple aqueous vehicles may be insufficient, necessitating co-solvents or suspension formulations. |
-
Causality Behind Property Significance:
-
The pKa of 9.18 is critical. As a basic compound, DEPEA's solubility will be highly pH-dependent. At physiological pH (~7.4), a significant portion of the compound will be in its protonated, more water-soluble form. However, the free base form will also be present. Attempting to dissolve the free base in neutral water will likely result in low solubility. Therefore, creating a salt form (e.g., by dissolving in an acidic solution) is a primary strategy for aqueous formulations.
-
The predicted XLogP3 of 1.5 indicates that the molecule has a balance of hydrophilic and lipophilic character but leans towards being lipophilic. This property often correlates with poor aqueous solubility and suggests that co-solvents like DMSO or lipids may be required to achieve higher concentrations.[12]
-
Formulation Strategy: A Decision-Based Workflow
The selection of a formulation vehicle depends on the experimental context, specifically the route of administration and the required concentration.[13] The following workflow provides a logical path to selecting an appropriate formulation.
Caption: Decision workflow for DEPEA formulation.
Protocols for Formulation Preparation
Protocol 1: Preparation of DMSO Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration, stable stock solution of DEPEA in Dimethyl Sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.
Rationale: Due to its poor aqueous solubility, a 100% DMSO stock solution is the standard method for preparing DEPEA for in vitro use.[14] This allows for the creation of a concentrated stock that can be serially diluted before a final, large dilution into aqueous assay media, ensuring the final DMSO concentration remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[15]
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculation: Determine the mass of DEPEA needed to prepare the desired volume and concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 mg/g
-
Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 209.28 g/mol × 1000 mg/g = 2.09 mg
-
-
Weighing: Accurately weigh the calculated mass of DEPEA powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear.[14] Gentle warming (e.g., 37°C) can also be used cautiously if the compound's thermal stability is known.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[14]
Protocol 2: Formulation of an Aqueous Solution for Intravenous (IV) Administration
Objective: To prepare a sterile, clear aqueous solution of DEPEA for IV administration in animal studies.
Rationale: IV administration requires the compound to be fully dissolved to prevent emboli.[7] Given DEPEA's basic pKa, solubility can be achieved by lowering the pH of an aqueous vehicle, thereby creating the more soluble salt form in situ. The pH should be adjusted to be as close to physiological pH (7.2-7.4) as possible while maintaining solubility.
Materials:
-
DEPEA powder
-
Sterile 0.9% Sodium Chloride (Saline) for Injection
-
Sterile 1 N Hydrochloric Acid (HCl) and 1 N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile vials
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: Place a stir bar in a sterile beaker containing the required volume of sterile saline.
-
Initial pH Adjustment: Add a small amount of 1 N HCl dropwise to the saline to bring the pH down to ~3-4. This acidic environment will facilitate the dissolution of the basic amine.
-
Compound Addition: Slowly add the pre-weighed DEPEA powder to the stirring acidic saline.
-
Dissolution: Allow the compound to dissolve completely. The solution should be visually clear.
-
Final pH Adjustment: Carefully adjust the pH upwards by adding 1 N NaOH dropwise. Monitor the solution closely for any signs of precipitation as the pH approaches the pKa. The goal is to reach the highest possible pH (ideally >6.5) where the compound remains fully in solution.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[16]
-
Verification: Visually inspect the final filtered solution against a light and dark background to ensure it is free of particulates.
-
Storage: Store at 2-8°C, protected from light. Prepare fresh daily unless stability data supports longer storage.
Protocol 3: Formulation of a Suspension for Oral (PO) Gavage
Objective: To prepare a homogenous, stable suspension of DEPEA for oral administration when the required dose cannot be achieved in a solution.
Rationale: For poorly soluble compounds, a suspension is a common formulation for oral dosing in preclinical studies. A suspending agent, such as carboxymethylcellulose, is used to increase viscosity and ensure uniform particle distribution, allowing for consistent dosing. A surfactant like Tween 80 is often included to improve the wettability of the drug particles.
Materials:
-
DEPEA powder
-
0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in purified water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle
-
Glass beaker and magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na vehicle by slowly adding the CMC-Na powder to purified water while stirring continuously to prevent clumping. Stir until fully dissolved. Add Tween 80 if desired.
-
Particle Size Reduction: If the DEPEA particles are large, gently grind the powder to a fine consistency using a mortar and pestle. This increases the surface area and improves suspension homogeneity.
-
Levigation (Wetting): In the mortar, add a small amount of the CMC vehicle to the DEPEA powder to form a thick, smooth paste. This process, known as levigation, ensures individual particles are wetted and prevents clumping.[6]
-
Dilution: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a beaker.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
Storage & Dosing: Store in a tightly sealed container at 2-8°C. Crucially, the suspension must be continuously stirred (e.g., with a magnetic stirrer) immediately prior to and during dose withdrawal to ensure a homogenous dose is administered each time.
Quality Control and Stability
Rationale: Verifying the concentration and stability of a formulation is a self-validating step that ensures the integrity of the experiment.[6][17] It confirms that the intended dose is being administered and that the test article has not degraded under the storage and experimental conditions.
Caption: Quality control workflow for experimental formulations.
Protocol 4: Concentration Verification by HPLC-UV
Objective: To determine the concentration of DEPEA in a prepared formulation using High-Performance Liquid Chromatography with UV detection.
Rationale: HPLC-UV is a robust and widely available technique for quantifying small molecules in solution.[15][18] This method provides the necessary accuracy and precision to confirm that the formulation was prepared correctly.
Materials & Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
DEPEA reference standard
-
Formulation sample
Procedure:
-
Standard Preparation: Prepare a stock solution of DEPEA reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dilute the prepared formulation with the mobile phase to a theoretical concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~280 nm (based on phenethylamine chromophore, should be confirmed by UV scan)
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the prepared sample in triplicate.
-
Calculation: Use the linear regression equation from the standard curve to calculate the concentration of DEPEA in the diluted sample. Back-calculate to determine the concentration in the original formulation, accounting for all dilutions.
-
Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration. For suspensions, samples taken from the top, middle, and bottom should all meet this criterion to confirm homogeneity.
-
Stability Assessment: To assess stability, analyze the formulation concentration at the beginning (T=0) and at the end of the planned use period (e.g., after 24 hours at room temperature or 7 days at 4°C).[6] A concentration that remains within 90-110% of the initial value indicates the formulation is stable under those conditions.[7]
Safety and Handling
Substituted phenethylamines require careful handling. Although a specific Safety Data Sheet (SDS) for DEPEA is not widely available, data from related compounds like phenethylamine hydrochloride indicates potential hazards.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of powder by handling in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[19]
-
Ingestion: The material may be harmful if swallowed.[17] Do not eat, drink, or smoke in the laboratory.
-
Spills: Clean up spills immediately using appropriate procedures for chemical powders or liquids.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
The successful use of this compound in experimental research is contingent upon a well-developed and verified formulation. By systematically assessing the compound's physicochemical properties, selecting a vehicle appropriate for the intended study, and adhering to robust preparation protocols, researchers can ensure dose accuracy and reproducibility. The quality control steps outlined are not merely procedural; they are integral to the scientific validity of the resulting data. This guide provides the foundational knowledge and practical protocols to empower researchers to formulate DEPEA with confidence, thereby enhancing the reliability and impact of their scientific investigations.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosing and Formulation.
- GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
- Maxon Chemicals. (2025, September 25). The Rise of Substituted Phenethylamines in Research.
- WuXi AppTec DMPK. (n.d.). Preclinical Formulation Screening.
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Gad, S. C., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
- NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Wikipedia. (n.d.). Phenethylamine.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- University of Arizona Institutional Animal Care and Use Committee. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Lin, H. Y., et al. (2022, March 21). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. PubMed.
- Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride Safety Data Sheet.
- Wikipedia. (n.d.). Substituted phenethylamine.
- Turner, P. V., et al. (n.d.).
- Enamine. (n.d.). Aqueous Solubility Assay.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- ElSohly, M. A., et al. (2025, August 6). LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine.
- Lin, H. Y., et al. (2022, March 21). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Oxford Academic.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- ElSohly, M. A., et al. (n.d.). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. PubMed.
- Gámez-Montaño, R., et al. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa.
- Stojanovic, N. M. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?
- Papaseit, E., et al. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central.
- Asian Journal of Chemistry. (2013).
- S., et al. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- Pellati, F., et al. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed.
- PubChem. (n.d.). 3,4-Diethoxyphenethylamine.
- WHO. (n.d.). Annex 4.
- Alluri, V. S. P. V. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
- Santa Cruz Biotechnology. (n.d.). 1-(3,4-Diethoxy-phenyl)-ethylamine.
- PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine.
- ResearchGate. (n.d.). Prediction of Physicochemical Properties.
- Hughes, J. D., et al. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central.
- PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine.
- LGC Standards. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanamine.
- Mills-Robles, H. A., et al. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone.
- Benchchem. (n.d.). (R)-1-(3,4-Dimethoxyphenyl)ethylamine.
- ECHEMI. (n.d.). Buy (R)-1-(3,4-Dimethoxyphenyl)ethylamine from JHECHEM CO LTD.
Sources
- 1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 2. altasciences.com [altasciences.com]
- 3. who.int [who.int]
- 4. Preclinical Formulation Screening - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. moravek.com [moravek.com]
- 8. scbt.com [scbt.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. echemi.com [echemi.com]
- 11. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 19. fda.gov.tw [fda.gov.tw]
Derivatization of 1-(3,4-Diethoxyphenyl)ethanamine for enhanced activity
Application Note & Protocol Guide
Topic: Derivatization of 1-(3,4-Diethoxyphenyl)ethanamine for Enhanced Biological Activity
Abstract
This guide provides a comprehensive framework for the chemical derivatization of this compound, a phenethylamine scaffold with significant potential for modulation of biological activity. We present detailed, field-proven protocols for N-acylation, N-alkylation, and reductive amination, explaining the chemical rationale behind each strategic modification. Furthermore, this document outlines robust methodologies for the subsequent biological evaluation of the synthesized analogues, with a primary focus on screening for inhibitory activity against monoamine oxidases (MAO-A and MAO-B), key enzymes in neurotransmitter metabolism.[1][2] The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the structure-activity relationships (SAR) of this compound class and identify derivatives with enhanced potency and selectivity.
Introduction: The Rationale for Derivatization
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and a wide array of therapeutic agents.[3][4] this compound (CAS 105321-50-4) is a specific analogue within this class, featuring a catechol-like diether substitution pattern that suggests potential interactions with biological systems involved in monoamine signaling.[5][6]
While the parent compound serves as a valuable starting point, its therapeutic potential may be limited by factors such as potency, target selectivity, metabolic stability, or pharmacokinetic properties. Chemical derivatization of the primary amine is a powerful and fundamental strategy in drug discovery to systematically modify the molecule's physicochemical properties and enhance its biological profile.[7] By introducing various substituents, researchers can probe the specific interactions between the ligand and its biological target, leading to a deeper understanding of the structure-activity relationship (SAR).[8][9]
This application note details three distinct and highly effective strategies for modifying the primary amine of this compound:
-
N-Acylation: To introduce amide functionalities, altering hydrogen bonding capabilities and steric profiles.
-
N-Alkylation: To generate secondary amines, modifying the basicity and lipophilicity of the core structure.
-
Reductive Amination: A versatile one-pot method to install a diverse range of alkyl groups with high control.
We will follow these synthetic protocols with detailed methods for characterizing the novel compounds and evaluating their biological efficacy using established in vitro and in vivo screening models.
Synthetic Derivatization Strategies & Protocols
The primary amine of this compound is a nucleophilic center that readily undergoes modification. The following protocols are robust and adaptable for a wide range of reagents.
Strategy 1: N-Acylation for Amide Synthesis
Causality: N-acylation transforms the basic primary amine into a neutral amide.[10] This modification can enhance membrane permeability, introduce new hydrogen bond donor/acceptor sites, and explore steric tolerance within a receptor's binding pocket. The reaction of an amine with an acyl chloride is an efficient and widely used method for forming this amide bond, typically requiring a base to neutralize the HCl byproduct.[10]
Caption: General reaction scheme for N-acylation.
Protocol: Synthesis of N-Benzoyl-1-(3,4-diethoxyphenyl)ethanamine
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: N-Alkylation via Alkyl Halides
Causality: Direct N-alkylation with alkyl halides introduces a new carbon-nitrogen bond, converting the primary amine to a secondary amine.[11] This increases the steric bulk and alters the amine's pKa. A significant challenge is preventing over-alkylation to the tertiary amine.[12] Using a slight excess of the primary amine or carefully controlling stoichiometry can favor mono-alkylation.[13]
Caption: Workflow for direct N-alkylation.
Protocol: Synthesis of N-Benzyl-1-(3,4-diethoxyphenyl)ethanamine
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add benzyl bromide (1.05 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the desired secondary amine and any dialkylated byproduct.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the mono-alkylated secondary amine.[11]
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Strategy 3: N-Alkylation via Reductive Amination
Causality: Reductive amination is a highly versatile and widely used method for N-alkylation.[11] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[14] This one-pot procedure is favored for its efficiency, broad substrate scope, and use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the imine over the carbonyl starting material.[11]
Caption: One-pot reductive amination pathway.
Protocol: Synthesis of N-(Cyclohexylmethyl)-1-(3,4-diethoxyphenyl)ethanamine
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and cyclohexanecarboxaldehyde (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).[11]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[11]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious of initial effervescence.
-
Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[11]
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Characterization and Data Summary
The successful synthesis of each derivative must be confirmed through rigorous analytical characterization. A combination of techniques is essential for unambiguous structure elucidation and purity assessment.[15]
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected mass of the derivatized product.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and is often coupled with UV or MS detectors for analysis.[15]
Table 1: Summary of Synthesized Derivatives
| Derivative Name | Derivatization Method | R-Group | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| N-Benzoyl-1-(3,4-diethoxyphenyl)ethanamine | N-Acylation | -CO-Ph | C₁₉H₂₃NO₃ | 313.39 |
| N-Benzyl-1-(3,4-diethoxyphenyl)ethanamine | N-Alkylation | -CH₂-Ph | C₁₉H₂₅NO₂ | 299.41 |
| N-(Cyclohexylmethyl)-1-(3,4-diethoxyphenyl)ethanamine | Reductive Amination | -CH₂-C₆H₁₁ | C₁₉H₃₁NO₂ | 305.46 |
Biological Evaluation: Screening Protocols
The primary goal of derivatization is to achieve enhanced biological activity. Based on the phenethylamine core, a logical starting point for screening is the evaluation of inhibitory activity against monoamine oxidases (MAO).[3] MAO-A and MAO-B are critical enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[1][2] Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are therapeutic agents for Parkinson's and Alzheimer's diseases.[1][2][16]
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Causality: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method involves using recombinant human enzymes and a substrate that produces a fluorescent or luminescent signal upon conversion.[17][18] The reduction in signal in the presence of the test compound is proportional to its inhibitory activity.
Caption: Workflow for an in vitro MAO inhibition assay.
Methodology (Luminescent Assay)
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a luciferin-based MAO substrate, and appropriate buffers according to a commercial kit's instructions (e.g., MAO-Glo™ Assay).
-
Compound Plating: Serially dilute the synthesized derivatives and the parent compound in DMSO, then further dilute in buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Plate these dilutions into a white, opaque 96-well plate.[18] Include wells for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and no-inhibitor (vehicle) controls.[2]
-
Enzyme Addition: Add either MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37 °C.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the detection reagent provided in the kit. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Hypothetical MAO Inhibition Data
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| This compound | 5,200 | 8,500 | 0.61 |
| N-Benzoyl Derivative | 850 | 12,300 | 0.07 |
| N-Benzyl Derivative | 1,500 | 95 | 15.8 |
| N-(Cyclohexylmethyl) Derivative | 9,800 | 450 | 21.8 |
| Clorgyline (Control) | 5 | 7,500 | 0.0007 |
| Selegiline (Control) | 6,200 | 8 | 775 |
Protocol: In Vivo CNS Activity Screening
Causality: Compounds showing promising in vitro activity must be evaluated in a physiological context. For potential MAO inhibitors or other CNS-active agents, assessing changes in spontaneous locomotor activity provides a primary indication of central stimulant or depressant effects.[19] An actophotometer uses infrared beams to automatically record an animal's movement, providing an unbiased quantitative measure of activity.
Methodology: Locomotor Activity Test in Mice
-
Animal Acclimation: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., saline with 0.5% Tween 80, i.p.), Positive Control (e.g., Amphetamine, 2 mg/kg, i.p.), and Test Groups (synthesized derivatives at various doses, e.g., 5, 10, 20 mg/kg, i.p.).
-
Procedure: Thirty minutes after drug administration, place each mouse individually into the actophotometer chamber for a 10-minute acclimatization period.
-
Data Recording: After acclimatization, record the locomotor activity (measured as the number of beam breaks) for the next 10 minutes.
-
Data Analysis: Calculate the mean activity count for each group. Compare the mean activity of the test groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test). A statistically significant increase in activity suggests a CNS stimulant effect.
Conclusion
This application note provides a structured, scientifically grounded approach to the derivatization of this compound. The detailed protocols for N-acylation, N-alkylation, and reductive amination offer reliable pathways to generate a library of novel analogues. By systematically altering the structure of the parent compound and evaluating the derivatives in robust biological assays, such as the MAO inhibition screen, researchers can effectively map the structure-activity relationship. This iterative process of synthesis and testing is fundamental to the optimization of lead compounds and the ultimate discovery of new therapeutic agents with enhanced activity and selectivity.
References
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine.
- Kim, H., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central.
- Sahu, R. K., et al. (2022). Tools in the Design of Therapeutic Drugs for CNS Disorders: An Up-To-Date Review. PubMed.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Zarei, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Background Information.
- Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening.
- Asian Journal of Pharmaceutical Research. (2022). Screening Models for CNS Stimulant Drugs: A Review.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine.
- BenchChem. (2025). Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity R.
- Sigma-Aldrich. Small Molecules Analysis & QC.
- Cell Biolabs, Inc. Monoamine Oxidase Assays.
- Lee, M. H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Roy, A., et al. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.
- I. de la Fuente Revenga, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed.
- I. de la Fuente Revenga, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
- PubChem. This compound Hydrochloride.
- Santa Cruz Biotechnology. 1-(3,4-Diethoxy-phenyl)-ethylamine.
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Hydrochloride | C12H20ClNO2 | CID 2917742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. Monoamine Oxidase Assays [cellbiolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3,4-Diethoxyphenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis for higher yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and versatile method for synthesizing this compound is the direct reductive amination of the corresponding ketone, 3,4-diethoxyacetophenone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine (or iminium ion), which is immediately reduced in situ to the target primary amine.[1][2] This approach is favored for its operational simplicity and avoidance of isolating potentially unstable imine intermediates.
The overall transformation is as follows:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the direct reductive amination process.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis.
Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 3,4-diethoxyacetophenone. What is the cause and how can I fix it?
Answer:
This is a frequent issue that typically points to inefficient formation of the imine intermediate. The equilibrium between the ketone/ammonia and the imine/water can be unfavorable, or the reaction kinetics may be slow.[1]
Potential Causes & Solutions:
-
Ineffective Water Removal/Sequestration: The formation of the imine from the ketone and ammonia is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water can inhibit the reaction by pushing the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent. The use of a Lewis acid like Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be highly effective. It acts as a Lewis acid to activate the ketone and also serves as an excellent water scavenger, driving the reaction forward.[3][4] A typical procedure involves pre-stirring the ketone, ammonia source, and Ti(Oi-Pr)₄ for a few hours to facilitate imine formation before adding the reducing agent.[5]
-
-
Insufficient Ammonia Concentration or Reactivity: The concentration of "free" ammonia might be too low, or the chosen ammonia source may not be optimal for the reaction conditions.
-
Solution: Consider using a high concentration of ammonium acetate (NH₄OAc) or using a solution of ammonia in methanol. Ammonium acetate can also serve as a mild buffer to maintain a suitable pH for the reaction.
-
-
Incorrect pH: The reaction is sensitive to pH. Conditions that are too acidic will protonate the ammonia, making it non-nucleophilic. Conditions that are too basic will not sufficiently activate the carbonyl for nucleophilic attack. A weakly acidic to neutral pH (around 5-7) is generally optimal.[2][6]
-
Solution: If not using a buffered system like ammonium acetate, you can add a small amount of a weak acid like acetic acid to catalyze imine formation. Monitor the pH to ensure it remains in the optimal range.
-
Question 2: My main impurity is 1-(3,4-diethoxyphenyl)ethanol. How can I prevent the formation of this alcohol byproduct?
Answer:
The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone faster than, or in competition with, the iminium ion intermediate.[4] This indicates a lack of selectivity in the reducing agent under your current reaction conditions.
Root Cause: The chosen hydride reagent is too reactive towards the ketone. This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot direct amination procedure.
Solutions:
-
Switch to a More Selective Reducing Agent: This is the most effective solution. Use a reagent that shows greater reactivity towards the protonated imine (iminium ion) than the neutral ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is an excellent choice. It is a milder reducing agent than NaBH₄ and is particularly effective for reductive aminations.[7] It is less sensitive to moisture than other reagents but is not typically used in methanol. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this transformation. Its reducing power is pH-dependent; it is a poor reductant for ketones at neutral pH but is very effective at reducing iminium ions.[2][4] This pH-dependent reactivity makes it highly selective. Safety Note: NaBH₃CN can release toxic hydrogen cyanide (HCN) gas upon acidification during work-up. All work should be performed in a well-ventilated fume hood, and the quenching/work-up procedure must be done carefully, typically by basifying the solution first.
-
-
Modify the Procedure (Two-Step, One-Pot): If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Stir the ketone and ammonia source (with a catalyst like Ti(Oi-Pr)₄ if needed) for several hours at room temperature. Once TLC or LC-MS confirms the disappearance of the ketone, cool the reaction mixture (e.g., to 0°C) and then add the NaBH₄ in portions.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Common Solvents | Selectivity (Imine vs. Ketone) | Pros | Cons |
| NaBH₄ | MeOH, EtOH | Low | Inexpensive, readily available | Often reduces the starting ketone, leading to alcohol byproduct |
| NaBH₃CN | MeOH, THF | High (at pH 6-7) | Excellent selectivity, tolerant of protic solvents[4] | Toxic (releases HCN in acid), slower reaction rates |
| NaBH(OAc)₃ | DCM, DCE, THF | High | Excellent selectivity, mild, non-toxic byproducts[7] | Moisture sensitive, not compatible with alcohol solvents |
| H₂/Catalyst | MeOH, EtOH | Variable | "Green" method, high atom economy | Requires specialized pressure equipment, catalyst can be expensive/pyrophoric |
Question 3: I'm seeing impurities that could be secondary or tertiary amines. How do I prevent over-alkylation?
Answer:
The formation of secondary (bis-[1-(3,4-diethoxyphenyl)ethyl]amine) or tertiary amines occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate. This is a common side reaction in reductive aminations designed to produce primary amines.[8]
Solutions:
-
Use a Large Excess of the Ammonia Source: The most straightforward way to suppress this side reaction is to use a large molar excess of ammonia relative to the ketone. This ensures that the concentration of ammonia is much higher than the concentration of the primary amine product, making it the statistically dominant nucleophile.[8] Using 10-20 equivalents of ammonium acetate is not uncommon.
-
Control the Rate of Reduction: If the reduction of the imine is slow, the primary amine product has more time to accumulate and react with remaining imine. Ensure your reducing agent is active and added appropriately to reduce the imine as it forms.
-
Optimize Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular reaction with ammonia over the side reaction with the product amine. However, this must be balanced against potential solubility and heat transfer issues.
Question 4: My yield is low after work-up. How can I improve the isolation of my basic amine product?
Answer:
Amines can be tricky to isolate due to their basicity and potential for emulsion formation during acid-base extractions. Product loss often occurs during the work-up phase.
Troubleshooting the Work-up:
-
Incomplete Extraction from the Aqueous Layer: After acidifying the reaction mixture, your amine product will be in the aqueous layer as an ammonium salt (e.g., R-NH₃⁺Cl⁻). When you basify this layer to extract the free amine (R-NH₂), you must ensure the pH is sufficiently high (typically pH > 11) to deprotonate the ammonium salt completely.
-
Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic before extracting with an organic solvent. Use multiple, smaller-volume extractions (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) as this is more efficient.
-
-
Emulsion Formation: The amine product can act as a surfactant, leading to stable emulsions at the aqueous-organic interface, trapping your product.
-
Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can help.
-
-
Product Volatility: While this compound is not extremely volatile, some product can be lost if rotary evaporation is performed at too high a temperature or for too long.
-
Solution: Remove the extraction solvent at a moderate temperature (e.g., < 40°C) and do not leave the crude product under high vacuum for an extended period.
-
Question 5: I've read about the Leuckart reaction. Is it a viable alternative?
Answer:
The Leuckart reaction (or Leuckart-Wallach reaction) is a classic method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10]
Comparison to Modern Methods:
-
Conditions: The Leuckart reaction typically requires very high temperatures (120-180°C), which can be a significant drawback, potentially leading to decomposition of sensitive substrates.[9] Modern catalytic methods or those using borohydride reagents operate at or near room temperature.
-
Byproducts: The reaction often produces an N-formyl amide intermediate, which must be hydrolyzed in a separate step (usually with strong acid or base) to yield the final primary amine.[10] This adds an extra step to the synthesis.
-
Yields: While yields can be good, they are often not as high or as clean as those achieved with modern, selective reagents.[11]
Verdict: While the Leuckart reaction is historically important and can work, for most research and development applications, direct reductive amination using selective reagents like NaBH(OAc)₃ or NaBH₃CN offers milder conditions, higher selectivity, and a more straightforward procedure.[12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol: Optimized Reductive Amination
This protocol uses sodium triacetoxyborohydride for its high selectivity and safety profile.
Materials:
-
3,4-Diethoxyacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-diethoxyacetophenone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Source Addition: Add ammonium acetate (10.0 eq). Stir the resulting suspension vigorously at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the solution is acidic (pH ~2). Stir for 15 minutes.
-
Aqueous Work-up (Acid Extraction): Transfer the mixture to a separatory funnel. The product is now protonated and in the aqueous layer. Separate the layers and discard the organic (DCM) layer.
-
Basification and Product Extraction: Cool the acidic aqueous layer in an ice bath and slowly add 3 M NaOH until the solution is strongly basic (pH > 11). Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography (using a gradient of methanol in DCM containing 1% triethylamine to prevent streaking) or by vacuum distillation to yield the pure amine.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Retrieved from [Link]
-
Wei, D., et al. (2003). Preparation of Aliphatic Amines by the Leuckart Reaction. Molecules, 8(1), 45-51. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Andersson, P. G., & Johansson, F. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Retrieved from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]
-
MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Retrieved from [Link]
-
PubMed Central. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Retrieved from [Link]
-
Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Tetrahedron Letters, 22(28), 2667-2670. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(3,4-Diethoxyphenyl)ethanamine
Welcome to the technical support hub for 1-(3,4-Diethoxyphenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile chiral amine. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity and enantiomeric excess.
Introduction: Understanding the Molecule and Its Challenges
This compound is a primary chiral amine whose structure presents several distinct purification hurdles. The basic nitrogen atom, the chiral center, and the di-substituted aromatic ring all influence its behavior during separation processes.
Commonly synthesized via the reductive amination of 3,4-diethoxyacetophenone, crude reaction mixtures often contain a variety of impurities that require a multi-step and logical purification strategy.[1][2] These challenges can be broadly categorized into two main areas: the removal of achiral (process-related) impurities and the resolution of enantiomers.
This guide provides a systematic, question-driven approach to navigate these complexities effectively.
Section 1: Troubleshooting Achiral Impurities
This section addresses the removal of common process-related impurities generated during the synthesis of this compound.
Q1: My crude product is contaminated with unreacted 3,4-diethoxyacetophenone. How can I efficiently remove it?
Answer:
This is a frequent issue, as the starting ketone and the product amine have similar aromatic structures. The most effective method for separating a basic amine from a neutral ketone is a liquid-liquid acid-base extraction. This leverages the difference in the acid-base properties of the two compounds.
Causality: The basic amine group (-NH₂) can be protonated by an acid (like HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). The starting ketone, being neutral, will not react with the acid and will remain in the organic phase. This partitioning behavior allows for a clean separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with a low boiling point, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). It is recommended to perform this wash 2-3 times to ensure all the amine is protonated and moves to the aqueous layer.
-
Expert Tip: Check the pH of the aqueous layer after the first extraction; it should be distinctly acidic (pH 1-2) to ensure complete protonation.
-
-
Separation: Separate the two layers. The aqueous layer now contains your desired amine as its hydrochloride salt, while the organic layer contains the unreacted ketone and other neutral impurities.
-
Back-Extraction (Optional): Wash the acidic aqueous layer once with fresh DCM or EtOAc to remove any residual trapped organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the freebase form of your amine, which will often appear as an oil or a cloudy suspension.
-
Final Extraction: Extract the basified aqueous solution 3-4 times with DCM or EtOAc to recover the purified amine freebase into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound freebase.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Acid-base extraction workflow for amine purification.
Q2: My amine streaks significantly during silica gel column chromatography. How can I achieve a clean separation?
Answer:
This is a classic problem when purifying amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and irreversibly bind to the basic amine, leading to poor peak shape, tailing (streaking), and even loss of product on the column.
Causality: The interaction is an acid-base reaction between the silica surface and the amine. To prevent this, you must either neutralize the silica's acidic sites or make the mobile phase basic enough to ensure the amine remains in its neutral, less-interactive state.
Troubleshooting Strategies:
-
Mobile Phase Modification (Most Common):
-
Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate).
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. TEA is a volatile tertiary amine that acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute symmetrically.
-
Ammonia: For more polar solvent systems, using a 1-2% solution of 7N ammonia in methanol as the polar component of the mobile phase (e.g., in a DCM/MeOH gradient) is highly effective.
-
-
Use of Deactivated Silica:
-
For particularly sensitive amines, consider using commercially available deactivated silica gel or basic alumina as your stationary phase. These materials have fewer acidic sites and are more suitable for purifying basic compounds.
-
-
Conversion to a Less Basic Derivative:
-
In some cases, it may be advantageous to temporarily protect the amine (e.g., as a Boc-carbamate or an amide), purify the neutral derivative by standard chromatography, and then deprotect it. This is a longer process but can be very effective for achieving high purity.
-
Section 2: Chiral Purification and Enantiomeric Enrichment
Resolving the racemic mixture of this compound is critical for applications in drug development. The two primary methods are diastereomeric salt resolution and chiral chromatography.
Q3: My goal is to separate the enantiomers on a preparative scale. Should I use diastereomeric salt resolution or chiral HPLC?
Answer:
The choice depends on scale, available equipment, and development time. Both methods are valid, but they have different strengths.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Decision matrix for chiral purification methods.
Recommendation:
-
For multi-gram to kilogram scale and when cost is a primary driver, diastereomeric salt resolution is often preferred once a robust protocol is developed.
-
For milligram to gram scale , rapid screening, and when high recovery is paramount, preparative chiral chromatography is the superior choice.[3]
Q4: My diastereomeric salt crystallization is resulting in low enantiomeric excess (ee). How can I improve the resolution?
Answer:
Low enantiomeric excess after crystallization indicates that the two diastereomeric salts have similar solubilities in your chosen solvent, causing them to co-precipitate. The key to success is to find a solvent system where one diastereomer is significantly less soluble than the other.
Causality: Diastereomers have different physical properties, including solubility. The goal of the crystallization is to exploit this difference. The "right" solvent will solvate the more soluble diastereomer well, keeping it in solution, while providing poor solvation for the less soluble diastereomer, forcing it to crystallize in high purity.
Troubleshooting Protocol: Solvent Screening
-
Select a Chiral Resolving Agent: For a basic amine, you need a chiral acid. Common choices include (+)- or (-)-Tartaric acid, (R)- or (S)-Mandelic acid, and Dibenzoyl-D-tartaric acid.
-
Systematic Solvent Screening: The most critical step is solvent selection. Create a screening table to test various solvents and solvent mixtures.
-
Procedure: a. In separate small vials, dissolve stoichiometric amounts of your racemic amine and the chosen chiral acid in a minimal amount of each test solvent with heating. b. Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. c. Observe for crystal formation. If no crystals form, the solvent is too good. If an amorphous solid crashes out immediately, the solvent is too poor. You are looking for slow, well-defined crystal growth. d. Isolate the crystals, wash with a small amount of cold solvent, and liberate the freebase. e. Analyze the enantiomeric excess of the liberated amine using chiral HPLC or NMR with a chiral shift reagent.
Table 1: Solvent Screening Guide for Diastereomeric Salt Crystallization
| Solvent Class | Example Solvents | Typical Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good dissolving solvents; used as the primary component or in mixtures. |
| Esters | Ethyl Acetate | Medium polarity; good for initiating crystallization from alcohol solutions. |
| Ketones | Acetone | Can be effective but watch for potential imine formation with the primary amine. |
| Ethers | MTBE, Dioxane | Lower polarity; often used as anti-solvents. |
| Hydrocarbons | Heptane, Toluene | Non-polar; almost always used as anti-solvents. |
| Aqueous Mixtures | Ethanol/Water, Isopropanol/Water | The addition of water can dramatically alter salt solubility and is a key variable. |
Expert Tip: A powerful technique is to dissolve the salts in a good solvent (like methanol) and then slowly add an "anti-solvent" (like MTBE or heptane) in which the salts are insoluble until turbidity is observed.[4] Heating to redissolve and then slowly cooling can yield high-quality crystals.
Q5: What are the best starting points for developing a chiral HPLC/SFC method for this amine?
Answer:
Developing a chiral separation method involves screening different chiral stationary phases (CSPs) and mobile phases. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are excellent starting points.[5][6]
Causality: Chiral recognition on a CSP occurs through a combination of transient interactions (e.g., hydrogen bonding, dipole-dipole, π-π stacking, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. The mobile phase and its additives modulate these interactions to achieve separation.
Recommended Starting Conditions:
-
Column Selection: Screen polysaccharide-based columns first, as they are broadly effective for chiral amines.
-
Primary Screening Columns: Chiralpak® IA, IB, IC, ID.
-
Alternative Screening: Larihc® CF6-P (a cyclofructan-based CSP) has shown high success rates for primary amines.[6]
-
-
Mobile Phase Screening:
-
Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures. This mode often provides good selectivity.
-
Polar Organic (PO): Acetonitrile/Methanol or Acetonitrile/Ethanol. This mode can offer different selectivity and faster analysis times.[3]
-
Supercritical Fluid Chromatography (SFC): CO₂ with a co-solvent like Methanol. SFC is often faster, uses less solvent, and provides excellent peak shapes for amines.[3]
-
-
Crucial Additives:
-
Basic amines require a basic additive in the mobile phase to improve peak shape and prevent interaction with residual silanols on the column packing.
-
For Polysaccharide Columns: Add 0.1% Butylamine or Diethylamine to the mobile phase.
-
For Cyclofructan Columns: Triethylamine (TEA) is the preferred additive. Butylamine can be detrimental to separation on these columns.[6]
-
Table 2: Starting Conditions for Chiral HPLC/SFC Method Development
| Parameter | Normal Phase (HPLC) | Polar Organic (HPLC) | Supercritical Fluid (SFC) |
| CSP | Chiralpak IA, IB, IC, ID | Chiralpak IA, IB, IC, ID | Chiralpak IA, IB, IC, ID |
| Mobile Phase | Heptane / Isopropanol (90:10) | Acetonitrile / Methanol (90:10) | CO₂ / Methanol (85:15) |
| Additive | 0.1% Butylamine | 0.1% Butylamine | 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 230 nm & 280 nm | UV at 230 nm & 280 nm | UV at 230 nm & 280 nm |
Self-Validation: By screening a few CSPs with these standardized mobile phases, you can quickly identify a promising set of conditions for further optimization, saving significant time and resources.
Section 3: Frequently Asked Questions (FAQs)
Q6: Should I purify the amine as a freebase or as a salt?
-
Answer: It depends on the physical properties and the purification method. The freebase is often an oil, making it suitable for chromatography or distillation. However, amines are prone to air oxidation (turning color). Converting the amine to a stable, crystalline salt (like the hydrochloride[7] or tartrate salt) is highly recommended for long-term storage and can be an excellent purification step itself via recrystallization.
Q7: My purified amine is colorless initially but turns yellow/brown over time. What is happening and how can I prevent it?
-
Answer: Phenyl-alkylamines are susceptible to oxidation by atmospheric oxygen, which forms colored impurities. To ensure long-term stability:
-
Store the purified compound under an inert atmosphere (Nitrogen or Argon).
-
Store at low temperatures (-20 °C is preferable).
-
Store as a crystalline salt rather than an oily freebase, as solids have a much lower surface area exposed to air.
-
Use amber vials to protect from light, which can accelerate degradation.
-
Q8: What are the best analytical methods to confirm the purity and identity of my final product?
-
Answer: A combination of techniques is essential for a complete picture:
-
Identity: ¹H NMR and ¹³C NMR will confirm the chemical structure. Mass Spectrometry (GC-MS or LC-MS) will confirm the molecular weight.
-
Purity (Achiral): GC-FID or HPLC-UV can determine the purity relative to achiral impurities. qNMR (quantitative NMR) can provide an absolute purity assessment.
-
Purity (Chiral): A validated chiral HPLC or chiral SFC method is the gold standard for determining the enantiomeric excess (ee).[8]
-
References
- Benchchem Technical Support Center. (n.d.). Purification of Chiral Amines. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3eV7j-JYZ9sV5cBCqO4vRNyhJkpVu5F_bdF-p-T6n53Pb7CKXz2oOfg0htKNjgEzvGQKPScFhCI3xEB64HmA9EzcPDw1dtczMH_fST_xE4ASNrqs9DfqgcfpXN8bax4jltRkO1gSi1bEhfqjVVLT7H11xxkZp0WdU2EyxgY-oyCe_oCTrkF5xz9VgVV5zi3W8PQ==]
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [https://www.mdpi.com/1420-3049/26/23/7248]
- Ali, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442010/]
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/acs.analchem.2c04770]
- Amos, C. D., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExs2CbXTDqYxKnoI5nPaKkou_zHxnYKuINMdaQY4ce8Bu1ObLkUQFwELDpCuEZnuJYMEq3pDieXEuIOeP8pEmLtPUn232zNOQBoL-OwwCLYgVgTLZme3e8NHLB3tlrC4AuPvLG_fXbJw3OixAkmTiPjLHNzvSyk8-n8eQ4w6p3qI8xqNDkqszToF08yw4B93HMDDIPu-wew6c7xB7PXMBw-m2MTNGagcfImP-xAmSPbzj2fXevn_NOQFwYwOGlds5T1ZM=]
- Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [https://en.wikipedia.
- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYp8n0Gr2h6D4VRBYgR1Oc_9dlZiBCFlhMT3mvhD8-3Shb5j3wSnu9rViV1HW806xc1zXT1FHW1R-uU5IG_YZmGlkZ73wBjqVfQuPuB6Xcz-GuNz7RImBCvHCZSYPGka7NK36_FFUdzKZrbFfVmJIo8oBLceIGs3LJ-bNpC4R43w0=]
- LibreTexts. (2023). Reductive Amination. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Amines/23.
- Request PDF. (2020). Crystallization and Purification of 4,4′-Diaminodiphenyl Ether. [https://www.researchgate.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,4-diethoxyphenyl)ethanamine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable amine intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic routes.
While this guide focuses on the diethoxy derivative, the underlying chemical principles and side reactions are highly analogous to its more frequently cited counterpart, 1-(3,4-dimethoxyphenyl)ethanamine. Mechanistic explanations and troubleshooting strategies are therefore cross-applicable.
Section 1: Overview of Common Synthetic Pathways
The two most prevalent methods for synthesizing this compound from its corresponding ketone precursor, 3,4-diethoxyphenylacetone, are Reductive Amination and the Leuckart reaction. Each pathway presents a unique set of advantages, challenges, and potential side reactions.
Caption: High-level overview of synthetic routes to the target amine.
Section 2: Troubleshooting Guide: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[1] It is often preferred due to its milder conditions and higher selectivity compared to classical methods. However, several issues can arise.
Caption: Key reaction crossroads in the reductive amination pathway.
Q1: My reaction has stalled. I observe a low yield of the target amine with a significant amount of unreacted 3,4-diethoxyphenylacetone remaining. What is the likely cause?
Answer: This is a classic symptom of inefficient imine formation. The conversion of the initial hemiaminal to the imine is a dehydration step and is often the rate-limiting part of the entire sequence.[1]
-
Causality: The equilibrium between the ketone/amine starting materials and the imine intermediate must be shifted towards the imine for the reduction to proceed efficiently. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials. The reaction pH is also critical; it must be weakly acidic (typically pH 4-6) to catalyze dehydration without protonating the amine nucleophile excessively, which would render it unreactive.
-
Troubleshooting Protocol:
-
pH Control: Buffer the reaction medium. Using acetic acid as a catalyst or solvent is a common and effective strategy.
-
Water Removal:
-
Chemical Sequestration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Azeotropic Removal: If using a suitable solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms.
-
-
Use of Lewis Acids: For particularly stubborn ketones, a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(i-PrO)₄) can be used to activate the ketone's carbonyl group, facilitating the initial nucleophilic attack by the amine.[2][3]
-
Q2: My mass spectrometry analysis shows an impurity with a mass of (M+2), corresponding to 1-(3,4-diethoxyphenyl)ethanol. Why did this form?
Answer: You are observing the direct reduction of your ketone starting material to the corresponding alcohol. This side reaction competes with the desired reduction of the imine intermediate.
-
Causality: The choice of reducing agent is paramount. Powerful hydride donors like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines.[2] If the rate of ketone reduction is competitive with the rate of imine formation and reduction, a significant amount of the alcohol byproduct will be generated.
-
Solution: Employ a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[4][5] It is a milder reducing agent, and its steric bulk makes it less reactive towards hindered ketones. It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is stable in weakly acidic conditions where the iminium ion is readily formed and is the most reactive species towards reduction.[1][3] However, due to the potential to generate toxic hydrogen cyanide (HCN) during workup if the pH becomes too acidic, STAB is often preferred from a safety perspective.[1]
-
Q3: I've isolated my product, but I see a higher molecular weight impurity that I suspect is a secondary amine. How can this be avoided?
Answer: You are likely observing an over-alkylation product, where your desired primary amine has reacted with a second molecule of the ketone precursor.
-
Causality: The primary amine product is itself a nucleophile. It can compete with the initial ammonia source (e.g., ammonium acetate, ammonia in methanol) and react with remaining ketone to form a secondary imine, which is then reduced to the secondary amine byproduct. This is a common side reaction in reductive aminations aiming for primary amines.[4]
-
Mitigation Strategies:
-
Stoichiometry Control: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). Le Châtelier's principle dictates that this will favor the formation of the primary imine over the secondary imine.
-
Controlled Addition: Consider a slow addition of the reducing agent to the mixture of the ketone and the ammonia source. This ensures that the primary imine is reduced as soon as it is formed, minimizing its time in solution to potentially react further.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the initial intended reaction over subsequent side reactions.
-
Section 3: FAQs for the Leuckart Reaction Pathway
The Leuckart reaction is a classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165 °C).[6] While robust, it is often plagued by side products and harsh conditions.
Q1: My final product is contaminated with a significant amount of N-formyl-1-(3,4-diethoxyphenyl)ethanamine. Why?
Answer: The N-formyl amine is a key intermediate and a very common byproduct in the Leuckart reaction.[7][8]
-
Mechanistic Insight: The reaction mechanism involves the formation of the amine, which is then often formylated by formic acid or formamide present in the reaction mixture. To obtain the free amine, a separate, explicit hydrolysis step is required at the end of the reaction.
-
Solution: Ensure your workup includes a forceful hydrolysis step. After the initial reaction, add a strong acid (e.g., 6M HCl) or a strong base (e.g., 10M NaOH) and heat the mixture at reflux for several hours to completely cleave the formyl group.[8] Monitor the hydrolysis by TLC or LC-MS to confirm the disappearance of the formyl-amide intermediate before proceeding with extraction.
Q2: The reaction produced a dark, tarry mixture with a very low yield of the desired amine. What went wrong?
Answer: The high temperatures required for the Leuckart reaction are a double-edged sword. While necessary to drive the reaction, they can also promote a variety of decomposition and polymerization side reactions.[6]
-
Causality: The starting ketone, the intermediate imine, and the final amine product can all be unstable at temperatures exceeding 150 °C for extended periods, leading to complex condensation and degradation pathways. Impurities in the starting formamide or ammonium formate can also catalyze these side reactions.
-
Recommendations:
-
Strict Temperature Control: Do not exceed the recommended temperature. Use an oil bath and a thermocouple to maintain a stable internal reaction temperature.
-
Reagent Quality: Use high-purity formamide or ammonium formate.
-
Consider Alternatives: If yields remain low and purification is difficult, the Leuckart reaction may not be suitable for your substrate. Switching to a modern reductive amination protocol with STAB at room temperature is highly recommended for cleaner conversions and easier purification.
-
Section 4: Data Summary: Comparison of Synthetic Routes
| Feature | Reductive Amination (STAB Method) | Leuckart Reaction |
| Key Reagents | 3,4-Diethoxyphenylacetone, NH₄OAc, NaBH(OAc)₃ | 3,4-Diethoxyphenylacetone, HCONH₄ or HCONH₂ |
| Typical Temp. | 0 °C to Room Temperature | 120 °C - 165 °C[6] |
| Common Side Products | Unreacted ketone, alcohol byproduct, secondary amine[4] | N-formyl derivative, condensation tars, dibenzylketones[8] |
| Advantages | High selectivity, mild conditions, high yield, tolerates many functional groups[4][5] | Inexpensive reagents, simple one-pot procedure |
| Disadvantages | More expensive reagents (STAB) | Harsh conditions, often low yields, requires hydrolysis step, byproduct formation |
Section 5: Recommended Protocol: High-Selectivity Reductive Amination
This protocol provides a robust method for the synthesis of this compound, designed to minimize common side reactions.
Materials:
-
3,4-Diethoxyphenylacetone (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (10 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add 3,4-diethoxyphenylacetone (1.0 equiv) and ammonium acetate (10 equiv). Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the ketone). Stir the resulting suspension at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the disappearance of the starting ketone by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Acidic Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and extract them with 1M HCl (3 portions). This will move the basic amine product into the aqueous layer, leaving neutral impurities (like the alcohol byproduct) in the organic layer.
-
Workup - Basification & Isolation: Combine the acidic aqueous layers. Cool in an ice bath and slowly add 3M NaOH until the pH is >12. The free amine will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer with DCM (3 portions). Combine these organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation or column chromatography on silica gel (using a DCM/Methanol/Triethylamine mobile phase) if necessary.
References
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Science and Engineering Investigations, 3(30). [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011).
-
El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. Asia-Pacific Forum on Science Learning and Teaching, 8(2). [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342–7348. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(3,4-Diethoxyphenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 1-(3,4-Diethoxyphenyl)ethanamine and other hydrophobic small molecules in in vitro settings. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the reliability and reproducibility of your experimental results.
I. Understanding the Challenge: The Physicochemical Profile of this compound
This compound, with its diethoxyphenyl group, is an organic amine that is expected to have limited aqueous solubility. This characteristic is common among many biologically active small molecules. The hydrophobic nature of such compounds often leads to precipitation when introduced into the aqueous environment of cell culture media or assay buffers, a phenomenon sometimes referred to as "crashing out".[1] This can result in an inaccurate final concentration of the compound, leading to unreliable experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?
A1: This is a classic case of "solvent shock." Your compound is highly soluble in the organic solvent (DMSO), but when this stock solution is diluted into the aqueous medium, the DMSO concentration drops dramatically. The compound is then exposed to an environment where it is poorly soluble, causing it to precipitate. The key is to manage the transition from the organic solvent to the aqueous buffer.
Q2: I don't see any precipitate initially, but after a few hours in the incubator, my media looks cloudy. Why?
A2: This is likely due to delayed precipitation. Several factors could be at play:
-
Temperature Changes: The solubility of some compounds can be affected by temperature shifts, such as moving from room temperature to 37°C.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease your compound's solubility over time.[2]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which might affect the solubility of pH-sensitive compounds.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: It is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.1% and almost always below 0.5%.[1] Higher concentrations of DMSO can be toxic to cells and may interfere with your experimental results.[3][4] It's essential to perform a vehicle control (media with the same final DMSO concentration as your treated samples) to account for any solvent effects.
III. Troubleshooting Guides: A Step-by-Step Approach to Solubility
When encountering solubility issues, a systematic approach is key. The following guides will walk you through resolving common precipitation problems.
Guide 1: Immediate Precipitation Upon Dilution
If your compound precipitates instantly upon addition to your aqueous medium, follow these steps:
Step 1: Optimize Your Dilution Technique
Rapidly adding a concentrated stock directly to a large volume of media can induce precipitation.[1]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) culture media.[1]
-
Gradual Addition: Add the compound dropwise to the media while gently vortexing or swirling.[1] This helps to disperse the compound more evenly and avoids localized high concentrations.
Step-by-Step Protocol for Optimized Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM). Ensure complete dissolution by vortexing.
-
Warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution by adding a small volume of your DMSO stock to a larger volume of the pre-warmed media. For example, add 10 µL of a 10 mM stock to 990 µL of media for a 100 µM intermediate solution.
-
Use this intermediate solution for your final dilutions into your experimental plates.
Step 2: Determine the Maximum Soluble Concentration
It's possible that your desired final concentration exceeds the compound's solubility limit in the media.
-
Solubility Test: Prepare a series of dilutions of your compound in your cell culture medium (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Visual Inspection: Immediately inspect each dilution for any signs of precipitation.
-
Incubation and Re-inspection: Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours and then re-examine them for any delayed precipitation. The highest concentration that remains clear is your maximum working concentration.
Guide 2: Delayed Precipitation in the Incubator
If your compound precipitates over time, consider these advanced strategies:
Strategy 1: Employing Solubilizing Excipients
For particularly challenging compounds, the use of solubilizing agents can be highly effective.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[5][6] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in in vitro studies.[3]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[7] However, care must be taken as surfactants can be toxic to cells. Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 may be suitable for some assays, but their use in cell-based experiments requires careful validation.[8]
Table 1: Comparison of Common Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Advantages | Considerations |
| DMSO | Co-solvent | High solubilizing power for many organic compounds.[9] | Can be toxic to cells at higher concentrations.[4] |
| Ethanol | Co-solvent | Can be effective for some compounds. | Generally more cytotoxic than DMSO.[4] |
| Cyclodextrins (e.g., HP-β-CD) | Inclusion complex formation | Generally have low cytotoxicity.[3] Can significantly increase aqueous solubility. | May not be effective for all compounds. |
| Surfactants (e.g., Tween-20) | Micelle formation | Can be very effective at increasing solubility. | Often cytotoxic, limiting their use in cell-based assays.[8] |
Strategy 2: pH Modification
The solubility of ionizable compounds can be significantly influenced by pH.[7]
-
Determine the pKa: If this compound has an ionizable group, its solubility will be pH-dependent. As an amine, it is likely to be more soluble at a lower pH where it is protonated.
-
Adjust Media pH: You can consider making small adjustments to the pH of your culture medium. However, be cautious as significant changes in pH can adversely affect cell health.
IV. Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
V. Conclusion
Overcoming the solubility challenges of hydrophobic compounds like this compound is a critical step in obtaining reliable and reproducible in vitro data. By systematically evaluating your experimental parameters, from dilution techniques to the potential use of solubilizing excipients, you can ensure that your compound remains in solution and is available to interact with its biological target. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the solvent or solubilizing agents.
VI. References
-
Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Accessed January 12, 2026.
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Accessed January 12, 2026.
-
Trivedi, V. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Accessed January 12, 2026.
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Published March 15, 2024.
-
Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025.
-
Fülöp, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1779.
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 32(6), 205-209.
-
Vo, A. Q. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143.
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Published April 9, 2024.
-
Benchchem. Technical Support Center: Troubleshooting JB002 Precipitation in Media. Accessed January 12, 2026.
-
Christodoulou, M. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 947-952.
-
Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-39.
-
Sarría, B., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5036.
-
Ates, G., et al. (2024). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 15(1), 103.
-
Ben-Zid, R., et al. (2022). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8149-8164.
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors, 32(6), 205-209.
-
Ates, G., et al. (2024). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 15(1), 103.
-
Patel, V. R., & Agrawal, Y. K. (2011). Techniques to enhance solubility of hydrophobic drugs: An overview. International Journal of Pharmaceutical Investigation, 1(2), 64-70.
-
ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. Accessed January 12, 2026.
-
Smolecule. 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine. Published April 14, 2024.
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media?. Accessed January 12, 2026.
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Accessed January 12, 2026.
-
Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Accessed January 12, 2026.
-
Patel, V. R., & Agrawal, Y. K. (2011). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 5(2), 50-57.
-
FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Published April 8, 2010.
-
Santa Cruz Biotechnology. 1-(3,4-Diethoxy-phenyl)-ethylamine. Accessed January 12, 2026.
-
Echemi. (1S)-1-(3,4-dimethoxyphenyl)ethanamine. Accessed January 12, 2026.
-
PubChem. 3,4-Diethoxyphenethylamine. Accessed January 12, 2026.
-
Gimadiev, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3249.
-
NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. Accessed January 12, 2026.
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Published October 2007.
-
Santa Cruz Biotechnology. (1R)-1-(3,4-dipropoxyphenyl)ethanamine. Accessed January 12, 2026.
-
PubChem. This compound Hydrochloride. Accessed January 12, 2026.
-
BLD Pharm. This compound. Accessed January 12, 2026.
-
ChemScene. 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol. Accessed January 12, 2026.
-
Alfa Chemistry. 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine. Accessed January 12, 2026.
-
PubChem. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. Accessed January 12, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Diethoxyphenyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-(3,4-diethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly achieved via the reductive amination of 3',4'-diethoxyacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the one-pot reductive amination of 3',4'-diethoxyacetophenone.[1] This approach involves reacting the ketone with an ammonia source in the presence of a reducing agent. Alternative methods, such as the Leuckart reaction, exist but often require harsher conditions and can lead to more byproducts.[2][3]
Q2: What are the common sources of ammonia for this reaction, and which is preferred?
Common ammonia sources include ammonium acetate, ammonium formate, or aqueous/gaseous ammonia. For laboratory-scale synthesis, ammonium acetate is often preferred as it is a convenient solid and also acts as a mild acidic catalyst to promote imine formation.[4] Ammonium formate can also be used and serves as both the ammonia source and the reducing agent in the Leuckart reaction.[2]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the product. This can be addressed by removing water as it forms, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[4]
-
Inefficient reduction: The chosen reducing agent may not be potent enough or may be added under suboptimal conditions. The choice of reducing agent and reaction conditions is critical for success.[5]
-
Side reactions: The formation of byproducts, such as the secondary amine or the corresponding alcohol from ketone reduction, can significantly lower the yield of the desired primary amine.[6]
Troubleshooting Guide
Issue 1: Incomplete reaction with starting material remaining.
Analysis: This is a common issue that can be traced back to either poor imine formation or inefficient reduction of the imine.
Solutions:
-
Enhance Imine Formation:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by ammonia.[4][7] Be cautious, as too much acid can protonate the ammonia, rendering it non-nucleophilic.[7]
-
Water Removal: As mentioned in the FAQs, actively removing water will drive the equilibrium towards the imine.[4]
-
-
Optimize the Reduction Step:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations as it is mild, selective for the iminium ion over the ketone, and tolerant of mildly acidic conditions.[4][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone if not used carefully in a stepwise process.[5][9]
-
Protonation of the Imine: The reduction is often more efficient if the imine is protonated to form an iminium ion, which is more electrophilic. The use of a mild acid catalyst aids in this.[9]
-
Issue 2: Formation of significant amounts of the secondary amine byproduct, N-[1-(3,4-diethoxyphenyl)ethyl]-1-(3,4-diethoxyphenyl)ethanamine.
Analysis: This is a classic case of over-alkylation, where the newly formed primary amine is more nucleophilic than ammonia and reacts with another molecule of the ketone to form a secondary amine.[6]
Solutions:
-
Use a Large Excess of the Ammonia Source: Employing a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) can statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.[6]
-
Control the Stoichiometry: Carefully controlling the stoichiometry of the ketone as the limiting reagent can also help minimize the formation of the secondary amine.
-
Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine under optimized conditions. Then, in a separate step, add the reducing agent. This prevents the primary amine product from being present in the reaction mixture along with the ketone and imine.[6]
Issue 3: The primary alcohol, 1-(3,4-diethoxyphenyl)ethanol, is a major byproduct.
Analysis: This indicates that the reducing agent is reacting with the starting ketone before the imine is formed and reduced. This is more common with less selective reducing agents like sodium borohydride.[4]
Solutions:
-
Use a More Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the ketone under the reaction conditions typically used for reductive amination.[4][8]
-
Stepwise Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Adding the borohydride slowly and at a low temperature can also help to control the reaction.[5]
Issue 4: Difficulty in isolating and purifying the final product.
Analysis: The basic nature of the amine product allows for purification via acid-base extraction. However, incomplete reactions can lead to a mixture of the starting ketone, the desired primary amine, and potentially the secondary amine, which can be challenging to separate by extraction alone.
Solutions:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The neutral starting ketone will remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with 2M NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel is a viable option. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the amine from streaking on the silica is often effective.
-
Salt Formation: For long-term storage or to obtain a crystalline solid, the amine can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same solvent.[9]
Recommended Experimental Protocol
This protocol is a general guideline. Optimization of specific parameters may be necessary.
One-Pot Reductive Amination using Sodium Triacetoxyborohydride:
-
To a solution of 3',4'-diethoxyacetophenone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a ~0.5 M solution), add ammonium acetate (5.0-10.0 eq) and glacial acetic acid (1.0-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Ammonia Source | Ammonium Acetate (5-10 eq) | Convenient solid, also acts as a mild acid catalyst. Excess minimizes over-alkylation. | Insufficient excess can lead to secondary amine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.5-2.0 eq) | Selective for iminium ion over ketone, tolerant of mild acid. | Use of NaBH₄ may lead to ketone reduction. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Aprotic, effectively solubilizes reactants. | Protic solvents like methanol may react with the reducing agent. |
| Catalyst | Acetic Acid (1.0-2.0 eq) | Promotes imine formation by protonating the carbonyl. | Excess acid will protonate the ammonia source, inhibiting the reaction. |
| Temperature | Room Temperature | Sufficient for most reductive aminations with NaBH(OAc)₃. | Higher temperatures may increase side reactions. |
| Reaction Time | 12-24 hours | Allows for complete conversion. | Shorter times may result in incomplete reaction. |
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Morressier. Direct asymmetric reductive amination: An efficient, one-pot conversion of ketones to chiral primary amines. Available from: [Link]
-
ACS Publications. Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones | Organic Letters. Available from: [Link]
-
YouTube. Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Available from: [Link]
-
YouTube. Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Available from: [Link]
-
ResearchGate. Biocatalytic reductive amination of ketones. (a) Reductive aminations... | Download Scientific Diagram. Available from: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
-
Wikipedia. Leuckart reaction. Available from: [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. Available from: [Link]
-
Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ResearchGate. Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]
-
Semantic Scholar. [PDF] STUDIES ON THE LEUCKART REACTION. Available from: [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available from: [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ResearchGate. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Available from: [Link]
-
PubMed. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available from: [Link]
-
Organic Syntheses Procedure. β-PHENYLETHYLAMINE. Available from: [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Available from: [Link]
-
ResearchGate. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF. Available from: [Link]
-
A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Available from: [Link]
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
- Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3,4-Diethoxyphenyl)ethanamine
Welcome to the technical support guide for optimizing the chromatographic analysis of 1-(3,4-Diethoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—one of the most common and frustrating issues in HPLC. As a primary amine, this analyte is particularly susceptible to interactions that cause poor peak shape, compromising quantification and resolution.[1] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the principles of chromatographic science.
Section 1: Understanding the Root Cause - Why Does My Amine Peak Tail?
Peak tailing is a visible indicator of undesirable secondary interactions occurring within your HPLC system.[2] For basic compounds like this compound, the primary cause is almost always chemical rather than physical.
The core issue stems from the interaction between the positively charged analyte and negatively charged sites on the stationary phase.[3]
-
Analyte State: this compound has a basic amine functional group. In typical reversed-phase mobile phases (pH < 8), this amine group will be protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase State: Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[3][4] These silanols are weakly acidic (pKa ≈ 3.5-4.5) and become deprotonated (Si-O⁻) at mid-range pH values, creating a negatively charged surface.[5]
-
The Interaction: The positively charged amine analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[3][6] This secondary interaction is stronger and has different kinetics than the intended hydrophobic (reversed-phase) retention mechanism. A portion of the analyte molecules gets "stuck" on these active sites and elutes later, resulting in an asymmetrical peak with a distinct "tail".[3][4]
Caption: Mechanism of silanol interaction leading to peak tailing.
Section 2: Troubleshooting Guide & FAQs
This section is structured as a series of questions you might ask when facing peak asymmetry for this compound.
Q1: My peak is tailing. Is the problem my method (chemical) or my instrument (physical)?
This is the most critical first step in troubleshooting. Physical problems, such as a column void or extra-column dead volume, will typically cause all peaks in the chromatogram to tail, whereas chemical issues are specific to certain analytes.[3]
Protocol: The Neutral Marker Test
-
Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound (e.g., Uracil or Toluene) in your mobile phase.
-
Injection: Inject this solution using your current HPLC method.
-
Analysis:
-
If the neutral marker peak tails: The problem is likely physical.[3] Inspect your system for loose fittings, excessive tubing length, or a potential void at the head of your column.[3][5][7]
-
If the neutral marker peak is sharp and symmetrical: The problem is chemical and is related to secondary interactions with your basic analyte.[3] Proceed to the following troubleshooting steps.
-
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. lctsbible.com [lctsbible.com]
- 7. labcompare.com [labcompare.com]
Stability issues of 1-(3,4-Diethoxyphenyl)ethanamine in solution
Here is the technical support center for the stability issues of 1-(3,4-Diethoxyphenyl)ethanamine in solution.
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this compound in solution. As a substituted phenethylamine, its stability is paramount for reproducible and accurate experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound solutions.
Q1: My freshly prepared solution of this compound, which was initially colorless, has turned yellow/brown. What does this mean?
A1: A color change from colorless to yellow or brown is a primary visual indicator of degradation, most commonly due to oxidation.[1] The amine functional group within the phenethylamine structure is susceptible to oxidation, leading to the formation of chromophoric (color-absorbing) byproducts.[1]
Q2: What are the main factors that cause the degradation of this compound in solution?
A2: The stability of this compound is primarily influenced by five factors:
-
pH: The solution's pH is critical. Alkaline conditions deprotonate the amine, making it more susceptible to degradation.[1][2]
-
Oxygen: Exposure to atmospheric oxygen is a major driver of oxidative degradation.[1]
-
Light: UV and even visible light can provide the energy to initiate photodegradation.[1][3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1][4]
-
Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidation reactions.[1]
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: To ensure maximum stability, you should:
-
Use a Degassed Solvent: Before dissolving the compound, degas your chosen solvent (e.g., water, buffer) by sparging it with an inert gas like nitrogen or argon. This removes dissolved oxygen.[1]
-
Control the pH: Prepare the solution in a slightly acidic buffer (e.g., pH 4-6). In this pH range, the amine group is protonated, which significantly enhances its stability against oxidation.[1][5]
-
Work Under Low-Light Conditions: Prepare the solution in a fume hood with the sash lowered or under amber lighting to minimize light exposure.
-
Store Properly: Store the final solution in an amber vial at low temperatures (2-8 °C for short-term or ≤ -20 °C for long-term storage) and under an inert atmosphere if possible.[1]
Q4: Can I use additives to improve the stability of my solution?
A4: Yes, incorporating specific additives can significantly prolong the shelf-life of your solution.
-
Antioxidants: Adding an antioxidant like ascorbic acid can help scavenge reactive oxygen species.
-
Chelating Agents: A small amount of a chelating agent such as EDTA (e.g., 0.01-0.1 mM) will sequester catalytic metal ions.[1] It is often beneficial to use a combination of both.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this exact molecule require experimental confirmation, based on the chemistry of related phenethylamines, the primary degradation pathways are likely oxidative.[1][6] The amine group can be oxidized to form an imine, which can then hydrolyze to a ketone: 1-(3,4-diethoxyphenyl)ethanone . Further oxidation of the side chain could potentially lead to other products.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific stability issues.
Guide 1: Solution Discoloration (Yellowing/Browning)
-
Problem: The solution has developed a yellow or brown tint over time.
-
Primary Suspect: Oxidative Degradation.
-
Root Cause Analysis & Solution Workflow:
Caption: Proposed initial oxidative degradation of the amine group.
Table 1: Summary of Stability Factors and Mitigation Strategies
| Factor Affecting Stability | Mechanism of Action | Recommended Mitigation Strategy |
| pH (Alkaline/Neutral) | The unprotonated amine (R-NH₂) is more nucleophilic and susceptible to oxidation. [1][2] | Maintain solution pH in the acidic range (4-6) to keep the amine protonated (R-NH₃⁺). [1] |
| Oxygen | Direct reactant in oxidative degradation pathways. [1] | Use degassed solvents; prepare and store solutions under an inert atmosphere (N₂ or Ar). |
| Light (UV/Visible) | Provides activation energy for photochemical reactions, including oxidation. [2][3] | Store solutions in amber vials or protect from light by wrapping containers in foil. |
| Elevated Temperature | Increases the kinetic rate of all degradation reactions. [1][4] | Store solutions at reduced temperatures (2-8°C or -20°C). Aliquot to avoid freeze-thaw cycles. |
| Metal Ion Contamination | Catalyzes the formation of reactive oxygen species and accelerates oxidation. [1] | Use high-purity reagents and acid-washed glassware. Add a chelating agent like EDTA (0.1 mM). |
Section 5: References
-
Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link] [2][3]2. Isam, M., et al. (2007). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. Retrieved from [Link]
-
El-Agbar, Z. A., et al. (2009). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. Retrieved from [Link] [6]6. Solvent Effect. (n.d.). Retrieved from [Link] [7]7. Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link] [5]9. Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Retrieved from [Link] [2][8]10. Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. University of Isfahan. Retrieved from [Link]
-
Rexrode, N. R., et al. (2019). Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. Semantic Scholar. Retrieved from [Link] [9]12. Rexrode, N. R., et al. (2019). Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. ScholarWorks. Retrieved from [Link] [10]13. List of aromatic amines used in this study and the efficiency of their.... (n.d.). ResearchGate. Retrieved from [Link]
-
Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link] [11]15. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). PMC - NIH. Retrieved from [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). Retrieved from [Link] [12]17. Analytical Method. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine. Retrieved from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved from [Link]
-
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate. Retrieved from [Link] [13]25. Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link] [14]26. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Semantic Scholar. Retrieved from [Link] [15]28. Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link] [16]29. Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. Retrieved from [Link] [4]30. Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link] [17]31. Garg, A., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from [Link] [18]32. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (n.d.). Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]
-
Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). (n.d.). ResearchGate. Retrieved from [Link]
-
Rozsypal, T. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples: Scientific paper. Journal of the Serbian Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. ris.ui.ac.ir [ris.ui.ac.ir]
- 9. [PDF] Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 10. "Effects of Solvent Stabilization on Pharmaceutical Crystallization: In" by Neilson R. Rexrode, Jordan Orien et al. [scholarworks.boisestate.edu]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 15. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biomedres.us [biomedres.us]
- 18. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1-(3,4-Diethoxyphenyl)ethanamine during storage
Technical Support Center: 1-(3,4-Diethoxyphenyl)ethanamine
Document ID: TSC-CHEM-4812-01
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a primary phenylethylamine derivative, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, experience-based answers and validated protocols to prevent, identify, and troubleshoot potential degradation issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: The primary degradation pathways stem from the reactivity of the primary amine group. The two most significant factors are:
-
Oxidation: The amine is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and heat, often leading to the formation of colored impurities and byproducts like the corresponding imine or phenylacetaldehyde derivatives.[1][2][3]
-
Reaction with Carbon Dioxide (CO₂): Primary amines readily react with atmospheric CO₂ to form a solid carbamate salt.[2][4][5] This is often observed as a white precipitate or film forming on the compound, especially if it's a liquid at room temperature.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate the degradation risks outlined in Q1, stringent storage conditions are necessary. We recommend a multi-layered approach summarized in the table below.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | In-Solution (e.g., in Methanol) |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | -20°C or below (Frozen) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Light | Amber vial / Protect from light | Amber vial / Protect from light | Amber vial / Protect from light |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap, preferably flame-sealed ampoule for highest purity | Tightly sealed glass vial with PTFE-lined cap |
Rationale: Low temperatures slow down reaction kinetics, an inert atmosphere prevents oxidation and carbamate formation, and protection from light minimizes photochemical degradation.[6][7][8]
Q3: I received the compound as a liquid. What are the first steps I should take upon receipt?
A3: Immediately upon receipt, inspect the container for integrity. The compound should be a clear, colorless to pale yellow liquid.[9] If it appears dark brown, contains solid precipitates, or the seal is compromised, contact your supplier. For optimal stability, we strongly recommend you immediately aliquot the material into smaller, single-use quantities under an inert atmosphere (see Protocol 1). This minimizes the number of times the main stock is exposed to the atmosphere.
Q4: Is the compound hygroscopic?
A4: Yes, like many amines, this compound is hygroscopic, meaning it can absorb moisture from the air.[6][10] Water can participate in or accelerate degradation pathways. Therefore, all handling should be performed in a dry environment using anhydrous solvents and oven-dried glassware.[11][12]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter, explaining the underlying chemistry and providing actionable steps.
Q5: My compound, which was initially a colorless liquid, has turned yellow or brown. Is it degraded? Can I still use it?
A5: A color change to yellow or brown is a strong indicator of oxidation.[1] The acceptability of this material depends entirely on your application.
-
For sensitive applications (e.g., in vivo studies, GMP synthesis, quantitative analytical standard), the material should be considered compromised. The colored impurities may have biological activity or interfere with analytical measurements. We recommend purification (e.g., distillation or column chromatography) or purchasing a new lot.
-
For less sensitive applications (e.g., preliminary synthetic screening), you might be able to proceed, but you must first assess the purity. Run a quick purity check via HPLC or GC-MS (see Protocol 2) to quantify the level of degradation. If the purity is still high (>95-98%, depending on your requirements), you may choose to use it, acknowledging the potential for side-reactions from the impurities.
Q6: I see a white solid forming in my liquid amine. What is it?
A6: The formation of a white solid is the classic sign of reaction with atmospheric CO₂, forming an ammonium carbamate salt.[2][5] This occurs when the container is not properly sealed or has been opened multiple times without backfilling with an inert gas. While the bulk of the amine may still be pure, the presence of the salt indicates significant atmospheric exposure. The material should be repurified or discarded for critical applications.
Q7: My experimental results are inconsistent. Could compound degradation be the cause?
A7: Absolutely. Inconsistent results are a hallmark of using a reagent of variable purity. If the stock solution is degrading over time, experiments performed on different days will use starting material with different impurity profiles, leading to poor reproducibility.
-
Troubleshooting Workflow:
-
Analyze Current Stock: Immediately take a sample of your current stock solution or neat material and analyze its purity by HPLC or GC-MS.
-
Compare to a Standard: Compare this result to the Certificate of Analysis (CoA) that came with the compound or to data from a freshly opened ampoule.
-
Implement Strict Handling: If degradation is confirmed, discard the old stock and open a new vial. Immediately implement the rigorous handling and storage procedures outlined in this guide (Protocols 1 & 2). Prepare fresh solutions for each set of experiments or store aliquoted solutions under argon at -20°C.
-
Below is a workflow to diagnose and resolve issues related to potential compound degradation.
Caption: Troubleshooting workflow for inconsistent results.
Q8: What is the primary degradation product I should look for in my analysis?
A8: The most common degradation products arise from oxidation of the amine. The primary amine can be oxidized to an imine, which can then hydrolyze to the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone, and ammonia. Therefore, in a GC-MS or LC-MS analysis, you should look for the mass corresponding to this ketone.
The diagram below illustrates this primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway.
Part 3: Key Experimental Protocols
These protocols provide a self-validating system for handling and analysis, ensuring the integrity of your compound from storage to use.
Protocol 1: Procedure for Aliquoting and Storing Air-Sensitive Amines
This protocol minimizes atmospheric exposure, which is the root cause of most degradation.
Materials:
-
Stock vial of this compound.
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined septa caps.
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator and needle adapter.[14]
-
Schlenk line or a glove box (ideal, but not mandatory if careful syringe techniques are used).
Procedure:
-
Prepare Vials: Dry the empty amber vials and caps in an oven at >100°C for at least 4 hours to remove all moisture. Allow them to cool to room temperature in a desiccator.[11]
-
Establish Inert Atmosphere: Tightly cap the cooled vials. Using a needle attached to the inert gas line, pierce the septum. Use a second, wider-gauge needle as an outlet.
-
Purge Vials: Gently flush the vials with the inert gas for 2-3 minutes to displace all air. Remove the outlet needle first, then the gas inlet needle to maintain positive pressure.
-
Prepare for Transfer: Secure the main stock bottle. Briefly purge the headspace of the stock bottle with inert gas.
-
Transfer Liquid: Using a clean, dry, gas-tight syringe, carefully draw the desired volume of the amine.[13][14]
-
Aliquot: Quickly and carefully inject the amine into one of the pre-purged amber vials.
-
Seal and Store: Immediately withdraw the needle. For extra security, wrap the cap-vial interface with Parafilm. Label the vial clearly with the compound name, concentration (if diluted), and date.
-
Storage: Place the newly created aliquots in a freezer at -20°C or below for long-term storage.
Protocol 2: General Purpose HPLC Method for Purity Assessment
This method can be used to monitor the purity of your compound over time.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters SunFire), 250 mm x 4.6 mm, 5 µm particle size.[15]
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid to pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a 10-20% B gradient, increasing to 90% B over 15-20 minutes. (This must be optimized for your specific system and degradants).
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 241 nm or scan for optimal wavelength.[15]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of your compound in methanol or acetonitrile at approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a final concentration of ~50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection if any particulates are visible.
Analysis:
-
The parent compound should appear as a major, sharp peak.
-
Degradation products will typically appear as smaller peaks, often at different retention times.
-
Purity can be calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and.... Retrieved from [Link]
-
Luengo, E., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. PubMed. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain) | Pathway. PubChem. Retrieved from [Link]
-
Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). β-Phenylethylamine (PEA) CAS 64-04-0 Assay >99.0% (GC) Factory High Purity. Retrieved from [Link]
-
CHEM-ADDITIVE. (2024). How to store organic amine mixtures properly?. Retrieved from [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of CO2 with (a) primary- or secondary-amines in.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Identification of α-Phenylethylamine in Judicial Samples. Retrieved from [Link]
-
ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN. Retrieved from [Link]
-
Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. PubMed. Retrieved from [Link]
-
Chemistry For Everyone. (2024, July 17). How Do Amines React With Other Chemicals?. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Diethoxyphenethylamine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ruifuchem.com [ruifuchem.com]
- 10. additive-chem.com [additive-chem.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. web.mit.edu [web.mit.edu]
- 15. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 1-(3,4-Diethoxyphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to enhancing the chiral resolution of 1-(3,4-diethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during chromatographic separation of this and similar chiral amines. Our approach moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: I'm injecting my racemic this compound standard, but I only see a single peak. Why am I not getting any separation?
A: A single peak indicates a lack of enantiomeric selectivity (α=1) under your current conditions. The most common causes are:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition capabilities for your analyte. Polysaccharide-based CSPs are generally a strong starting point for aromatic amines.[1][2]
-
Missing or Incorrect Mobile Phase Additive: As a basic amine, your analyte is prone to strong, non-enantioselective interactions with residual acidic silanols on the silica support, which can obscure chiral recognition. The addition of a basic modifier is almost always necessary.[3][4]
-
Mobile Phase Composition: The type and concentration of the polar modifier (alcohol) in a normal-phase system are critical for achieving selectivity.
Q2: What is the best type of Chiral Stationary Phase (CSP) for resolving this compound?
A: There is no single "best" CSP, as the optimal choice is often found empirically. However, for chiral primary amines like yours, the most successful and versatile CSPs are typically the derivatized polysaccharide-based columns.[2] A well-designed screening strategy should include columns from this family.
| CSP Class | Common Examples | Strengths for Amines |
| Polysaccharide-Based | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD-H | Broad enantioselectivity for a wide range of compounds, including aromatic amines. They are robust and available in both coated and immobilized versions.[1][2] |
| Cyclodextrin-Based | Astec® CYCLOBOND™ | Can be effective, particularly for analytes that can fit within the cyclodextrin cavity.[5] |
| Pirkle-Type (π-acid/π-base) | Phenomenex Chirex™ 3022 | Based on π-π interactions; can be effective for aromatic compounds but often require derivatization of the amine.[6] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC™ V, T | Offer unique selectivities and can be operated in multiple modes (reversed-phase, polar organic, normal phase).[7] |
Q3: My peaks are exhibiting significant tailing. How can I improve the peak shape?
A: Peak tailing for a basic analyte like this compound is almost always caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. To resolve this, you must add a competing base to the mobile phase to act as a silanol-masking agent.[8]
-
Recommended Additives: Start with 0.1% (v/v) diethylamine (DEA) or butylamine in your mobile phase.[3][4]
-
Rationale: These additives preferentially interact with the active silanol sites, preventing the analyte's amine group from binding non-specifically and causing tailing. This results in sharper, more symmetrical peaks and often improves resolution.
Troubleshooting Guide: Poor Resolution (Rs < 1.5)
When you have some peak separation but it's insufficient for accurate quantification (baseline resolution, Rs ≥ 1.5, is the goal), a systematic optimization approach is required.
Issue: Enantiomeric Peaks are Not Baseline Separated
This is the most common challenge in chiral chromatography. Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention (k). The following workflow will help you diagnose and systematically improve your separation.
Caption: Troubleshooting workflow for improving poor chiral resolution.
Step 1: Causality Behind Mobile Phase Composition
The mobile phase dictates the interaction dynamics between the analyte and the CSP. For normal phase chromatography on polysaccharide CSPs:
-
The Alcohol Modifier (e.g., Ethanol, Isopropanol): This component competes with the analyte for polar interaction sites (like carbamate groups) on the CSP.
-
Too much alcohol will reduce retention times but may also decrease the selectivity (α) by preventing the analyte from fully engaging with the chiral grooves of the CSP.
-
Too little alcohol can lead to excessively long retention and broad peaks. A typical starting point is 10-20% ethanol or isopropanol in hexane.[4]
-
-
The Basic Additive (e.g., Diethylamine - DEA): As discussed, this is critical for blocking silanol interactions. An insufficient amount results in peak tailing that can merge two closely eluting peaks. The typical concentration is 0.1%, but it can be optimized (0.05% - 0.2%).[3]
Step 2: The Impact of Flow Rate on Resolution
Chiral stationary phases are structurally complex, leading to slower mass transfer kinetics (a high "C-term" in the Van Deemter equation).[5] This means that unlike standard achiral separations, chiral resolution is often highly dependent on flow rate.
-
The Problem with High Flow Rates: At higher flow rates (e.g., >1.0 mL/min), the analyte molecules may not have sufficient time to equilibrate and interact effectively with the chiral centers of the CSP, leading to peak broadening and reduced resolution.
-
The Solution: Decreasing the flow rate (e.g., to 0.5 or even 0.2 mL/min) increases the residence time of the analyte on the column, allowing for more effective chiral recognition and often dramatically improving resolution.[5]
Step 3: Leveraging Temperature as an Optimization Tool
Temperature's effect on chiral separations is complex and unpredictable, involving thermodynamic changes (ΔH and ΔS) in the analyte-CSP interaction.[5][9][10] It is a powerful but often misunderstood parameter.
-
Lower Temperatures (e.g., 10-15°C): Often, reducing the temperature enhances the strength of weaker, selective interactions (like hydrogen bonds and dipole-dipole interactions), which can increase the separation factor (α) and improve resolution.[11][12] This is the most common outcome.
-
Higher Temperatures (e.g., 40°C): Occasionally, increasing the temperature can improve resolution. This may be due to changes in the conformation of the polysaccharide selector or an entropy-driven separation mechanism.[9][10]
Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase Conditions
This protocol assumes you have selected a promising CSP (e.g., Chiralpak IE) and are observing poor-to-moderate separation.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL solution of racemic this compound in ethanol.
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethanol.
-
Mobile Phase C: Isopropanol (IPA).
-
Additive Stock: Diethylamine (DEA).
-
-
Initial Condition Setup:
-
Column: Chiralpak IE (or similar polysaccharide CSP), 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Execution of Screening Runs:
-
Run 1 (Baseline): Mobile Phase: 90:10 (v/v) Hexane/Ethanol + 0.1% DEA.
-
Run 2: Mobile Phase: 80:20 (v/v) Hexane/Ethanol + 0.1% DEA.
-
Run 3: Mobile Phase: 95:5 (v/v) Hexane/Ethanol + 0.1% DEA.
-
Run 4: Mobile Phase: 90:10 (v/v) Hexane/IPA + 0.1% DEA.
-
Run 5: Mobile Phase: 80:20 (v/v) Hexane/IPA + 0.1% DEA.
-
-
Analysis and Next Steps:
-
Evaluate the chromatograms for retention factor (k'), selectivity (α), and resolution (Rs).
-
Identify the alcohol and percentage that provides the best selectivity, even if the resolution is not yet optimal. This will be your starting point for further optimization (flow rate and temperature).
-
Visualization: The Chiral Recognition Mechanism
Successful chiral separation relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP. According to the three-point interaction model, a stable complex requires at least three simultaneous points of interaction, with at least one being stereochemically dependent.
Caption: The "three-point interaction" model for chiral recognition.
References
-
Hyun, M. H., Min, H. J., & Cho, Y. J. (2005). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1075(1-2), 149-155. Available from: [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-206. Available from: [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1305, 196-206. Available from: [Link]
-
Pécsi, I., Szabó, Z. I., & Forgács, E. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]
-
Pécsi, I., Szabó, Z. I., & Forgács, E. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available from: [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2006). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. Available from: [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit. Available from: [Link]
-
Li, S., & Purdy, W. C. (1992). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Phase. Journal of Chromatographic Science, 30(10), 393-397. Available from: [Link]
-
Pirkle, W. H., House, D. W., & Finn, J. M. (1980). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 45(22), 4391-4395. Available from: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Available from: [Link]
-
Enantiomeric separation of α-phenylethylamine and its derivatives by series coupled open tubular columns. (n.d.). ResearchGate. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Available from: [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. Available from: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3,4-Diethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, prevention, and removal of impurities. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The primary synthetic route discussed is the reductive amination of 3,4-diethoxyacetophenone, with a particular focus on the Leuckart-Wallach reaction and related methods. These methods, while robust, can present challenges in achieving high purity.[1]
Core Synthetic Pathway: Reductive Amination
The synthesis of this compound is commonly achieved through the reductive amination of 3,4-diethoxyacetophenone. This process involves the reaction of the ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the target primary amine.[2]
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product is contaminated with unreacted 3,4-diethoxyacetophenone. How can I remove it?
Answer:
This is a very common issue resulting from incomplete reaction. The key to separation lies in the difference in chemical properties between the basic amine product and the neutral starting ketone.
Causality: The starting ketone lacks a basic nitrogen atom and will not be protonated by acid. Your target amine, however, is a primary amine and is readily protonated to form a water-soluble ammonium salt.
Solution: Acid-Base Liquid-Liquid Extraction
This is the most effective method for separating your basic amine product from neutral or acidic impurities.[3]
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The amine will react to form its corresponding ammonium salt and move into the aqueous layer, while the unreacted ketone remains in the organic layer.
-
Separation: Carefully separate the two layers. Retain the aqueous layer , as it now contains your protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.
-
Re-extraction: Extract the aqueous layer multiple times with a fresh organic solvent (ethyl acetate or DCM) to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Caption: Logic of acid-base extraction for purification.
Question 2: I am using the Leuckart reaction and see a significant amount of an N-formyl byproduct. How do I prevent this and remove it?
Answer:
The N-formyl derivative is a key intermediate in the Leuckart-Wallach reaction and its presence indicates that the final hydrolysis step is incomplete.[4][5]
Causality: The Leuckart reaction proceeds via the formation of an N-formyl amide, which must be hydrolyzed (typically under acidic or basic conditions) to yield the free primary amine.[1][6] If the hydrolysis is not driven to completion, this stable intermediate will contaminate your final product.
Prevention & Remediation:
-
Ensure Complete Hydrolysis: After the initial reaction with ammonium formate or formamide, a distinct hydrolysis step is crucial. Refluxing the reaction mixture with a strong acid (e.g., 3-6M HCl) for several hours is standard practice to cleave the formyl group.[7]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the N-formyl intermediate before proceeding with the workup.
-
Purification: If the N-formyl impurity is still present after workup, it can be challenging to remove by simple extraction as its basicity is significantly reduced compared to the free amine. In this case, column chromatography is the most effective method.
Question 3: My reaction is incomplete, and I have a lot of the intermediate imine remaining. What went wrong?
Answer:
Residual imine indicates an issue with the reduction step of the reaction.[3] This can be due to several factors.
Causality: The imine is formed in equilibrium with the starting materials.[2] Its reduction to the amine drives the reaction forward. If the reducing agent is inactive, added improperly, or if conditions are not optimal, the reduction will be inefficient.
Troubleshooting Steps:
-
Reducing Agent Potency: Ensure your reducing agent is fresh and active. Hydride reagents like sodium borohydride (NaBH₄) can decompose with moisture over time. Sodium cyanoborohydride (NaBH₃CN) is more stable at acidic pH but can also degrade.[8]
-
Reaction Conditions (pH): Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate.[9] However, the activity of the reducing agent is also pH-dependent. For NaBH₄, the reaction is often run in an alcohol like methanol. For NaBH₃CN, a slightly acidic medium is optimal to ensure the imine is present as the more reactive iminium ion.[8]
-
Temperature and Time: While Leuckart reactions require high temperatures (120-180 °C)[6], reductions with metal hydrides are often performed at lower temperatures (0 °C to room temperature). Ensure you are following the correct temperature profile for your chosen method and allowing sufficient reaction time.
-
Stoichiometry: Use a sufficient excess of the reducing agent. It is common to use 1.5 to 2.0 equivalents of the hydride reagent to ensure the complete reduction of the intermediate imine.
Impurity Profile Summary
The following table summarizes common impurities encountered in the synthesis of this compound.
| Impurity Type | Specific Example | Probable Source | Recommended Analytical Method | Remediation Strategy |
| Process-Related | 3,4-Diethoxyacetophenone | Incomplete reaction. | GC, HPLC, ¹H NMR | Acid-base extraction. |
| N-formyl-1-(3,4-diethoxyphenyl)ethanamine | Incomplete hydrolysis in Leuckart reaction.[4] | HPLC, LC-MS | Complete hydrolysis (acid reflux); Column chromatography. | |
| Intermediate Imine | Incomplete reduction.[3] | LC-MS, ¹H NMR (if stable) | Optimize reduction conditions (reagent, temp, time). | |
| Di-[1-(3,4-diethoxyphenyl)ethyl]amine | Over-alkylation of the primary amine product. | LC-MS, HPLC | Use an excess of the ammonia source; Column chromatography. | |
| Starting Material | 3-Ethoxy-4-hydroxyacetophenone | Incomplete ethylation of the precursor. | HPLC, LC-MS | Purify starting material before reaction; Column chromatography of the final product. |
| Inorganic | Inorganic Salts (e.g., NaCl, (NH₄)₂SO₄) | From workup (quench, pH adjustment).[10] | ICP-MS, Conductivity | Aqueous wash of the final product solution; Crystallization. |
| Solvent | Residual Solvents (e.g., Ethyl Acetate, Methanol) | Incomplete removal after extraction/purification.[11] | GC-HS, ¹H NMR | Drying under high vacuum; Recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity of my final product? To assess purity, a combination of methods is recommended.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying organic impurities.[13] Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS), is also highly effective for analyzing volatile amines and residual solvents.[14] For structural confirmation and identification of unknown impurities, ¹H NMR and ¹³C NMR spectroscopy are indispensable.[12]
Q2: What are the critical parameters to control in a Leuckart-Wallach reaction to minimize impurities? The key parameters are temperature and reaction time.[5] Leuckart reactions require high temperatures, often between 120-180 °C, to drive the reaction.[6] However, excessively high temperatures or prolonged reaction times can lead to thermal degradation and the formation of tarry by-products.[5] It is crucial to find the optimal balance where the reaction proceeds at a reasonable rate without significant decomposition. Monitoring the reaction by TLC or GC is highly advised.
Q3: Are there "greener" or higher-yielding alternatives to the classical Leuckart reaction? Yes, modern reductive amination methods offer milder conditions and often higher selectivity.[2] One common alternative is a two-step, one-pot reaction where the imine is first formed from the ketone and an ammonia source (like ammonium acetate) and then reduced in situ with a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8] Catalytic hydrogenation using a metal catalyst (e.g., Pd/C, Raney Nickel) and H₂ is another powerful method that avoids stoichiometric inorganic waste.[15]
Q4: My reaction mixture formed an emulsion during the acid-base workup. How can I manage this? Emulsions are common when working with amines.[16] To break an emulsion, you can try several techniques:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Add a Different Solvent: Adding a small amount of a different solvent (e.g., methanol if you are using DCM) can sometimes disrupt the emulsion.
References
-
Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
ResearchGate. (n.d.). The Leuckart Reaction. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
YouTube. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. [Link]
-
Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. [Link]
-
YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything!. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (n.d.). [Link]
-
YouTube. (2023, March 16). Reductive Amination. [Link]
-
Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
-
Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. [Link]
-
ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Scribd. (n.d.). Studies On The Leuckart Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]
- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. veeprho.com [veeprho.com]
- 11. moravek.com [moravek.com]
- 12. iransilicate.com [iransilicate.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. bre.com [bre.com]
- 15. mdpi.com [mdpi.com]
- 16. How To [chem.rochester.edu]
Validation & Comparative
Cross-Validation of Phenethylamine Analogue Effects in Cancer Cell Lines: A Comparative Guide
Introduction: The Therapeutic Potential of Phenethylamine Derivatives
Phenethylamine and its derivatives represent a broad class of compounds with significant pharmacological interest due to their diverse biological activities. Many substituted phenethylamines are known to interact with various neurotransmitter systems and have been developed as stimulants, antidepressants, and appetite suppressants.[1] More recently, research has expanded to investigate their potential in other therapeutic areas, including oncology. The structural similarity of some phenethylamine derivatives to known pharmacologically active molecules suggests they may serve as valuable scaffolds for the development of novel therapeutic agents.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a framework for evaluating the cellular effects of such compounds. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Rationale for Cross-Validation in Different Cell Lines
The therapeutic efficacy of a compound can vary significantly across different cancer types and even between different cell lines derived from the same tumor type. This heterogeneity is a major challenge in oncology drug development. Therefore, cross-validating the effects of a novel compound in a panel of well-characterized cell lines is a critical step in preclinical research.
This guide will focus on a comparative study in two representative cancer cell lines:
-
KB (nasopharyngeal carcinoma): A drug-sensitive cancer cell line.
-
KBvin (vincristine-resistant KB): A multidrug-resistant cancer cell line that overexpresses P-glycoprotein (P-gp), a major drug efflux pump.[2]
By comparing the effects of our model compound in these two cell lines, we can assess its intrinsic cytotoxicity and, more importantly, its ability to overcome multidrug resistance.
Comparative Compound
To evaluate the chemoreversal activity of the phenethylamine analogue, it will be tested in combination with a well-established chemotherapeutic agent:
-
Paclitaxel: A potent mitotic inhibitor used in the treatment of numerous cancers. Its efficacy is often limited by the development of multidrug resistance, frequently mediated by P-gp.
Experimental Design and Workflow
The following diagram illustrates the overall experimental workflow for the cross-validation of the phenethylamine analogue's effects.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed KB and KBvin cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the phenethylamine analogue, paclitaxel, or a combination of both for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Annexin V staining is a common method for detecting early apoptotic cells, while propidium iodide is used to identify late apoptotic and necrotic cells.[4][5]
Protocol:
-
Cell Treatment: Treat KB and KBvin cells in 6-well plates with the compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[6]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the Annexin V assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[2]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of the compound.[7][8]
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, cleaved caspase-3, PARP, Cyclin B1, Cdk1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Anticipated Data and Interpretation
The following tables summarize the expected outcomes from the described experiments.
Table 1: Cell Viability (IC50 Values in µM)
| Compound/Combination | KB Cells | KBvin Cells |
| Phenethylamine Analogue | > 50 | > 50 |
| Paclitaxel | 0.05 | 2.5 |
| Phenethylamine Analogue + Paclitaxel | 0.04 | 0.1 |
-
Interpretation: The phenethylamine analogue alone is expected to have low cytotoxicity. In combination with paclitaxel, a significant reduction in the IC50 of paclitaxel in the resistant KBvin cell line would indicate a potent chemoreversal effect.
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | KB Cells | KBvin Cells |
| Vehicle Control | < 5% | < 5% |
| Paclitaxel (0.1 µM) | 40% | 10% |
| Phenethylamine Analogue (10 µM) + Paclitaxel (0.1 µM) | 45% | 60% |
-
Interpretation: A significant increase in apoptosis in KBvin cells treated with the combination compared to paclitaxel alone would confirm that the analogue sensitizes resistant cells to the chemotherapeutic agent.
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment | KB Cells | KBvin Cells |
| Vehicle Control | 15% | 15% |
| Paclitaxel (0.1 µM) | 70% | 25% |
| Phenethylamine Analogue (10 µM) + Paclitaxel (0.1 µM) | 75% | 80% |
-
Interpretation: Paclitaxel induces G2/M arrest. A restoration of this arrest in KBvin cells upon combination treatment would suggest that the analogue is overcoming the resistance mechanism that prevents paclitaxel from exerting its effect.
Potential Signaling Pathway Involvement
The chemoreversal activity of the phenethylamine analogue is likely mediated by the inhibition of the P-glycoprotein drug efflux pump.[2] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of chemoreversal.
Western blot analysis of P-gp expression levels would be crucial to confirm this mechanism. A decrease in P-gp expression or a functional inhibition would lead to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic effects.
Conclusion
This guide provides a comprehensive framework for the cross-validation of the cellular effects of a novel phenethylamine analogue, using a combination of in vitro assays. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression in both drug-sensitive and drug-resistant cancer cell lines, researchers can gain critical insights into its therapeutic potential. The detailed protocols and data interpretation guidelines presented here are designed to ensure scientific integrity and provide a solid foundation for further preclinical development. The investigation of such compounds as chemoreversal agents offers a promising strategy to combat multidrug resistance, a major obstacle in cancer therapy.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
Sources
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. novusbio.com [novusbio.com]
A Comparative Guide to the Synthesis of 1-(3,4-Diethoxyphenyl)ethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the production of chiral amines is a cornerstone of drug development. Among these, 1-(3,4-Diethoxyphenyl)ethanamine stands as a valuable intermediate, its structural motif present in various pharmacologically active compounds. The efficient and selective synthesis of this amine is therefore of significant interest to the scientific community. This guide provides an in-depth comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.
The synthesis of the target molecule invariably begins with the preparation of the key precursor, 3,4-diethoxyacetophenone. A common and effective method for this is the Friedel-Crafts acylation of 1,2-diethoxybenzene.
Part 1: Synthesis of the Starting Material: 3,4-Diethoxyacetophenone
A robust method for the synthesis of 3,4-diethoxyacetophenone involves the ethylation of catechol followed by a Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 3,4-Diethoxyacetophenone
Step 1: Ethylation of Catechol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Add a base, for instance, potassium carbonate (2.5 eq), to the solution.
-
To the stirred suspension, add diethyl sulfate (2.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 1,2-diethoxybenzene. Purify by vacuum distillation.
Step 2: Friedel-Crafts Acylation of 1,2-Diethoxybenzene
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous aluminum chloride (1.2 eq) and a dry solvent like dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Add a solution of 1,2-diethoxybenzene (1.0 eq) in dry DCM dropwise from the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,4-diethoxyacetophenone can be purified by recrystallization or column chromatography.
Part 2: Comparative Analysis of Synthetic Routes to this compound
This section will explore three distinct and widely applicable methods for the conversion of 3,4-diethoxyacetophenone to the target amine:
-
Route 1: Direct Reductive Amination using Sodium Borohydride.
-
Route 2: The Leuckart-Wallach Reaction.
-
Route 3: Synthesis via Oxime Formation and Subsequent Hydrogenation.
Caption: Overview of the synthetic pathways to this compound.
Route 1: Direct Reductive Amination with Sodium Borohydride
Direct reductive amination is a widely used one-pot method for the synthesis of amines from carbonyl compounds.[1][2] This approach involves the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable hydride-donating agent. Sodium borohydride is a cost-effective and relatively mild reducing agent for this transformation.[3][4]
Mechanism
The reaction proceeds through the initial formation of a hemiaminal by the reaction of 3,4-diethoxyacetophenone with ammonia. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by sodium borohydride to yield the final amine product. The use of a protic solvent like methanol is common, and the reaction is often carried out at room temperature.
Caption: Reductive amination of 3,4-diethoxyacetophenone.
Experimental Protocol
-
In a round-bottom flask, dissolve 3,4-diethoxyacetophenone (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
-
Purify the product by column chromatography or distillation under reduced pressure.
Route 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5] The use of ammonium formate is a common variation.[6] This reaction is typically carried out at elevated temperatures.[7]
Mechanism
The reaction begins with the formation of an iminium ion from the ketone and ammonia (generated from the decomposition of ammonium formate).[5] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding formamide. Subsequent hydrolysis of the formamide under acidic or basic conditions yields the desired primary amine.[8]
Caption: The Leuckart-Wallach reaction pathway.
Experimental Protocol
-
Place 3,4-diethoxyacetophenone (1.0 eq) and ammonium formate (3-5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 160-180°C and maintain for 6-12 hours. The reaction can be monitored by TLC.
-
After cooling, add a solution of hydrochloric acid (e.g., 10-20%) to the reaction mixture and heat to reflux for 4-8 hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it alkaline by the addition of a strong base (e.g., NaOH or KOH solution).
-
Extract the basic aqueous solution with an organic solvent such as diethyl ether or toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation.
Route 3: Synthesis via Oxime Formation and Subsequent Hydrogenation
This two-step route involves the conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine.[9] This method can offer high yields and is amenable to various reduction conditions.
Mechanism
In the first step, 3,4-diethoxyacetophenone reacts with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) to form 3,4-diethoxyacetophenone oxime. The oxime is then reduced in a separate step. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon, Raney nickel) is a common and effective method for this reduction.[9]
Caption: Two-step synthesis via oxime formation and hydrogenation.
Experimental Protocol
Step 1: Synthesis of 3,4-Diethoxyacetophenone Oxime
-
Dissolve 3,4-diethoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium acetate (2.0-2.5 eq) or pyridine (2.0 eq).
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the oxime.
-
Collect the solid oxime by filtration, wash with water, and dry. The crude oxime can be purified by recrystallization if necessary.
Step 2: Catalytic Hydrogenation of the Oxime
-
In a hydrogenation vessel, dissolve the 3,4-diethoxyacetophenone oxime (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the oxime).
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base and extract the amine into an organic solvent.
-
Dry the organic extract and concentrate to obtain the crude amine, which can be purified by distillation.
Part 3: Comparative Data and Senior Application Scientist's Insights
| Parameter | Route 1: Direct Reductive Amination | Route 2: Leuckart-Wallach Reaction | Route 3: Oxime Hydrogenation |
| Reagents | Ammonia, Sodium Borohydride | Ammonium Formate, HCl | Hydroxylamine, H₂, Pd/C |
| Reaction Conditions | Mild (0°C to RT) | Harsh (High Temperature: 160-180°C) | Mild (RT, moderate pressure) |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Scalability | Good | Moderate (high temperatures can be challenging) | Excellent |
| Safety Considerations | Use of flammable methanol, careful handling of NaBH₄ | High reaction temperatures, corrosive HCl | Handling of H₂ gas under pressure, flammable catalyst |
| Green Chemistry | Use of borohydride (less ideal) | High energy input, use of strong acid | Use of H₂ is clean, but catalyst can be a concern |
| Workup/Purification | Relatively straightforward extraction and chromatography | Requires neutralization and extraction from a large volume of aqueous solution | Filtration of catalyst, then standard workup. |
Senior Application Scientist's Insights
The choice of synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, available equipment, and purity requirements.
-
Route 1 (Direct Reductive Amination) is an attractive option for its operational simplicity and mild reaction conditions. The one-pot nature of the reaction is advantageous for smaller-scale laboratory preparations. However, the use of sodium borohydride in the presence of an amine and ketone can sometimes lead to side reactions, such as the reduction of the starting ketone, which may complicate purification and lower the overall yield. Careful control of the reaction conditions, such as the order of addition of reagents, is crucial for success.
-
Route 2 (The Leuckart-Wallach Reaction) is a robust and often high-yielding method. Its primary drawback is the requirement for high reaction temperatures, which may not be suitable for all laboratory settings and can be energy-intensive on a larger scale. The workup procedure can also be more involved due to the need for hydrolysis of the formamide intermediate and subsequent neutralization. However, for its reliability and use of inexpensive reagents, it remains a valuable tool in the synthetic chemist's arsenal.
-
Route 3 (Oxime Hydrogenation) often provides the cleanest products and highest yields. The two-step nature of this process allows for the isolation and purification of the oxime intermediate, which can lead to a purer final product. Catalytic hydrogenation is a highly efficient and scalable reduction method. The main considerations for this route are the handling of hydrogen gas, which requires specialized equipment, and the potential for catalyst poisoning. However, for large-scale production where purity and yield are paramount, this is often the preferred method.
References
-
Leuckart reaction - Sciencemadness Wiki. (2020, February 11). Retrieved January 12, 2026, from [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]
- CN105461527A - Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone - Google Patents. (n.d.).
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. (2008, December 28). Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents. (n.d.).
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved January 12, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 12, 2026, from [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Retrieved January 12, 2026, from [Link]
-
From reduction of Oximes: Oxime is obtained by the action of carbonyl com.. - Filo. (2024, December 15). Retrieved January 12, 2026, from [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
- CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents. (n.d.).
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (n.d.). Retrieved January 12, 2026, from [Link]
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents. (n.d.).
-
Synthesis of 3,4-ethylenedioxythiophene (EDOT) - Suzhou Yacoo Science Co., Ltd. (2017, October 17). Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. From reduction of Oximes: Oxime is obtained by the action of carbonyl com.. [askfilo.com]
- 9. scbt.com [scbt.com]
An In Vivo Comparative Analysis of 1-(3,4-Diethoxyphenyl)ethanamine and Its Analogs for Preclinical Research
This guide provides a comprehensive in vivo comparison of 1-(3,4-Diethoxyphenyl)ethanamine with its better-known structural analogs. As direct in vivo research on this compound is not extensively available in public literature, this document synthesizes data from closely related phenethylamine derivatives to forecast its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.
Introduction to this compound and Its Chemical Class
This compound belongs to the phenethylamine class of compounds, a group known for a wide range of psychoactive effects, from stimulants to hallucinogens.[1] The core structure of phenethylamine is a foundational motif for many endogenous neurotransmitters, including dopamine and norepinephrine.[2] Modifications to the phenyl ring and the ethylamine side chain can dramatically alter a compound's pharmacological properties, including its affinity for various receptors and transporters.[3]
The subject of this guide, this compound, is characterized by two ethoxy groups at the 3 and 4 positions of the phenyl ring. This substitution pattern is analogous to the naturally occurring neurotransmitter dopamine, which has hydroxyl groups in the same positions. A closely related and more extensively studied analog is 1-(3,4-dimethoxyphenyl)ethanamine, where methoxy groups replace the ethoxy groups. The seemingly minor difference between a methoxy and an ethoxy group can lead to significant variations in lipophilicity, metabolism, and ultimately, in vivo activity.
Predicted Mechanism of Action: Insights from Analogs
The primary mechanism of action for many psychoactive phenethylamines involves interaction with monoamine systems in the central nervous system.[4] This includes effects on dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT) and direct agonism at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][5]
Based on data from its dimethoxy analog and other substituted phenethylamines, this compound is predicted to be a monoamine releaser and/or reuptake inhibitor, with potential agonist activity at serotonin 5-HT₂A receptors. The ethoxy substitution, being bulkier and more lipophilic than a methoxy group, may influence the potency and selectivity of these interactions.
Serotonergic and Dopaminergic Signaling Pathways
The diagram below illustrates the general signaling pathways affected by psychoactive phenethylamines.
Caption: Standard workflow for in vivo behavioral testing.
Step-by-Step Protocol: Open Field Test
-
Animal Acclimation: House male C57BL/6J mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week prior to experimentation. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes. Habituate each mouse to the open field arena (e.g., a 40 cm x 40 cm x 30 cm Plexiglas box) for 30 minutes.
-
Drug Preparation and Administration: Dissolve this compound and its analogs in a suitable vehicle (e.g., sterile saline). Administer the compounds via intraperitoneal (i.p.) injection at various doses. A vehicle-only group should be included as a control.
-
Data Acquisition: Immediately after injection, place the mouse in the center of the open field arena. Record locomotor activity (distance traveled, rearing frequency) and stereotyped behaviors (circling, head-weaving) for 60 minutes using an automated video-tracking system.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses and compounds.
In Vivo Microdialysis for Neurotransmitter Level Assessment
To investigate the effects on synaptic neurotransmitter levels, in vivo microdialysis in awake, freely moving rats is the gold standard.
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting a brain region of interest, such as the nucleus accumbens or prefrontal cortex. Allow for a one-week recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.
-
Drug Administration and Sample Collection: Administer the test compound and continue collecting dialysate samples for several hours.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC). [6]6. Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline and analyze for significant changes over time and between treatment groups.
Conclusion
While direct in vivo comparative data for this compound remains to be established, this guide provides a predictive framework based on the extensive literature on its structural analogs. The diethoxy substitution is anticipated to increase lipophilicity, potentially leading to a distinct pharmacokinetic and pharmacodynamic profile compared to its dimethoxy counterpart. The outlined experimental protocols offer a robust methodology for the comprehensive in vivo characterization of this and other novel phenethylamine derivatives, enabling a deeper understanding of their therapeutic and toxicological potential.
References
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology. [Link]
-
Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-)-MDMA trained mice. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. [Link]
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. [Link]
-
Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Behavioural Brain Research. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomedicines. [Link]
-
2,5-Dimethoxy-4-bromoamphetamine. Wikipedia. [Link]
-
Behavioral sensitization to 3,4-methylenedioxymethamphetamine is long-lasting and modulated by the context of drug administration. Behavioural Pharmacology. [Link]
-
Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]
-
Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]
-
Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds. [Link]
-
Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats. ResearchGate. [Link]
-
Pharmacodynamics. StatPearls. [Link]
-
Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences. [Link]
-
2C-B. Wikipedia. [Link]
-
Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology. [Link]
-
Enantiomeric differences in the effects of 3,4-methylenedioxymethamphetamine on extracellular monoamines and metabolites in the striatum of freely-moving rats: an in vivo microdialysis study. Neuropharmacology. [Link]
Sources
- 1. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effects of psychostimulants and hallucinogens in S(+)-3,4-methylenedioxymethamphetamine (MDMA) and R(-)-MDMA trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and pharmacodynamics of the novel PAR-1 antagonist vorapaxar in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric differences in the effects of 3,4-methylenedioxymethamphetamine on extracellular monoamines and metabolites in the striatum of freely-moving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Biological Effects of 1-(3,4-Diethoxyphenyl)ethanamine and Structurally Related Phenethylamines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility of the biological effects of 1-(3,4-Diethoxyphenyl)ethanamine. Due to the limited direct experimental data on this specific molecule, this guide establishes a comparative approach, leveraging data from its close structural analogs: 3,4-dimethoxyphenethylamine (DMPEA) and the potent monoamine releaser 4-methylthioamphetamine (4-MTA).
The core of this document is built on the principle of scientific integrity, emphasizing that robust and reproducible data is the cornerstone of credible research. We will delve into the mechanistic underpinnings of phenethylamine pharmacology, provide detailed, field-proven experimental protocols, and offer a rigorous framework for assessing the reproducibility of your findings.
Introduction: The Challenge of Reproducibility in Novel Psychoactive Substance Research
The landscape of psychoactive substance research is in a constant state of flux, with novel chemical entities emerging at a rapid pace. This compound belongs to the phenethylamine class, a group of compounds renowned for their diverse and potent effects on the central nervous system, primarily through modulation of monoamine neurotransmitter systems.[1] However, the scientific evaluation of such novel compounds is often hampered by a lack of standardized methodologies and a thorough assessment of the reproducibility of their biological effects.
Inconsistent findings can arise from a multitude of factors, including variations in experimental protocols, reagent quality, and data analysis methods.[2][3] This guide aims to address these challenges by providing a structured approach to investigating the biological activity of this compound, with a steadfast focus on generating reproducible data.
Comparative Pharmacology: A Data-Driven Look at Structural Analogs
In the absence of direct data for this compound, we can infer its potential biological activity by examining its structural relatives, DMPEA and 4-MTA. The seemingly minor difference in the alkoxy substituents at the 3 and 4 positions of the phenyl ring can lead to significant pharmacological divergence.
Structure-Activity Relationship (SAR) Insights:
The nature of the substituent on the phenyl ring of phenethylamines plays a crucial role in determining their affinity and activity at monoamine transporters and receptors. Generally, increasing the lipophilicity of the 4-position substituent can enhance affinity for the serotonin 5-HT2A receptor.[4][5] The substitution pattern also influences selectivity between the different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). For instance, para-substitution often increases potency at SERT.[6] Based on these principles, it is plausible to hypothesize that the diethoxy groups of this compound, being more lipophilic than the dimethoxy groups of DMPEA, may confer a higher affinity for certain biological targets.
The following table summarizes the known in vitro biological activities of our comparator compounds.
| Compound | Target | Assay Type | Value | Units | Reference |
| DMPEA | MAO-B | Inhibition | - | - | [7] |
| Serotonin Receptors | Binding Affinity | Weak | - | [8] | |
| 4-MTA | MAO-A | Inhibition (IC50) | 250 | nM | [9] |
| 5-HT2A Receptor | Binding Affinity (Ki) | 1500 | nM | [9] | |
| 5-HT2C Receptor | Binding Affinity (Ki) | 1800 | nM | [9] | |
| SERT | Release (EC50) | - | - | - | |
| DAT | Release (EC50) | - | - | - |
Note: A comprehensive search did not yield specific EC50 values for monoamine release for 4-MTA in a comparable format. This highlights the existing gaps in publicly available data for even well-known compounds.
Experimental Protocols for Assessing Biological Effects and Reproducibility
This section provides detailed, step-by-step protocols for key in vitro and in vivo assays relevant to the pharmacological characterization of phenethylamines. Each protocol is designed to be a self-validating system, with built-in controls and clear endpoints to ensure data integrity and reproducibility.
In Vitro Assays: Probing Molecular Interactions
This assay is fundamental for determining whether a compound inhibits the reuptake of monoamine neurotransmitters, a common mechanism of action for many psychoactive substances.
Workflow Diagram:
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human monoamine transporter of interest (e.g., HEK293 cells expressing hDAT, hSERT, or hNET) in the appropriate medium.
-
The day before the assay, seed the cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.[10]
-
-
Assay Buffer Preparation:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4).[11] Pargyline, a monoamine oxidase inhibitor, is included to prevent the degradation of the neurotransmitter.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (this compound) and the comparator compounds (DMPEA, 4-MTA) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. The final solvent concentration in the assay should be kept constant and low (e.g., <0.1%) to avoid solvent-induced effects.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with KRH buffer.
-
Pre-incubate the cells with 50 µL of the test compound dilutions or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of KRH buffer containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT) to each well. The final concentration of the radioligand should be close to its Km value for the respective transporter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a scintillation cocktail or a suitable lysis buffer.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response model to determine the IC50 value.
-
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., 5-HT2A) or from a brain region known to have a high density of the receptor (e.g., rat frontal cortex).[12][13]
-
Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Buffer and Reagents:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).[1]
-
Prepare serial dilutions of the test and comparator compounds.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.[14]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
In Vivo Assays: Assessing Behavioral Effects
The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects.[16][17]
Workflow Diagram:
Caption: Workflow for the head-twitch response assay in rodents.
Detailed Protocol:
-
Animals and Housing:
-
Use male C57BL/6J mice, as they exhibit a robust HTR. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before starting the experiments.
-
-
Drug Preparation and Administration:
-
Dissolve the test and comparator compounds in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like Tween 80).
-
Administer the compounds via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. Include a vehicle control group.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding).
-
Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, spasmodic, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.[18]
-
For increased accuracy and to reduce observer bias, video record the sessions and have two independent, blinded observers score the videos. Automated systems using magnetometers or video tracking software can also be employed for more objective quantification.[3][19][20]
-
-
Data Analysis:
-
Sum the number of head twitches for each animal over the observation period.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control.
-
Generate a dose-response curve by plotting the mean number of head twitches against the drug dose.
-
This assay measures the stimulant or depressant effects of a compound on general motor activity.[17][21]
Detailed Protocol:
-
Apparatus:
-
Use automated locomotor activity chambers equipped with infrared beams to detect movement.[22]
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound, comparator, or vehicle.
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).[23]
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.
-
Calculate the total activity for each animal over the entire session.
-
Compare the activity levels between treatment groups using a repeated-measures ANOVA (for time course data) or a one-way ANOVA (for total activity data), followed by appropriate post-hoc tests.
-
Ensuring and Assessing Reproducibility: A Statistical and Methodological Framework
Reproducibility is not an afterthought; it is an integral part of experimental design and execution.[24][25][26]
Methodological Considerations for Enhancing Reproducibility:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.[27][28]
-
Reagent and Compound Characterization: Ensure the identity, purity, and concentration of all compounds and reagents.
-
Cell Line Authentication: Regularly authenticate cell lines to confirm their identity and rule out contamination.
-
Blinding and Randomization: Whenever possible, blind the experimenter to the treatment conditions and randomize the assignment of animals or experimental units to treatment groups.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance.
Statistical Assessment of Reproducibility:
-
Intra-assay Variability: This measures the precision of the assay within a single experiment. It is typically assessed by running replicates of the same samples within the same assay plate. The coefficient of variation (CV) is calculated for these replicates, and an intra-assay CV of less than 10% is generally considered acceptable.[2][6][29][30][31]
-
Calculation: CV (%) = (Standard Deviation / Mean) * 100
-
-
Inter-assay Variability: This assesses the reproducibility of the assay across different experiments performed on different days. This is determined by running the same control samples in multiple independent assays. An inter-assay CV of less than 15% is generally considered acceptable.[2][6]
-
Statistical Comparison of Dose-Response Curves: When comparing the potency (EC50 or IC50) and efficacy (Emax) of different compounds or the same compound under different conditions, it is crucial to use appropriate statistical methods. Nonlinear regression analysis allows for the comparison of curve parameters, and statistical tests can be used to determine if the differences are significant.[9][32][33][34]
Logical Framework for Reproducibility Assessment:
Caption: A logical framework for ensuring and assessing experimental reproducibility.
Conclusion and Future Directions
The biological investigation of novel compounds like this compound necessitates a rigorous and systematic approach. This guide has provided a comparative framework, leveraging data from structural analogs and presenting detailed protocols for key in vitro and in vivo assays. By adhering to these methodologies and placing a strong emphasis on the principles of reproducibility, researchers can generate high-quality, reliable data that will advance our understanding of the pharmacology of this and other novel phenethylamines.
Future studies should aim to directly characterize the biological activity of this compound using the protocols outlined here. A direct comparison of its in vitro and in vivo effects with DMPEA and 4-MTA will provide valuable insights into the structure-activity relationships of 3,4-dialkoxy-substituted phenethylamines. Furthermore, a thorough investigation of its metabolism and potential for off-target effects will be crucial for a comprehensive safety and efficacy assessment.
References
-
Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
-
National Institutes of Health. A Guide to Reproducibility in Preclinical Research. [Link]
-
ResearchGate. Which statistical tool or test can be used for dose-response curve with time component? [Link]
-
Top Tip Bio. How To Calculate The Coefficient Of Variation (CV). [Link]
-
Protocol Online. intra-assay and inter-assay coefficient of variation. [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
-
Wikipedia. 4-Methylthioamphetamine. [Link]
-
Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]
-
National Center for Biotechnology Information. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. [Link]
-
Wiley Analytical Science. Statistical analysis of dose-response curves. [Link]
-
ResearchGate. A Guide to Reproducibility in Preclinical Research. [Link]
-
Cross Validated. What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? [Link]
-
Wikipedia. Head-twitch response. [Link]
-
ResearchGate. How to calculate the inter assay and intra assay vatiations? [Link]
-
Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
-
Culture Collections. Reproducibility in pre-clinical life science research. [Link]
-
National Center for Biotechnology Information. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. [Link]
-
Patsnap. What are the ICH guidelines for non-clinical pharmacology studies? [Link]
-
National Center for Biotechnology Information. Recommendations for robust and reproducible preclinical research in personalised medicine. [Link]
-
Frontiers. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. [Link]
-
Medium. Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. [Link]
-
National Center for Biotechnology Information. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. [Link]
-
KoreaScience. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
-
National Center for Biotechnology Information. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. [Link]
-
National Center for Biotechnology Information. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]
-
ACS Publications. Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. [Link]
-
Melior Discovery. Locomotor Sensitization Study. [Link]
-
Slideshare. Expt 11 Effect of drugs on locomotor activity using actophotometer. [Link]
-
National Center for Biotechnology Information. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. [Link]
-
National Center for Biotechnology Information. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. [Link]
-
National Center for Biotechnology Information. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
National Center for Biotechnology Information. Sustained exposure to 3,4-methylenedioxymethamphetamine induces the augmentation of exocytotic serotonin release in rat organotypic raphe slice cultures. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
National Center for Biotechnology Information. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. [Link]
-
National Center for Biotechnology Information. Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
National Center for Biotechnology Information. Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. [Link]
-
ResearchGate. EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. [Link]
-
National Center for Biotechnology Information. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. toptipbio.com [toptipbio.com]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. salimetrics.com [salimetrics.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. graphpad.com [graphpad.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Head-twitch response - Wikipedia [en.wikipedia.org]
- 17. va.gov [va.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 22. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 27. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 28. Recommendations for robust and reproducible preclinical research in personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. intra-assay and inter-assay coefficient of variation - Bioinformatics and Biostatistics [protocol-online.org]
- 30. researchgate.net [researchgate.net]
- 31. medium.com [medium.com]
- 32. researchgate.net [researchgate.net]
- 33. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 34. biology.stackexchange.com [biology.stackexchange.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Diethoxyphenyl)ethanamine Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3,4-diethoxyphenyl)ethanamine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers insights into experimental design, and presents detailed protocols for the synthesis and evaluation of these compounds. By exploring the nuanced effects of structural modifications, we aim to empower researchers to rationally design novel analogs with tailored pharmacological profiles.
Introduction: The Phenethylamine Scaffold and the Significance of Alkoxy Substitutions
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds. The substitution pattern on the phenyl ring profoundly influences the pharmacological properties of these molecules, dictating their affinity and selectivity for various biological targets. Among these, alkoxy-substituted phenethylamines have garnered significant attention for their diverse activities. This guide focuses on the this compound core, a less-explored but promising variation of the more extensively studied dimethoxy and methoxy-ethoxy analogs. Understanding the impact of the dual ethoxy groups is crucial for unlocking the therapeutic potential of this chemical class.
Probable Biological Targets and General SAR Principles
Based on the pharmacology of structurally related phenethylamines, the primary biological targets for this compound derivatives are likely to be the dopamine D2 receptor (D2R) and phosphodiesterase 10A (PDE10A) .
Dopamine D2 Receptor (D2R)
The D2R is a key G protein-coupled receptor (GPCR) in the central nervous system, playing a pivotal role in motor control, motivation, and reward. It is a primary target for antipsychotic and anti-Parkinsonian drugs.
General Structure-Activity Relationship for Phenethylamine-based D2R Ligands:
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are critical. Hydroxyl groups, as seen in dopamine, are important for high-affinity binding. Alkoxy groups, such as methoxy and ethoxy, can also confer significant affinity, with their size and lipophilicity influencing the binding profile.
-
Ethylamine Side Chain: The ethylamine side chain is a crucial pharmacophoric element. Modifications to the amine, such as N-alkylation, can modulate activity and selectivity. The presence of an alpha-methyl group, as in the ethanamine series, can increase metabolic stability and alter receptor interactions.
-
Chirality: The stereochemistry at the alpha-carbon of the ethanamine side chain can have a profound impact on D2R affinity and functional activity, with one enantiomer often exhibiting significantly higher potency.
Phosphodiesterase 10A (PDE10A)
PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is highly expressed in the medium spiny neurons of the striatum, making it an attractive target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.[1]
General Structure-Activity Relationship for Phenethylamine-based PDE10A Inhibitors:
While the SAR for phenethylamine-based PDE10A inhibitors is less defined than for D2R ligands, some general principles can be inferred from existing research on other scaffolds. Inhibition of PDE10A often involves interactions with a hydrophobic pocket in the active site. The dialkoxy-substituted phenyl ring of our core structure is well-suited to engage in such interactions.
Comparative Analysis: The Impact of the 3,4-Diethoxy Substitution
The defining feature of the compounds at the heart of this guide is the 3,4-diethoxy substitution pattern. To understand its significance, we will compare it with the more common 3,4-dimethoxy and 3-methoxy-4-ethoxy patterns.
| Substitution Pattern | Key Physicochemical Properties | Hypothesized Impact on Biological Activity |
| 3,4-Dimethoxy | Smaller size, moderate lipophilicity. | Well-established pattern in many centrally active compounds. Provides a balance of steric and electronic properties for receptor binding. |
| 3-Methoxy-4-Ethoxy | Asymmetric substitution, increased lipophilicity compared to dimethoxy. | May offer a different vector for interaction within the binding pocket, potentially altering selectivity or affinity. |
| 3,4-Diethoxy | Increased bulk and lipophilicity compared to dimethoxy and methoxy-ethoxy. | The larger ethoxy groups may provide enhanced van der Waals interactions within a hydrophobic binding pocket, potentially increasing affinity. However, excessive bulk could also lead to steric hindrance, reducing affinity. The increased lipophilicity may enhance brain penetration. |
Expert Insight: The transition from methoxy to ethoxy groups represents a subtle yet significant modification. While increasing lipophilicity can be beneficial for blood-brain barrier penetration, it is a double-edged sword. The increased steric bulk of the ethoxy groups necessitates a binding pocket that can accommodate them. Therefore, the activity of this compound derivatives will be highly dependent on the specific topology of the target's binding site.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to this compound involves the reductive amination of 3,4-diethoxyphenylacetone. For the synthesis of chiral derivatives, asymmetric reductive amination or resolution of the racemic amine can be employed.[2]
Example Protocol: Synthesis of Racemic this compound
-
To a solution of 3,4-diethoxyphenylacetone (1.0 eq) in methanol, add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source for the reductive amination.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. This is a mild reducing agent suitable for imine reduction.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of 1M HCl. This will neutralize the excess reducing agent and protonate the amine.
-
Wash the aqueous layer with dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with 2M NaOH until pH > 12. This will deprotonate the amine, making it extractable into an organic solvent.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Biological Evaluation
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the D2 receptor.
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
In a 96-well plate, add the cell membranes, a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
PDE10A Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of PDE10A.
-
Use a commercially available PDE10A assay kit that measures the conversion of cAMP or cGMP to AMP or GMP.
-
In a 96-well plate, add the PDE10A enzyme, the substrate (cAMP or cGMP), and varying concentrations of the test compound.
-
Incubate at 30 °C for a specified time.
-
Stop the reaction and add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of substrate remaining.
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value from the concentration-response curve.
Diagram of In Vitro Assay Workflow:
Caption: In vitro assay workflows for D2R binding and PDE10A inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel CNS-active agents. By systematically exploring modifications to this core structure and evaluating their effects at key targets like the dopamine D2 receptor and PDE10A, researchers can uncover new therapeutic opportunities. The increased lipophilicity and steric bulk of the diethoxy groups compared to their dimethoxy counterparts are key considerations in the rational design of new analogs. Future work should focus on the synthesis of a focused library of derivatives with variations in the alpha-substituent and N-alkylation of the ethylamine side chain. A thorough in vitro and in vivo characterization of these compounds will be essential to delineate a clear structure-activity relationship and to identify lead candidates for further development.
References
-
Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link][2][3][4][5]
-
Zhang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link][6]
-
Neumeyer, K. R., et al. (2003). In Vitro and in Vivo Characterization of R(+)-FIDA2: A Dopamine D2-like Imaging Agent. Journal of Nuclear Medicine, 44(10), 1673-1681. [Link][7]
-
Benoit-Marand, M., et al. (2007). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. The Journal of Neuroscience, 27(34), 9134-9141. [Link][8]
-
Lewis, M. C., et al. (2016). In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. The Journal of Pharmacology and Experimental Therapeutics, 357(2), 341-349. [Link][1]
-
Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 553-559. [Link][10][11]
-
Menniti, F. S., et al. (2021). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Neuroscience, 14, 600178. [Link][12]
-
Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link][13][14]
-
Zhang, Y., et al. (2019). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 10(4), 1131-1137. [Link][2][16]
-
Yao, L., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(6), 490-495. [Link][4]
Sources
- 1. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Page loading... [guidechem.com]
- 9. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
- 12. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking the Efficacy of 1-(3,4-Diethoxyphenyl)ethanamine: A Comparative Analysis Against Standard Neuromodulatory Compounds
This guide provides a comprehensive framework for evaluating the efficacy of 1-(3,4-Diethoxyphenyl)ethanamine, a substituted phenethylamine, against a panel of well-characterized standard compounds. Given the limited direct pharmacological data on this specific molecule, this document outlines a robust, hypothesis-driven approach to its characterization. We will leverage established principles of structure-activity relationships within the phenethylamine class to propose likely biological targets and detail the requisite experimental protocols for a thorough comparative analysis. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
The core of this investigation lies in dissecting the potential interactions of this compound with key components of monoaminergic neurotransmission. Substituted phenethylamines are known to exert their effects by modulating the activity of monoamine transporters (dopamine, serotonin, and norepinephrine) and their respective G-protein coupled receptors (GPCRs).[1] Therefore, our benchmarking strategy will focus on quantifying the compound's potency and efficacy at these targets relative to established standards.
Rationale for Selection of Standard Compounds
The choice of standard compounds is critical for a meaningful comparative analysis. We have selected a panel of well-validated molecules that represent key mechanisms of action within monoaminergic systems. This allows for a multi-faceted evaluation of this compound's pharmacological profile.
| Compound Class | Specific Compound(s) | Rationale for Inclusion |
| Endogenous Monoamines | Dopamine, Serotonin | To establish a baseline for receptor activation and transporter interaction. |
| Dopamine Receptor Agonists | Apomorphine, Bromocriptine | To compare the potency and efficacy of G-protein coupled receptor activation in the dopaminergic system.[2][3] |
| Serotonin Receptor Agonists | Sumatriptan, Buspirone | To assess the compound's activity at various serotonin receptor subtypes, which are common targets for phenethylamines.[4][5] |
| Monoamine Reuptake Inhibitors | GBR-12909 (DAT), Fluoxetine (SERT), Reboxetine (NET) | To determine the selectivity and potency of inhibition at the dopamine, serotonin, and norepinephrine transporters.[6][7][8] |
| Monoamine Oxidase Inhibitors | Phenelzine, Selegiline | To evaluate any potential for inhibiting the metabolic degradation of monoamines.[9][10] |
Experimental Workflow for Efficacy Benchmarking
The following experimental workflow provides a systematic approach to characterizing the in vitro pharmacological profile of this compound.
Caption: A streamlined workflow for the in vitro characterization of novel psychoactive compounds.
Detailed Experimental Protocols
Radioligand Binding Assays for GPCRs
Objective: To determine the binding affinity (Ki) of this compound for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor of interest expressed in cell membranes.[11][12]
Materials:
-
Cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligands (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
Non-labeled standard compounds for defining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the standard compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test or standard compound.
-
For determining non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the uptake of dopamine, serotonin, and norepinephrine by their respective transporters (DAT, SERT, NET).
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells stably expressing the transporter of interest.[13][14]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled substrates: [3H]Dopamine, [3H]Serotonin (5-HT), [3H]Norepinephrine.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
96-well cell culture plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and standard uptake inhibitors.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or standards for a specified time.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values from the concentration-response curves.
cAMP Functional Assays for GPCRs
Objective: To determine whether this compound acts as an agonist or antagonist at GPCRs identified as high-affinity targets in the binding assays, and to quantify its potency (EC50) and efficacy (Emax).
Principle: This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[15][16][17]
Materials:
-
CHO or HEK293 cells expressing the target receptor.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Agonist Mode:
-
Seed the cells in assay plates.
-
Add serial dilutions of this compound or a standard agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Generate concentration-response curves and determine EC50 and Emax values.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound or a standard antagonist.
-
Add a fixed concentration (e.g., EC80) of a known agonist.
-
Incubate and measure cAMP levels as described above.
-
Determine the IC50 of the test compound and calculate the antagonist affinity (Kb).
-
Hypothesized Signaling Pathway Interaction
Based on the structure of this compound, it is plausible that it will interact with both monoamine transporters and G-protein coupled receptors, leading to downstream signaling events.
Caption: Putative interactions of this compound with monoaminergic signaling pathways.
Data Summary and Interpretation
The data generated from these assays should be compiled into clear, comparative tables. This will allow for a direct assessment of this compound's potency and selectivity against the standard compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | ||||||||
| Dopamine | ||||||||
| Serotonin | ||||||||
| Apomorphine | ||||||||
| Sumatriptan | ||||||||
| ...other standards |
Table 2: Monoamine Transporter Inhibition (IC50, nM)
| Compound | DAT | SERT | NET |
| This compound | |||
| GBR-12909 | |||
| Fluoxetine | |||
| Reboxetine | |||
| ...other standards |
Table 3: Functional Activity at Select Receptors (EC50/IC50, nM and Emax %)
| Compound | Receptor | Agonist EC50 | Agonist Emax (%) | Antagonist IC50 |
| This compound | ||||
| Dopamine | D2 | |||
| Serotonin | 5-HT2A | |||
| ...other standards |
By systematically applying these well-established in vitro assays, a comprehensive pharmacological profile of this compound can be constructed. The comparative data will reveal its potency, selectivity, and functional activity at key molecular targets within the central nervous system. This information is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts. The structure-activity relationships derived from comparing it to other phenethylamines will provide valuable insights into the chemical features driving its biological activity.[18][19][20] This rigorous, data-driven approach ensures a high degree of scientific integrity and provides a solid foundation for subsequent in vivo studies.
References
-
Biel, J. H., & Bopp, B. A. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116-118. [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2024, November 26). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved 21:10, January 12, 2026, from [Link]
-
Brand, C., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(5), 343-351. [Link]
-
Kim, H. J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458-466. [Link]
-
Wikipedia contributors. (2024, December 10). Dopamine agonist. In Wikipedia, The Free Encyclopedia. Retrieved 21:12, January 12, 2026, from [Link]
-
An, S., & Yang, D. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1077-1088. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Alexander, S. P. H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2268, 13-28. [Link]
-
Grokipedia. (n.d.). Serotonin receptor agonist. Retrieved January 12, 2026, from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 1.2.1-1.2.16. [Link]
-
Fernández-Bach, V., et al. (2015). Design and Synthesis of Dopaminergic Agonists. Current Topics in Medicinal Chemistry, 15(10), 949-974. [Link]
-
Cleveland Clinic. (2023, May 9). Dopamine Agonist. Retrieved January 12, 2026, from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 692. [Link]
-
Wikipedia contributors. (2024, December 1). Monoamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 21:14, January 12, 2026, from [Link]
-
Wikipedia contributors. (2024, November 17). Serotonin receptor agonist. In Wikipedia, The Free Encyclopedia. Retrieved 21:15, January 12, 2026, from [Link]
-
Singh, H. K., & Saadabadi, A. (2024). Norepinephrine Transporter Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia contributors. (2024, October 28). Norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 21:16, January 12, 2026, from [Link]
-
Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 692. [Link]
-
Flanagan, R. J., & Dunk, L. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]
-
Harvard Catalyst. (n.d.). Serotonin Receptor Agonists. Retrieved January 12, 2026, from [Link]
-
Wang, Y., et al. (2021). Computational study on new natural compound agonists of dopamine receptor. Aging, 13(12), 16480–16496. [Link]
-
Taylor & Francis. (n.d.). Serotonin agonists – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 12, 2026, from [Link]
-
Sub Laban, T., & Saadabadi, A. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia audio article. (2018, October 29). Norepinephrine–dopamine reuptake inhibitors [Video]. YouTube. [Link]
-
Wikipedia contributors. (2024, December 1). Monoamine oxidase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 21:18, January 12, 2026, from [Link]
-
Science.gov. (n.d.). norepinephrine reuptake inhibitors: Topics. Retrieved January 12, 2026, from [Link]
-
Gether, U., et al. (2019). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 116(40), 19910-19918. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. multispaninc.com [multispaninc.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
A Technical Guide to the Statistical Validation of 1-(3,4-Diethoxyphenyl)ethanamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(3,4-Diethoxyphenyl)ethanamine in Medicinal Chemistry
This compound is a substituted phenethylamine derivative.[1][2] The phenethylamine scaffold is a foundational structure in medicinal chemistry, giving rise to a wide array of psychoactive compounds, including central nervous system stimulants, hallucinogens, and entactogens.[3] These compounds primarily exert their effects by interacting with monoamine neurotransmitter systems, such as those for serotonin and dopamine. The specific substitutions on the phenyl ring and the ethylamine side chain dictate the pharmacological profile of each derivative.[4][5][6]
This guide provides a framework for the statistical validation of the experimental results of this compound. Given the limited publicly available experimental data on this specific compound, we will draw comparisons with its close structural analogs, primarily 3,4-dimethoxyphenethylamine (DMPEA), to infer its potential properties and to underscore the necessity of rigorous experimental validation for novel chemical entities.[7][8]
Comparative Analysis: Structural Analogs and Inferred Properties
The structure-activity relationship (SAR) of phenethylamine derivatives provides a basis for predicting the pharmacological profile of this compound.[9][10][11] The primary structural difference between our target compound and the more extensively studied DMPEA lies in the substitution at the 3 and 4 positions of the phenyl ring: ethoxy groups in the former and methoxy groups in the latter.
Physicochemical Properties
A comparison of the predicted physicochemical properties of this compound and its analogs is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C12H19NO2 | 209.28 | 1.5 |
| 3,4-Dimethoxyphenethylamine (DMPEA) | C10H15NO2 | 181.23 | 0.8 |
| Escaline (4-Ethoxy-3,5-dimethoxyphenethylamine) | C12H19NO3 | 225.288 | N/A |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | C10H14BrNO2 | 260.13 | N/A |
Data sourced from PubChem and other chemical databases.[2][12][13][14]
The increased lipophilicity of this compound, as indicated by its higher predicted XLogP3 value compared to DMPEA, may influence its ability to cross the blood-brain barrier and could potentially lead to a different pharmacokinetic profile.
Pharmacological Profile: A Focus on Serotonin and Dopamine Systems
The primary targets for many phenethylamines are the serotonin 5-HT2A and dopamine transporters (DAT).[4][15]
-
Serotonin 5-HT2A Receptor Affinity : SAR studies of phenethylamines have shown that substitutions on the phenyl ring significantly impact affinity for the 5-HT2A receptor.[10] While specific data for this compound is unavailable, research on related compounds suggests that the nature and position of alkoxy groups are critical. For instance, in a study of various phenethylamine derivatives, it was found that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines.[6]
-
Dopamine Reuptake Inhibition : The influence of substitutions on the phenyl ring also extends to the dopamine transporter. A study on β-phenethylamine derivatives revealed that compounds with a methoxy group at the aromatic position showed weak or no dopamine reuptake inhibitory activities.[15] This suggests that the ethoxy groups in this compound might also result in a modest affinity for DAT, but this requires experimental confirmation.
Experimental Validation: A Proposed Methodological Framework
The validation of any new chemical entity requires a multi-faceted experimental approach. The following outlines a proposed workflow for the characterization and validation of this compound.
Workflow for Experimental Validation
Caption: Proposed experimental workflow for the validation of this compound.
Step-by-Step Methodologies
1. Synthesis and Characterization:
-
Synthesis: The synthesis of this compound can be achieved through various synthetic routes, potentially starting from 3,4-diethoxybenzaldehyde or a related precursor. A possible route could involve a reaction sequence similar to that used for DMPEA, such as a Henry reaction followed by reduction.
-
Purification: The crude product should be purified using standard techniques like column chromatography or recrystallization to achieve high purity.
-
Analytical Characterization: The identity and purity of the synthesized compound must be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2. In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of this compound for its potential targets, competitive radioligand binding assays should be performed. This would involve incubating membranes from cells expressing the target receptors (e.g., human 5-HT2A receptor, human dopamine transporter) with a known radioligand and varying concentrations of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can then be calculated.
-
Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist, functional assays are necessary. For G-protein coupled receptors like the 5-HT2A receptor, this could involve measuring second messenger signaling, such as calcium mobilization or inositol phosphate accumulation.
3. In Vivo Studies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Animal models, typically rodents, are used to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood and brain samples are collected at various time points after administration to determine the compound's concentration and its effect on relevant biomarkers.
-
Behavioral Models: To assess the psychoactive effects, specific behavioral models can be employed. For serotonergic compounds, the head-twitch response in mice is a commonly used behavioral proxy for 5-HT2A receptor activation.
-
Toxicological Evaluation: Acute and chronic toxicity studies are essential to determine the safety profile of the compound. This includes determining the LD50 (median lethal dose) and observing for any adverse effects on various organs. The toxicological properties of this compound have not been fully investigated.[16][17]
Statistical Validation of Experimental Data
Rigorous statistical analysis is paramount to ensure the validity and reproducibility of experimental findings.
Key Statistical Methods
-
Descriptive Statistics: Summarize the data using measures like mean, standard deviation, and standard error of the mean.
-
Inferential Statistics:
-
t-tests and ANOVA: To compare the means of two or more groups (e.g., comparing the effect of different doses of the compound to a control group).
-
Regression Analysis: To model the relationship between variables, such as dose-response curves, and to calculate parameters like IC50 and EC50.
-
Chi-Square Test: For analyzing categorical data.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be plotted to visualize the relationship between compound concentration and biological effect.
Example Table for Comparative In Vitro Data:
| Compound | 5-HT2A Ki (nM) | DAT Ki (nM) |
| This compound | To be determined | To be determined |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Reported values vary | Reported values vary |
| 2C-B | 1.2 (EC50) | >10,000 |
This table is illustrative and highlights the need for experimental data for the topic compound.
Conclusion and Future Perspectives
This compound represents an understudied derivative within the pharmacologically significant phenethylamine class. While SAR from related compounds provides a valuable starting point for predicting its properties, this guide emphasizes that such predictions are no substitute for robust experimental validation. The proposed methodological framework, incorporating synthesis, in vitro and in vivo assays, and rigorous statistical analysis, provides a roadmap for the comprehensive evaluation of this and other novel psychoactive compounds. Future research should focus on obtaining empirical data for this compound to elucidate its pharmacological and toxicological profile, thereby contributing to a deeper understanding of the structure-activity relationships within the phenethylamine family.
References
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience.
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
- A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. Benchchem.
- (R)-1-(3,4-Dimethoxyphenyl)ethylamine. Benchchem.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- 2-Phenethylamines in Medicinal Chemistry: A Review.
- 1-(3,4-Diethoxy-phenyl)-ethylamine | CAS 105321-50-4. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. Fisher Scientific.
- Substituted phenethylamine. Wikipedia.
- Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin.
- 3,4-Diethoxyphenethylamine 61381-04-2 wiki. Guidechem.
- SAFETY DATA SHEET - (R)-(+)-1-(3-Methoxyphenyl)ethylamine. Fisher Scientific.
- Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.
- (1S)-1-(3,4-dimethoxyphenyl)ethanamine. Echemi.
- 3,4-Diethoxyphenethylamine. PubChem.
- 2-(3,4-Dimethoxyphenyl)ethanamine. LGC Standards.
- Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
- 2C-B. Wikipedia.
- Escaline. Wikipedia.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)
Sources
- 1. scbt.com [scbt.com]
- 2. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. echemi.com [echemi.com]
- 13. 2C-B - Wikipedia [en.wikipedia.org]
- 14. Escaline - Wikipedia [en.wikipedia.org]
- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Inter-laboratory comparison of 1-(3,4-Diethoxyphenyl)ethanamine analysis
An Inter-laboratory Comparison of 1-(3,4-Diethoxyphenyl)ethanamine Analysis: A Guide for Researchers
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of an inter-laboratory comparison for the quantification of this compound, a substituted phenethylamine.[1] This document is intended for researchers, analytical scientists, and professionals in drug development and forensic laboratories. It offers insights into the selection of analytical methods, the design of a proficiency testing scheme, and the statistical evaluation of the resulting data, ensuring the reliability and comparability of analytical results across different facilities.
The accurate quantification of substituted phenethylamines is crucial due to their potential physiological effects.[1] Inter-laboratory comparisons are essential for evaluating the proficiency of laboratories and the robustness of analytical methods.[2] This guide will explore the performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), in the analysis of this compound.
Introduction to this compound
This compound, with the molecular formula C12H19NO2[3], belongs to the phenethylamine class of compounds.[1] These compounds are characterized by a phenyl ring attached to an amino group via a two-carbon sidechain.[1] The diethoxy substitution on the phenyl ring influences its chemical properties and potential analytical behavior. While this specific compound may be a synthetic intermediate or a designer drug analog, the analytical challenges it presents are representative of many other substituted phenethylamines.[1][4]
The Imperative of Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[5][6] They provide an objective means to:
-
Assess Laboratory Performance: Evaluate the competence of laboratories in performing specific tests or measurements.[2][6]
-
Validate Analytical Methods: Demonstrate that a particular analytical method is fit for its intended purpose and performs consistently across different laboratories.[7][8]
-
Ensure Comparability of Results: Promote confidence in the data generated by different organizations.
The statistical framework for designing and analyzing proficiency tests is detailed in international standards such as ISO 13528.[6][9] This standard provides robust statistical methods to analyze the data and interpret the results of inter-laboratory comparisons.[6][10]
Design of the Inter-laboratory Study
This guide is based on a simulated inter-laboratory study involving ten participating laboratories. Each laboratory received two samples of this compound at different concentrations (Sample A: 1.0 mg/mL and Sample B: 5.0 mg/mL) in a methanol matrix. The participants were instructed to perform quantitative analysis using their in-house validated GC-MS or HPLC methods.
Experimental Workflow
Caption: Workflow of the inter-laboratory comparison study.
Analytical Methodologies
The choice of analytical technique is critical for the accurate quantification of this compound. The two most common methods employed in forensic and pharmaceutical analysis are GC-MS and HPLC.[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[12] For phenethylamines, it often provides excellent sensitivity and specificity.
Experimental Protocol (Representative):
-
Sample Preparation: Dilute the provided sample in a suitable solvent (e.g., methanol, ethyl acetate). An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities.
-
MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[12]
Experimental Protocol (Representative):
-
Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for phenethylamines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~280 nm).
-
Quantification: Achieved by constructing a calibration curve with standards of known concentrations.[12]
Data Analysis and Performance Evaluation
The data from the participating laboratories were analyzed according to the principles outlined in ISO 13528.[6][9] The key performance indicator used is the z-score, which is calculated for each laboratory's result.
z-score = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (the consensus value from the participants or a reference value).
-
σ is the standard deviation for proficiency assessment.
A z-score is generally interpreted as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance.
-
|z| ≥ 3.0: Unsatisfactory performance.
Consensus Values
The assigned values (X) and standard deviations for proficiency assessment (σ) were determined from the robust statistical analysis of the data submitted by the participants.
| Parameter | Sample A (1.0 mg/mL) | Sample B (5.0 mg/mL) |
| Assigned Value (X) | 1.02 mg/mL | 5.05 mg/mL |
| Standard Deviation (σ) | 0.08 mg/mL | 0.35 mg/mL |
Inter-laboratory Comparison Results
The following tables summarize the quantitative results and calculated z-scores for the ten participating laboratories.
Table 1: Results for Sample A (Assigned Value = 1.02 mg/mL, σ = 0.08 mg/mL)
| Laboratory | Method | Reported Value (mg/mL) | z-score | Performance |
| Lab 1 | GC-MS | 1.05 | 0.38 | Satisfactory |
| Lab 2 | HPLC | 0.98 | -0.50 | Satisfactory |
| Lab 3 | GC-MS | 1.10 | 1.00 | Satisfactory |
| Lab 4 | HPLC | 1.01 | -0.13 | Satisfactory |
| Lab 5 | GC-MS | 1.20 | 2.25 | Questionable |
| Lab 6 | HPLC | 0.95 | -0.88 | Satisfactory |
| Lab 7 | GC-MS | 1.03 | 0.13 | Satisfactory |
| Lab 8 | HPLC | 0.85 | -2.13 | Questionable |
| Lab 9 | GC-MS | 1.08 | 0.75 | Satisfactory |
| Lab 10 | HPLC | 1.00 | -0.25 | Satisfactory |
Table 2: Results for Sample B (Assigned Value = 5.05 mg/mL, σ = 0.35 mg/mL)
| Laboratory | Method | Reported Value (mg/mL) | z-score | Performance |
| Lab 1 | GC-MS | 5.10 | 0.14 | Satisfactory |
| Lab 2 | HPLC | 4.95 | -0.29 | Satisfactory |
| Lab 3 | GC-MS | 5.25 | 0.57 | Satisfactory |
| Lab 4 | HPLC | 5.00 | -0.14 | Satisfactory |
| Lab 5 | GC-MS | 5.80 | 2.14 | Questionable |
| Lab 6 | HPLC | 4.80 | -0.71 | Satisfactory |
| Lab 7 | GC-MS | 5.08 | 0.09 | Satisfactory |
| Lab 8 | HPLC | 4.50 | -1.57 | Satisfactory |
| Lab 9 | GC-MS | 5.15 | 0.29 | Satisfactory |
| Lab 10 | HPLC | 5.02 | -0.09 | Satisfactory |
Discussion of Results and Method Performance
The results of this inter-laboratory comparison demonstrate that both GC-MS and HPLC are suitable methods for the quantification of this compound. The majority of laboratories achieved satisfactory performance for both samples.
-
Overall Performance: 80% of the laboratories produced satisfactory results for Sample A, and 90% for Sample B.
-
Method Comparison: No significant bias was observed between the results obtained by GC-MS and HPLC, indicating that with proper validation, both techniques can provide comparable and reliable data.
-
Outliers and Questionable Results: Laboratory 5 showed a consistent positive bias for both samples, suggesting a potential systematic error in their procedure, such as an issue with their calibration standards or sample preparation. Laboratory 8 had a questionable result for the lower concentration sample, which might indicate a problem with their method's sensitivity or linearity at the lower end of the calibration range. These laboratories should conduct a thorough investigation of their methods.
Causality Behind Experimental Choices and Self-Validating Systems
The design of a robust analytical method is a self-validating system. Key choices in the experimental protocol are made to ensure accuracy and precision.
Caption: Relationship between experimental choices and method validation parameters.
-
Use of an Internal Standard: The addition of an internal standard in GC-MS analysis corrects for variations in injection volume and potential matrix effects, thereby improving the accuracy and precision of the results.[14]
-
Calibration Curve: A multi-point calibration curve is essential to establish the linearity of the method over the desired concentration range.[12][14] This ensures that the response of the instrument is proportional to the concentration of the analyte.
-
System Suitability Tests: These are performed before each analytical run to verify that the instrument is performing within predefined criteria for parameters like peak resolution, tailing factor, and injection precision. This ensures the reliability of the data generated.[14]
Conclusion and Recommendations
This inter-laboratory comparison for the analysis of this compound highlights the importance of proficiency testing in ensuring the quality and reliability of analytical data. Both GC-MS and HPLC have been shown to be effective methods for the quantification of this compound.
For laboratories with questionable or unsatisfactory results, it is crucial to conduct a root cause analysis. This may involve:
-
Verifying the purity and concentration of their reference standards.
-
Checking for potential sources of contamination or sample degradation.
-
Ensuring proper instrument calibration and maintenance.
Continuous participation in proficiency testing schemes is highly recommended for all laboratories to monitor their ongoing performance and maintain a high level of quality assurance.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
Astor Mayer. (n.d.). ISO 13528 - Statistical Methods Used in Proficiency Testing Through Interlaboratory Comparisons. Retrieved from [Link]
-
ANSI Webstore. (n.d.). DS/ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]
-
Springer. (2010). Comparison of different statistical methods for evaluation of proficiency test data. Retrieved from [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
Qualitat. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
CAP. (n.d.). SYNTHETIC CANNABINOID/DESIGNER DRUGS-SCDD. Retrieved from [Link]
-
Interpol. (2023). Interpol Review of Drug Analysis 2019-2022. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Collaborative Testing Services. (n.d.). Drug Analysis. Retrieved from [Link]
-
ATrain Education. (n.d.). 5. Designer Drug Testing and Assessment. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Retrieved from [Link]
-
National Institutes of Health. (2023). Designer drugs. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
SCIEX. (n.d.). Designer Drug Analysis. Retrieved from [Link]
-
MDPI. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. ISO 13528 [astormayer.com.tr]
- 7. fda.gov [fda.gov]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. Interpol Review of Drug Analysis 2019-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,4-Diethoxyphenyl)ethanamine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3,4-Diethoxyphenyl)ethanamine and its associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.
Hazard Profile and Waste Classification
Table 1: Inferred Hazard Profile and Regulatory Classification
| Hazard Category | Description | GHS Pictograms | RCRA Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5][6][11] | Dependent on concentration and state regulations. | |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns.[1][2][3][5] | Corrosive Waste (D002) if pH is ≤ 2 or ≥ 12.5. | |
| Serious Eye Damage | Causes serious eye damage or irritation.[1][2][3][5][11] | Corrosive Waste (D002) if pH is ≤ 2 or ≥ 12.5. | |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects.[3][5][6] | N/A (often specified) | Check local regulations for eco-toxicity listings. |
Causality: The amine functional group often imparts corrosive properties, while the overall molecule can interfere with biological processes if ingested or released into the environment. Therefore, this chemical must not be disposed of down the drain or in regular trash.[7][12]
Personal Protective Equipment (PPE) for Handling Waste
Before handling any waste containing this compound, the following minimum PPE is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[11]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. If splashing is a significant risk, a face shield is required.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron and closed-toe shoes are essential.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Neat or Concentrated Solutions
-
Waste Characterization: Any unused, expired, or concentrated solution of this compound is classified as hazardous waste.
-
Container Selection: Use a clean, sturdy, and chemically compatible container with a secure screw-top cap.[12][13] The original product container is often a suitable choice. Ensure the container material (e.g., glass, polyethylene) will not react with the amine.
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[13][15] The SAA must be equipped with secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[12][15] Store away from incompatible materials, particularly strong oxidizing agents.[4]
Protocol 4.2: Disposal of Dilute Aqueous & Organic Solutions
-
Segregation is Key: Do not mix different waste streams.[12][14] Specifically, keep halogenated solvent waste separate from non-halogenated solvent waste, as this can significantly impact disposal costs and methods.[16]
-
Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated, labeled hazardous waste container. Neutralization may be an option only if it is part of a validated experimental procedure and the final solution is confirmed to be non-hazardous; otherwise, it must be disposed of as hazardous waste.[13][15] Never dispose of untreated solutions down the drain.[12]
-
Organic Solvent Waste: Collect organic solutions in a separate, appropriately labeled hazardous waste container.
-
Container Management: Follow the same container selection, labeling, and storage requirements outlined in Protocol 4.1. Always keep waste containers closed except when actively adding waste.[12][13][16] This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs).[13]
Protocol 4.3: Disposal of Contaminated Solids and Labware
-
Solid Waste: Items such as gloves, absorbent pads, and silica gel contaminated with this compound must be disposed of as solid hazardous waste.
-
Containment: Place these items in a heavy-duty plastic bag or a lined, sealable container. Label the container clearly as "Solid Hazardous Waste" and list the contaminating chemical(s).
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container and managed as hazardous waste.
-
Glassware: Heavily contaminated, non-cleanable glassware should be disposed of as solid hazardous waste. For glassware that can be cleaned, the first rinse must be collected and disposed of as liquid hazardous waste (see Protocol 4.2).[12] Subsequent rinses may be permissible for drain disposal, but only if the initial rinse was thorough.
Protocol 4.4: Disposal of "Empty" Chemical Containers
An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as non-hazardous waste.
-
Thorough Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water, acetone).[16]
-
Rinsate Collection: The first rinse must be collected and disposed of as liquid hazardous waste, as it will contain the highest concentration of chemical residue.[12]
-
Defacing: Completely remove, scratch out, or cover all original chemical labels on the container to prevent confusion.[12][15][16]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal).[12][15]
Arranging Final Disposal
Laboratories are considered hazardous waste generators and are responsible for the waste from "cradle-to-grave".[8]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[14] It is best practice to request a pickup when a container is 3/4 full.[15]
-
Requesting Pickup: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or designated waste contractor.[12][15]
-
Documentation: Ensure all paperwork, including the manifest provided by the waste hauler, is completed accurately. This is a legal requirement under RCRA.[9]
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of environmental stewardship and regulatory integrity.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- (R)-1-(3,4-Dimethoxyphenyl)
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube.
- (S)-1-(3,4-Dimethoxyphenyl)
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org via YouTube.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- (S)-1-(3,4-DIMETHOXYPHENYL)
- (R)-(+)-1-(3-Methoxyphenyl)
- 3,4-Dimethoxyphenethylamine Safety D
- (R)-1-(3-Methoxyphenyl)ethylamine.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- 1-(4-Methoxyphenyl)ethanamine.
- 2-(3-Methoxyphenyl)
Sources
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Comprehensive Safety Protocol: Handling 1-(3,4-Diethoxyphenyl)ethanamine in a Research Environment
This document provides essential safety and handling protocols for 1-(3,4-Diethoxyphenyl)ethanamine. As a substituted phenethylamine, this compound warrants careful handling. While specific toxicological data for this exact molecule is not extensively published, a robust safety plan can be constructed by analyzing data from close structural analogs. This guide is built upon the established hazard profiles of similar compounds to ensure a high margin of safety for all laboratory personnel.
The primary directive of this protocol is to eliminate exposure pathways through meticulous planning and the correct use of Personal Protective Equipment (PPE). Every step is designed to be part of a self-validating system, where procedural adherence inherently ensures safety.
Hazard Assessment: An Evidence-Based Approach
Based on safety data for analogous compounds such as dimethoxyphenyl- and methoxyphenyl-ethylamines, we must assume this compound presents similar hazards.[1][2][3] The core risks are categorized as follows:
-
Severe Skin Corrosion/Irritation: These compounds are known to cause skin irritation and, in some cases, severe chemical burns.[3]
-
Serious Eye Damage: Contact with the eyes is likely to cause severe damage and may lead to blindness.[1][2][3] This is a critical risk that dictates mandatory eye and face protection.
-
Acute Toxicity (Oral): The compounds are classified as harmful if swallowed.[1][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][3][4]
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is mandatory.
Core Protective Equipment: Your Primary Defense
The selection of PPE is the most critical logistical step before handling this compound. The following equipment is required.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Double-gloved Nitrile Gloves | Outer Glove: Heavy-duty, chemical-resistant nitrile gloves. Inner Glove: Standard nitrile examination gloves. This provides robust protection against direct contact and allows for the safe removal of the contaminated outer glove without exposing the skin.[5] Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[5] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face, as splashes are a significant risk.[2] This combination is non-negotiable. |
| Body Protection | Polyethylene-Coated Gown | A disposable gown made of a laminate material like polyethylene-coated polypropylene is required.[6] Standard cloth lab coats are not acceptable as they are absorbent and can hold the chemical against the skin. The gown should have long sleeves with tight-fitting cuffs.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the neat compound outside of a certified chemical fume hood or when there is a risk of aerosolization. A half-mask respirator with organic vapor cartridges is the minimum requirement.[3] A user seal check must be performed each time the respirator is worn.[7] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the process from preparation to disposal.
Diagram: PPE Workflow for Handling Amines
Caption: Procedural workflow from preparation to safe completion.
A. Pre-Handling Protocol
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.[8]
-
Assemble Materials: Before donning any PPE, gather all necessary items: the chemical container, glassware, spatulas, and a dedicated spill kit with absorbent pads and a neutralizing agent.[9]
-
Inspect PPE: Carefully inspect all PPE for damage, such as tears in gloves or cracks in the face shield. Do not use compromised equipment.
B. PPE Donning Sequence (Aseptic Technique Analogy)
The sequence of putting on PPE is critical to avoid cross-contamination.
-
Gown: Don the disposable, fluid-resistant gown, ensuring complete coverage.
-
Respirator (if needed): If respiratory protection is required, don the respirator and perform a user seal check.[7]
-
Eye/Face Protection: Put on safety goggles first, followed by the full-face shield.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuffs of the gown down over your wrists. Then, don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.[5] This creates a complete seal.
C. Handling and Post-Handling
-
Chemical Manipulation: Conduct all work within the certified chemical fume hood.[8]
-
Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and then wipe down with soap and water.
-
PPE Doffing (Removal) Sequence: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.[7]
-
Face Shield and Gown: Remove the face shield, followed by the gown. Roll the gown so the contaminated outer surface is folded inward. Dispose of it in the hazardous waste container.
-
Goggles: Remove safety goggles.
-
Inner Gloves: Finally, remove the inner gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
-
Emergency Procedures: Plan for Deviations
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[8] Collect the material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step to ensure safety and environmental compliance.
Diagram: Waste Segregation and Disposal
Caption: Waste stream segregation for safe and compliant disposal.
-
Chemical Waste: All unused or waste this compound and any solvent rinsates must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][11] The container should be made of glass or polyethylene.[12] Never dispose of amines down the drain.[9]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials from spill cleanups, must be considered hazardous waste.[12][13] Collect this material in a sealed, leak-proof container or a properly lined box, and label it clearly.[12]
-
Disposal Coordination: All waste must be disposed of through your institution's certified EHS department.[11] Follow their specific procedures for waste pickup requests.
This comprehensive guide provides the necessary framework for safely handling this compound. By understanding the rationale behind each step, researchers can foster a culture of safety and ensure the well-being of all laboratory personnel.
References
-
Sdfine. (n.d.). Chemwatch GHS SDS: 2-PHENYLETHYLAMINE. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-(-)-4-Bromo-alpha-phenethylamine, 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
NIOSH. (2019). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025). Chemical Treatment and Recycling. Retrieved from [Link]
-
The Amlon Group. (n.d.). Pharmaceutical Waste Management Services. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. | Environmental Health & Safety [ehs.tamu.edu]
- 13. amlongroup.com [amlongroup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
